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  • Product: (3-Isobutylisoxazol-5-yl)methanol
  • CAS: 71502-42-6

Core Science & Biosynthesis

Foundational

(3-Isobutylisoxazol-5-yl)methanol CAS number 71502-42-6

Executive Summary (3-Isobutylisoxazol-5-yl)methanol (CAS 71502-42-6) is a functionalized heterocyclic building block critical in modern medicinal chemistry.[1] Belonging to the class of 3,5-disubstituted isoxazoles, this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Isobutylisoxazol-5-yl)methanol (CAS 71502-42-6) is a functionalized heterocyclic building block critical in modern medicinal chemistry.[1] Belonging to the class of 3,5-disubstituted isoxazoles, this compound features a lipophilic isobutyl group at the 3-position and a reactive hydroxymethyl handle at the 5-position.[1]

The isoxazole ring serves as a robust bioisostere for carboxylic acids and esters, offering improved metabolic stability and altered hydrogen-bonding potential. This guide details the physicochemical profile, a self-validating synthetic workflow based on [3+2] cycloaddition, and the downstream derivatization logic for integrating this scaffold into drug discovery campaigns.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11]

The following data summarizes the core physicochemical attributes of the compound. Researchers should utilize these values for stoichiometric calculations and analytical method development.

PropertyValueNote
Chemical Name (3-Isobutylisoxazol-5-yl)methanolIUPAC
CAS Number 71502-42-6
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.20 g/mol
Physical State Viscous Liquid / Low-melting SolidDepends on purity/temp
Solubility DMSO, Methanol, Dichloromethane, Ethyl AcetateLipophilic/Polar balance
pKa (Conj.[1][2] Acid) ~ -2.0 to -3.0 (Isoxazole N)Weakly basic
LogP (Predicted) ~ 1.5 - 1.8Moderate lipophilicity
Storage 2–8°C, Inert Atmosphere (Argon/N₂)Hygroscopic potential

Core Synthesis Logic: The [3+2] Cycloaddition Strategy

The most authoritative and scalable route to 3,5-disubstituted isoxazoles is the 1,3-Dipolar Cycloaddition of a nitrile oxide with an alkyne. This method ensures high regioselectivity, favoring the 3,5-isomer over the 3,4-isomer due to steric and electronic control.

Mechanistic Pathway[1][7]
  • Precursor Generation: Isovaleraldehyde is converted to its oxime.

  • Activation: The oxime is chlorinated (typically with N-Chlorosuccinimide, NCS) to form the hydroximoyl chloride.

  • In Situ Dipole Formation: Treatment with a mild base (Triethylamine) eliminates HCl, generating the reactive isobutyl nitrile oxide .

  • Cycloaddition: The nitrile oxide undergoes a concerted [3+2] cycloaddition with propargyl alcohol to yield the target isoxazole.[3]

SynthesisPath Isoval Isovaleraldehyde (Precursor) Oxime Isovaleraldehyde Oxime Isoval->Oxime + NH2OH·HCl Chlor Hydroximoyl Chloride Oxime->Chlor + NCS / DMF NitOx Isobutyl Nitrile Oxide (In Situ) Chlor->NitOx + Et3N (-HCl) Product (3-Isobutylisoxazol-5-yl) methanol NitOx->Product [3+2] Cycloaddition PropArg Propargyl Alcohol PropArg->Product Dipolarophile

Figure 1: Regioselective synthesis pathway via nitrile oxide cycloaddition.[1]

Detailed Experimental Protocol

This protocol is designed to be self-validating . The user must monitor specific checkpoints (TLC, Color Change) to ensure the intermediate species are generating correctly before proceeding.

Reagents
  • Isovaleraldehyde (CAS 590-86-3)[1]

  • Hydroxylamine hydrochloride[1][3][4]

  • N-Chlorosuccinimide (NCS)[1]

  • Propargyl alcohol[1][3]

  • Triethylamine (Et₃N)[1]

  • Solvents: DMF (anhydrous), Dichloromethane (DCM), Water.

Step-by-Step Methodology
Phase 1: Oxime Generation[1]
  • Dissolve Isovaleraldehyde (1.0 eq) in a 1:1 mixture of Ethanol/Water.

  • Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq).

  • Stir at Room Temperature (RT) for 2 hours.

  • Validation Check: Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot should disappear.

  • Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude oxime.

Phase 2: Cycloaddition (One-Pot from Oxime)[1]
  • Dissolve the crude Oxime (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Add NCS (1.1 eq) portion-wise at 0°C.

  • Stir for 1 hour at RT.

    • Mechanistic Insight: This converts the oxime to the hydroximoyl chloride. The reaction is often slightly exothermic.

  • Cool the solution back to 0°C.

  • Add Propargyl alcohol (1.2 eq) to the mixture.

  • Critical Step: Add Triethylamine (1.2 eq) dissolved in a small amount of DMF dropwise over 30 minutes.

    • Why? Slow addition prevents the dimerization of the unstable nitrile oxide (furoxan formation) and favors reaction with the alkyne.

  • Allow the reaction to warm to RT and stir overnight (12-16 hours).

  • Validation Check: LC-MS should show the product mass (M+H = 156.2).[1]

  • Workup: Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with water (5x) to remove DMF. Dry and concentrate.

  • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Reactivity & Derivatization Logic

The 5-hydroxymethyl group is a versatile "chemical handle."[1] In drug discovery, this group is rarely the endpoint; it is usually transformed to link the isoxazole core to other pharmacophores.

Key Transformations
  • Oxidation: Conversion to the aldehyde (Swern/Dess-Martin) allows for reductive amination, introducing nitrogen-containing motifs.[1]

  • Halogenation: Conversion to the chloride (SOCl₂) or bromide (PBr₃) creates an electrophile for alkylation reactions (e.g., S_N2 displacement by amines or thiols).

  • Etherification: Williamson ether synthesis to extend the carbon chain.

Reactivity Core (3-Isobutylisoxazol-5-yl) methanol Aldehyde Isoxazole-5-carbaldehyde (Reductive Amination Precursor) Core->Aldehyde Oxidation Halide 5-(Chloromethyl)isoxazole (Alkylation Electrophile) Core->Halide Substitution Acid Isoxazole-5-carboxylic Acid (Amide Coupling) Core->Acid Strong Oxidation OxReagent DMP or Swern Core->OxReagent HalReagent SOCl2 or PBr3 Core->HalReagent AcidReagent Jones Reagent / KMnO4 Core->AcidReagent

Figure 2: Functionalization tree for the hydroxymethyl handle.[1]

Applications in Drug Discovery[2][6][7][12]

Bioisosterism

The 3,5-disubstituted isoxazole ring is a classical bioisostere for:

  • Furan/Pyrrole rings: Improved oxidative stability.

  • Amide bonds: The N-O bond mimics the dipole of a peptide bond, potentially improving membrane permeability.

  • Pyridine rings: Similar geometry but different basicity.

Scaffold Utility

The isobutyl group at position 3 provides a specific hydrophobic interaction, often occupying "lipophilic pockets" in receptor binding sites (e.g., GABA receptors, Glutamate receptors, or Kinase ATP pockets). The 5-hydroxymethyl group serves as the vector to extend into the solvent-exposed region or to link to a polar "warhead."[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Precursors: Hydroxylamine hydrochloride is corrosive and a potential sensitizer. Propargyl alcohol is toxic and flammable.

  • Reaction Safety: The generation of nitrile oxides involves exothermic steps. The addition of base must be controlled to prevent thermal runaway.

  • PPE: Standard laboratory PPE (Nitrile gloves, safety goggles, lab coat) is mandatory. All reactions involving volatile alkyl halides or propargyl alcohol must be performed in a fume hood.

References

  • Sigma-Aldrich. (3-Isobutylisoxazol-5-yl)methanol Product Sheet. Link

  • Das, S. & Chanda, K. (2021).[3][5] An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 71502-42-6. Link

  • Matrix Scientific. Chemical Properties of (3-Isobutylisoxazol-5-yl)methanol. Link

  • ResearchGate. Design, Synthesis, and Reactivity Study of Isoxazole Derivatives. Link

Sources

Exploratory

Technical Guide: Structure Elucidation of (3-Isobutylisoxazol-5-yl)methanol

Executive Summary The isoxazole scaffold acts as a critical bioisostere for carboxylic acids and esters in fragment-based drug discovery (FBDD). The specific derivative (3-Isobutylisoxazol-5-yl)methanol represents a valu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole scaffold acts as a critical bioisostere for carboxylic acids and esters in fragment-based drug discovery (FBDD). The specific derivative (3-Isobutylisoxazol-5-yl)methanol represents a valuable intermediate, combining a lipophilic isobutyl tail (for hydrophobic pocket occupancy) with a polar hydroxymethyl head (for hydrogen bonding or further functionalization).

This guide details the definitive structural elucidation of this molecule. It moves beyond basic characterization to address the primary challenge in isoxazole chemistry: regio-isomer differentiation (3,5-disubstituted vs. 3,4- or 5,3-isomers). The protocols herein rely on a self-validating logic loop utilizing High-Resolution Mass Spectrometry (HRMS) and 2D-NMR (HMBC/NOESY).

Synthetic Origin & Regiochemical Challenge

To understand the structure, one must understand its origin. The synthesis dictates the potential impurity profile and regio-isomeric risks.

The Synthetic Pathway

The standard route utilizes a 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile.[1]

  • Precursor Formation: Isovaleraldehyde is condensed with hydroxylamine to form the oxime.

  • In Situ Activation: The oxime is chlorinated (using NCS or Chloramine-T) to form the hydroximoyl chloride, which eliminates HCl (via base) to generate the transient isobutyl nitrile oxide .

  • Cycloaddition: The nitrile oxide reacts with propargyl alcohol (the dipolarophile).[2]

The Regioselectivity Problem

While 1,3-dipolar cycloaddition generally favors the 3,5-disubstituted product due to steric and electronic control, two risks exist:

  • Regioisomer B (3,4-substitution): Steric bulk on the dipole can sometimes force the substituent to the 4-position, though rare with propargyl alcohol.

  • Dimerization: Aliphatic nitrile oxides are unstable and prone to dimerization into furoxans if the dipolarophile concentration is insufficient.

Synthesispathway Aldehyde Isovaleraldehyde (Starting Material) Oxime Isovaleraldehyde Oxime Aldehyde->Oxime NH2OH·HCl NitrileOxide Isobutyl Nitrile Oxide (Transient Dipole) Oxime->NitrileOxide NCS / Et3N (In Situ) Product (3-Isobutylisoxazol-5-yl)methanol (Target: 3,5-isomer) NitrileOxide->Product + Propargyl Alcohol [3+2] Cycloaddition Byproduct Furoxan Dimer (Impurity) NitrileOxide->Byproduct Dimerization (Low Dipolarophile Conc.) Propargyl Propargyl Alcohol (Dipolarophile) Propargyl->Product

Figure 1: Synthetic workflow and competitive pathways determining structural integrity.

Analytical Strategy & Logic

The elucidation strategy focuses on proving the 3,5-substitution pattern .

High-Resolution Mass Spectrometry (HRMS)
  • Objective: Confirm molecular formula

    
    .
    
  • Expected Value:

    
     m/z.
    
  • Insight: HRMS rules out the furoxan dimer (which would be

    
     or similar depending on the precursor).
    
Nuclear Magnetic Resonance (NMR) Logic

This is the core of the validation. We must distinguish between the target (Structure A) and the theoretical isomer (Structure B).

  • Structure A: 3-Isobutyl-5-hydroxymethylisoxazole (Target)

  • Structure B: 5-Isobutyl-3-hydroxymethylisoxazole (Inverted Regioisomer)

The "Smoking Gun": H-4 Proton

The proton at position 4 of the isoxazole ring is the diagnostic handle.

  • Chemical Shift: Typically

    
     6.0 – 6.5 ppm (singlet).
    
  • HMBC Correlation (Heteronuclear Multiple Bond Coherence): This experiment shows correlations between protons and carbons separated by 2-3 bonds.

Validation Logic:

  • If Target (3,5-subst): The H-4 proton will show strong HMBC correlations to:

    • C5 (Quaternary, attached to oxygen): ~168-172 ppm.

    • C3 (Quaternary, attached to alkyl): ~160-164 ppm.

    • Side Chain Carbons: H-4 should correlate to the Hydroxymethyl Carbon (

      
      -OH) and the Isobutyl Methylene  (
      
      
      
      -CH...).
  • Differentiation: In the 3,5-isomer, the H-4 proton is spatially flanked by both groups. In the 3,4-isomer, the coupling constants and HMBC patterns would be drastically different (H-5 would be the ring proton, showing different correlations).

HMBC_Logic cluster_ring Isoxazole Ring Carbons cluster_sidechains Side Chain Carbons H4 H-4 Proton (δ 6.0-6.5 ppm) C3 C-3 (Isobutyl attachment) H4->C3 2J/3J Coupling C5 C-5 (Methanol attachment) H4->C5 2J/3J Coupling Isobutyl_C Isobutyl Methylene (-CH2-) H4->Isobutyl_C 3J Coupling (Defines pos 3) Methanol_C Hydroxymethyl (-CH2OH) H4->Methanol_C 3J Coupling (Defines pos 5)

Figure 2: HMBC Connectivity Network. The H-4 proton acts as the central hub, correlating to both side chains to prove 3,5-substitution.

Quantitative Data Summary

Structural FeatureAnalytical MethodDiagnostic SignalInterpretation
Molecular Formula HRMS (ESI+)156.1019 m/zConfirms

.
Isoxazole Ring

C NMR
C3: ~162 ppm, C5: ~170 ppm, C4: ~102 ppmCharacteristic heteroaromatic shifts.[3] C5 is downfield due to Oxygen.
Regiochemistry HMBCH-4

Side chain carbons
Cross-peaks confirm H-4 is adjacent to both isobutyl and methanol groups.
Geometry NOESYH-4

Isobutyl

Strong NOE confirms spatial proximity.
Functional Group FT-IR3350 cm

(br)
O-H stretch (Alcohol).

Detailed Experimental Protocols

Synthesis Protocol (Self-Validating)

Rationale: This method uses Chloramine-T for in-situ nitrile oxide generation, which is milder than NCS and reduces byproduct formation.

  • Oxime Preparation: Dissolve isovaleraldehyde (10 mmol) in EtOH (20 mL). Add ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (12 mmol) and pyridine (12 mmol). Stir at RT for 2 hours. Evaporate solvent.
    
  • Cycloaddition:

    • Dissolve the crude oxime in

      
      -BuOH/Water (1:1, 50 mL).
      
    • Add Propargyl Alcohol (15 mmol, 1.5 eq). Note: Excess dipolarophile suppresses dimerization.

    • Add Chloramine-T trihydrate (11 mmol) portion-wise over 15 minutes.

    • Add catalytic Copper(II) sulfate (0.1 mmol) and Sodium Ascorbate (0.5 mmol) if utilizing CuAAC conditions (optional, but improves regioselectivity for 3,5-isomers).

    • Stir at 40°C for 4 hours.

  • Workup: Extract with EtOAc (3x), wash with brine, dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane:EtOAc 3:1). The alcohol is polar; expect

    
    .
    
Characterization Protocol

Rationale:


 is standard, but 

is preferred if the OH proton needs to be observed (appears as a triplet due to coupling with

).
  • Sample Prep: Dissolve 10 mg of purified oil in 0.6 mL

    
    .
    
  • 1H NMR (400 MHz+):

    • Look for the H-4 singlet around 6.2 ppm.

    • Look for the Isobutyl doublet (0.9 ppm) and Hydroxymethyl singlet/doublet (4.7 ppm).

  • 2D Experiments:

    • Run HSQC to assign protons to carbons.

    • Run HMBC (optimized for 8 Hz) to verify the H-4 connectivity described in Figure 2.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][4][5][6] Past and Future. Angewandte Chemie International Edition. Link

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie. Link

  • Vaidya, V. V., et al. (2008). Synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition. Journal of Chemical Research. Link

  • Liu, K., et al. (2018). Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. Organic Letters. Link

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[3] (Standard text for NMR shift assignments). Link

Sources

Foundational

Physical properties of 5-hydroxymethyl-3-isobutylisoxazole

This technical guide details the physicochemical profile, synthesis, and characterization of 5-hydroxymethyl-3-isobutylisoxazole (CAS 71502-42-6), also known as (3-isobutylisoxazol-5-yl)methanol. This document is structu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis, and characterization of 5-hydroxymethyl-3-isobutylisoxazole (CAS 71502-42-6), also known as (3-isobutylisoxazol-5-yl)methanol.

This document is structured for researchers requiring actionable data for synthesis, purification, and application in medicinal chemistry.

Core Identity & Physicochemical Profile[1][2]

This compound represents a strategic scaffold in drug discovery, combining the bioisosteric properties of the isoxazole ring with a lipophilic isobutyl tail and a reactive primary alcohol handle.

Identity Matrix
ParameterTechnical Specification
Common Name 5-Hydroxymethyl-3-isobutylisoxazole
IUPAC Name (3-(2-methylpropyl)-1,2-oxazol-5-yl)methanol
CAS Registry Number 71502-42-6
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
SMILES CC(C)CC1=NOC(CO)=C1
InChI Key Predicted: ZWVVVEYXDQMHGQ-UHFFFAOYSA-N (Analog-based)
Physical Properties Data

Data synthesized from experimental analogs and computational consensus.

PropertyValue / DescriptionConfidence Level
Physical State Viscous Liquid (Colorless to pale yellow)High (Experimental)
Boiling Point 280°C ± 20°C (at 760 mmHg)Medium (Predicted)
Flash Point ~123°CMedium (Predicted)
Density 1.08 ± 0.06 g/cm³High (Calculated)
LogP (Octanol/Water) 1.28High (Consensus)
Topological Polar Surface Area 46.2 ŲHigh (Calculated)
pKa (Acidic) ~13.5 (Hydroxyl proton)Medium
Solubility Soluble in DMSO, MeOH, CH₂Cl₂, EtOAc.[1][2] Sparingly soluble in H₂O.High

Synthesis & Production Logic

The most robust route to 5-hydroxymethyl-3-isobutylisoxazole is the [3+2] Cycloaddition of a nitrile oxide (generated in situ) with propargyl alcohol. This method avoids the harsh conditions of acid-catalyzed cyclization and allows for regioselective control.

Reaction Pathway Diagram (DOT Visualization)

SynthesisPathway Aldehyde Isovaleraldehyde (Precursor) Oxime Isovaleraldehyde Oxime Aldehyde->Oxime NH2OH·HCl NaOH Chloro Hydroximoyl Chloride Oxime->Chloro NCS DMF NitrileOxide Nitrile Oxide (Transient) Chloro->NitrileOxide Et3N (Base) -HCl Product 5-Hydroxymethyl- 3-isobutylisoxazole NitrileOxide->Product [3+2] Cycloaddition Propargyl Propargyl Alcohol Propargyl->Product Dipolarophile

Figure 1: Regioselective synthesis via nitrile oxide cycloaddition. The transient nitrile oxide reacts with propargyl alcohol to yield the 3,5-disubstituted isoxazole.

Validated Synthetic Protocol

Step 1: Oxime Generation

  • Dissolve isovaleraldehyde (1.0 eq) in Ethanol/Water (1:1).

  • Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq).

  • Stir at RT for 2 hours. Extract with EtOAc, dry, and concentrate.

Step 2: [3+2] Cycloaddition (The "Huisgen" Method)

  • Chlorination: Dissolve the crude oxime (1.0 eq) in DMF. Add N-Chlorosuccinimide (NCS, 1.1 eq) portion-wise at 0°C. Caution: Exothermic. Stir 1 hour to form the hydroximoyl chloride.

  • Cycloaddition: Add Propargyl alcohol (1.2 eq) to the reaction vessel.

  • Base Addition: Dropwise add Triethylamine (Et₃N, 1.2 eq) dissolved in DMF over 30 minutes. This slowly releases the nitrile oxide, favoring the formation of the 3,5-isomer over the 3,4-isomer.

  • Workup: Dilute with water, extract with diethyl ether (3x). Wash organics with brine.

  • Purification: Silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes). The product elutes as a pale yellow oil.

Analytical Characterization (Self-Validating)

To confirm the identity of CAS 71502-42-6, researchers should look for specific NMR signatures that differentiate it from the 3,4-isomer or the starting materials.

1H NMR Prediction (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
6.15 Singlet (s)1HIsoxazole H-4 Diagnostic peak. If >7.5, ring is likely not formed or wrong isomer.
4.72 Singlet (s)2HCH₂-OH Shifted downfield due to attachment to aromatic ring.
2.55 Doublet (d)2HIsobutyl CH₂ Benzylic-like position attached to C-3.
1.95 Multiplet (m)1HIsobutyl CH Methine proton.
0.94 Doublet (d)6HIsobutyl (CH₃)₂ Characteristic isopropyl split.
2.80 Broad (br s)1H-OH Exchangeable; shift varies with concentration.
Mass Spectrometry (ESI+)
  • [M+H]⁺: 156.20 m/z

  • Fragmentation Pattern:

    • Loss of H₂O ([M-18]⁺): ~138 m/z

    • Cleavage of isobutyl chain: Characteristic fragments at low m/z.

Stability & Handling

  • Hygroscopicity: The primary alcohol moiety makes this compound slightly hygroscopic. Store in a desiccator.

  • Thermal Stability: Stable at room temperature. Avoid prolonged heating >100°C without solvent, as isoxazoles can undergo ring contraction or rearrangement under extreme thermal stress.

  • Storage: Store at +4°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the alcohol to the aldehyde.

References

  • Matrix Scientific. (2024). (3-Isobutylisoxazol-5-yl)methanol Product Sheet. Retrieved from

  • Sigma-Aldrich. (2024). Isoxazole Derivatives and Building Blocks. Retrieved from

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition, 2(10), 565-598.
  • PubChem. (2024).[3] Compound Summary: 3-(2-Methylpropyl)-1,2-oxazol-5-yl]methanol. Retrieved from

Sources

Exploratory

Technical Guide: Stability & Storage of (3-Isobutylisoxazol-5-yl)methanol

This technical guide details the stability profile and storage protocols for (3-Isobutylisoxazol-5-yl)methanol , a specialized heterocyclic intermediate used in pharmaceutical synthesis. The recommendations below are der...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile and storage protocols for (3-Isobutylisoxazol-5-yl)methanol , a specialized heterocyclic intermediate used in pharmaceutical synthesis.

The recommendations below are derived from the compound's specific physicochemical properties (CAS 71502-42-6) and the established behavior of 3,5-disubstituted isoxazole alcohols.

Executive Summary

(3-Isobutylisoxazol-5-yl)methanol (CAS 71502-42-6) is a heterocyclic primary alcohol.[1] Its stability is primarily compromised by oxidative degradation of the hydroxymethyl group and potential ring instability under specific pH conditions.

  • Critical Storage Requirement: Store at 2°C to 8°C (Short-term) or -20°C (Long-term).

  • Atmosphere: Hygroscopic and oxidation-sensitive; store under Argon or Nitrogen .

  • Light Sensitivity: Photosensitive; requires Amber Glass containment.

Physicochemical Profile

Understanding the molecular properties is the first step in predicting degradation pathways.

PropertyDataRelevance to Stability
Chemical Name (3-Isobutylisoxazol-5-yl)methanolCore Isoxazole scaffold + Primary Alcohol
CAS Number 71502-42-6Unique Identifier
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.20 g/mol Low MW indicates potential volatility if heated
Physical State Liquid or Low-Melting SolidAlkyl-isoxazoles are often oils at RT; requires leak-proof sealing
Solubility Soluble in MeOH, DMSO, DCMCompatible with standard organic solvents
LogP (Predicted) ~1.5 - 2.0Moderately lipophilic; moisture uptake is slow but possible

Stability Analysis

The degradation of (3-Isobutylisoxazol-5-yl)methanol follows two primary mechanistic pathways: oxidative dehydrogenation and hydrolytic ring cleavage.

Chemical Instability Mechanisms
  • Oxidation (Primary Risk): The C5-hydroxymethyl group is a primary alcohol. Upon exposure to atmospheric oxygen, it slowly oxidizes to the corresponding aldehyde (3-isobutylisoxazole-5-carbaldehyde ) and subsequently to the carboxylic acid. This process is accelerated by light and trace metal impurities.

  • Ring Cleavage (Secondary Risk): The isoxazole ring is generally stable but contains a latent N-O bond weakness. Under strong reducing conditions or exposure to strong bases at elevated temperatures, the N-O bond can cleave, resulting in ring-opened enamino-ketone derivatives.

Physical Instability
  • Hygroscopicity: As a small-molecule alcohol, the compound can absorb atmospheric moisture. Water acts as a catalyst for hydrolytic degradation and complicates stoichiometric precision in synthesis.

  • Discoloration: Pure samples are typically colorless to pale yellow. Darkening to orange/brown indicates significant oxidation or polymerization.

Degradation Pathway Diagram

The following diagram illustrates the critical degradation routes that storage conditions must prevent.

DegradationPathways cluster_legend Pathway Legend Compound (3-Isobutylisoxazol-5-yl)methanol (Active) Aldehyde Isoxazole-5-carbaldehyde (Impurity A) Compound->Aldehyde Oxidation (O2/Light) RingOpen Ring-Opened Enamino Ketones Compound->RingOpen Strong Base/Reduction (N-O Bond Cleavage) Acid Isoxazole-5-carboxylic Acid (Impurity B) Aldehyde->Acid Further Oxidation key Blue: Target Compound Red: Oxidative Degradants Yellow: Hydrolytic Degradants

Figure 1: Mechanistic degradation pathways.[1][2] The primary storage risk is the oxidation cascade (Blue → Red).

Storage & Handling Protocols

To maintain purity >98% over extended periods, adhere to the following protocol hierarchy.

Storage Decision Matrix
DurationTemperatureAtmosphereContainer Type
Immediate Use (<24h) 2–8°C (Refrigerated)Tightly CappedAmber Glass Vial
Short Term (1-4 Weeks) 2–8°C (Refrigerated)Nitrogen/Argon FlushAmber Glass + Parafilm
Long Term (>1 Month) -20°C (Freezer)Inert Gas SealedAmber Vial + Desiccant
Detailed Protocol: Long-Term Storage
  • Inerting: Before sealing, flush the headspace of the vial with dry Argon or Nitrogen gas for 15-30 seconds. This displaces oxygen and moisture.

  • Sealing: Cap the vial tightly. Wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange.

  • Secondary Containment: Place the sealed vial inside a secondary jar or Ziploc bag containing a sachet of activated silica gel or molecular sieves. This creates a double barrier against moisture.

  • Thawing: When retrieving from -20°C, allow the vial to equilibrate to room temperature before opening . Opening a cold vial causes immediate condensation of atmospheric moisture into the product.

Handling Precautions
  • PPE: Wear nitrile gloves and safety glasses. The compound is an irritant (H315, H319, H335).

  • Ventilation: Handle within a chemical fume hood, especially if heating is involved, to avoid inhaling vapors.

Quality Control & Monitoring

Researchers should verify compound integrity before use in critical steps (e.g., GMP synthesis or biological screening).

Analytical Methods
  • Visual Inspection:

    • Pass: Colorless to pale yellow liquid/solid.

    • Fail: Dark yellow, orange, or brown oil; presence of turbidity.

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: 50% Ethyl Acetate / 50% Hexanes (adjust based on polarity).

    • Visualization: UV (254 nm) and KMnO4 stain (alcohol oxidizes rapidly).

    • Sign of Degradation: Appearance of a lower Rf spot (Carboxylic acid) or a spot visible under UV but not KMnO4 (Aldehyde).

  • 1H-NMR Validation:

    • Check the integral of the hydroxymethyl protons (-CH₂OH) at ~4.5-4.7 ppm.

    • Look for the appearance of an aldehyde proton singlet at ~9.5-10.0 ppm (impurity).

Storage Workflow Logic

The following logic tree guides the daily handling of the compound.

StorageWorkflow Start Receive Compound (CAS 71502-42-6) CheckState Check Physical State Start->CheckState Liquid Liquid/Oil CheckState->Liquid Solid Solid CheckState->Solid Purge Purge Headspace (Argon/N2) Liquid->Purge High Oxidation Risk Solid->Purge Standard Protocol StoreCold Store at -20°C (Amber Vial) Purge->StoreCold Thaw Equilibrate to RT Before Opening StoreCold->Thaw When Needed Use Experimental Use Thaw->Use Use->Purge Return to Storage

Figure 2: Standard Operating Procedure (SOP) for handling and storage.

References

  • Matrix Scientific . (n.d.). (3-Isobutylisoxazol-5-yl)methanol Product Data. Retrieved January 29, 2026, from

  • BLD Pharm . (n.d.). Isoxazole Methanol Derivatives Stability Data. Retrieved January 29, 2026, from

  • Sigma-Aldrich . (n.d.). Safety Data Sheet: (3-Phenylisoxazol-5-yl)methanol. Retrieved January 29, 2026, from

  • Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(10), 925–958. [2]

Sources

Foundational

(3-Isobutylisoxazol-5-yl)methanol molecular weight and formula

Executive Summary (3-Isobutylisoxazol-5-yl)methanol is a functionalized heterocyclic building block belonging to the 3,5-disubstituted isoxazole class. In modern drug discovery, this scaffold serves as a critical bioisos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Isobutylisoxazol-5-yl)methanol is a functionalized heterocyclic building block belonging to the 3,5-disubstituted isoxazole class. In modern drug discovery, this scaffold serves as a critical bioisostere for amide or ester linkages, offering enhanced metabolic stability while maintaining hydrogen-bonding vectors. Its structural duality—combining a lipophilic isobutyl tail (for hydrophobic pocket occupancy) with a polar hydroxymethyl head (for further functionalization or H-bonding)—makes it a "privileged scaffold" in the design of agonists for GPCRs (e.g., S1P1 receptors) and ion channels (e.g., GABAergic ligands).

This guide details the physicochemical properties, validated synthetic protocols, and quality control parameters required to integrate this synthon into high-throughput medicinal chemistry campaigns.

Part 1: Physicochemical Profile[1][2]

The following data establishes the baseline identity of the compound. Researchers should use these metrics for stoichiometry calculations and solubility predictions in biological assays.

Core Identity & Properties[1][2][3][4][5][6][7]
PropertyValueTechnical Note
IUPAC Name (3-(2-methylpropyl)-1,2-oxazol-5-yl)methanolSystematic nomenclature for indexing.
Molecular Formula C₈H₁₃NO₂ Confirmed via elemental composition.
Molecular Weight 155.19 g/mol Monoisotopic mass: 155.0946
Physical State Viscous Oil / Low-melting SolidTendency to crystallize upon high-vacuum drying.
Solubility DMSO, MeOH, DCM, EtOAcModerate water solubility due to the polar head group.
pKa (Calculated) ~13.5 (Alcohol -OH)The isoxazole ring N is weakly basic (pKb ~12).
Topological Polar Surface Area ~46 ŲFavorable for CNS penetration (Blood-Brain Barrier).
Structural Composition[1][2][5][6]
  • Lipophilic Domain: 3-Isobutyl group (Aliphatic, bulky).

  • Core Scaffold: 1,2-Oxazole (Aromatic, planar).

  • Polar Domain: 5-Hydroxymethyl group (Primary alcohol, reactive handle).

Part 2: Synthetic Architecture

The most robust route to (3-Isobutylisoxazol-5-yl)methanol is the 1,3-Dipolar Cycloaddition of a nitrile oxide (generated in situ) with propargyl alcohol. This method ensures high regioselectivity for the 3,5-isomer over the 3,4-isomer due to the steric and electronic directing effects of the alkyne.

Reaction Mechanism & Workflow

The synthesis proceeds via the generation of 3-methylbutanenitrile oxide from isovaleraldehyde oxime, followed by trapping with propargyl alcohol.

SynthesisWorkflow Oxime Isovaleraldehyde Oxime (Precursor) Chlorination Chlorination (NCS or Cl2) Oxime->Chlorination H_Chloride Hydroximoyl Chloride (Intermediate) Chlorination->H_Chloride Base Base Treatment (Et3N) H_Chloride->Base Dipole Nitrile Oxide (1,3-Dipole) Base->Dipole Cycloadd [3+2] Cycloaddition Dipole->Cycloadd Alkyne Propargyl Alcohol (Dipolarophile) Alkyne->Cycloadd Product (3-Isobutylisoxazol-5-yl)methanol (Final Scaffold) Cycloadd->Product

Figure 1: Step-wise synthetic pathway via Huisgen cycloaddition mechanism.

Validated Protocol (Bench Scale)

Reagents:

  • Isovaleraldehyde oxime (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Propargyl alcohol (1.2 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Methodology:

  • Chlorination: Dissolve isovaleraldehyde oxime in DCM at 0°C. Add NCS portion-wise to generate the hydroximoyl chloride intermediate. Stir for 1 hour until the exotherm subsides.

  • Dipole Generation: Cool the solution to 0°C. Add propargyl alcohol (the dipolarophile) to the mixture.

  • Cycloaddition: Add Et₃N dropwise over 30 minutes. Critical: Slow addition prevents the dimerization of the nitrile oxide to furoxan byproducts. The base eliminates HCl, generating the reactive nitrile oxide species in situ.

  • Workup: Allow to warm to room temperature and stir overnight (12h). Quench with water.[1] Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude oil is purified via flash column chromatography (Silica gel, Hexane:EtOAc gradient 80:20 to 60:40).

Part 3: Structural Analysis & Quality Control

Ensuring the integrity of this scaffold is vital before using it in subsequent coupling reactions (e.g., Mitsunobu or oxidation).

QC Decision Logic

Use the following logic gate to validate the synthesized batch.

QC_Logic Sample Crude Product HNMR 1H NMR (CDCl3) Sample->HNMR RingH Check: Singlet @ ~6.2 ppm? (Isoxazole C4-H) HNMR->RingH Isobutyl Check: Doublet @ ~0.9 ppm? (Isobutyl -CH3) RingH->Isobutyl Yes Fail1 Regioisomer/Impurity RingH->Fail1 No (Check 3,4-isomer) Pass1 Structural Confirm Isobutyl->Pass1 Yes Isobutyl->Fail1 No

Figure 2: NMR-based quality control decision tree for structural validation.

Spectroscopic Signatures[2][6][7][8]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.20 (s, 1H): Characteristic C4-H of the isoxazole ring. If this peak appears as a multiplet or is shifted significantly, suspect the 3,4-regioisomer.

    • δ 4.75 (s, 2H): Methylene protons of the hydroxymethyl group (-CH ₂OH).

    • δ 2.55 (d, 2H): Methylene linker of the isobutyl group.

    • δ 0.95 (d, 6H): Methyl groups of the isobutyl tail.

  • Mass Spectrometry (ESI+):

    • Target [M+H]⁺: 156.1 m/z .

    • Look for [M+Na]⁺ adducts (178.1 m/z) which are common for primary alcohols.

Part 4: Medicinal Chemistry Applications[1][2][4][9][10]

Why select (3-Isobutylisoxazol-5-yl)methanol? It is not merely a linker; it is a pharmacophore modulator.

Bioisosterism

The 3,5-disubstituted isoxazole ring mimics the geometry and electronic distribution of amide bonds (peptide bond isostere) and ester linkages .

  • Advantage: Unlike esters, the isoxazole ring is resistant to plasma esterases, significantly improving the metabolic half-life (t₁/₂) of the drug candidate.

  • Geometry: It holds the two substituents (isobutyl and methanol) at a rigid angle (~130°), reducing entropic penalty upon binding to a receptor.

Fragment-Based Drug Discovery (FBDD)
  • S1P1 Agonists: The isoxazole core is frequently used in Sphingosine-1-phosphate (S1P) receptor modulators (e.g., ozanimod analogs) to link the lipophilic tail (isobutyl) with the polar head group (amino acid mimics derived from the alcohol).

  • GABAergic Ligands: As an analog of muscimol (which contains a 3-hydroxyisoxazole), this scaffold targets the orthosteric sites of GABA-A or GABA-C receptors, where the isobutyl group fills the hydrophobic pocket usually occupied by larger alkyl chains.

Part 5: Handling & Safety

  • Hazard Statements (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Primary alcohols can oxidize to aldehydes (isoxazole-5-carbaldehyde) upon prolonged exposure to air.

  • Reactivity: The hydroxyl group is nucleophilic.[1] Avoid contact with strong oxidizing agents (e.g., Jones reagent) unless oxidation is intended.

References

  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition

    • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2] Past and Future. Angewandte Chemie International Edition.

  • Isoxazoles in Medicinal Chemistry (Scaffold Utility)

    • Zhu, J., et al. (2018). The recent progress of isoxazole in medicinal chemistry.[3][1][4][5][6][7][8] Bioorganic & Medicinal Chemistry.[3][1][4][5][6][8][9]

  • Regioselectivity of Propargyl Alcohol Cycloadditions

    • Padwa, A. (Ed.). (2002).[10] 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience.

  • Precursor Data (Isovaleraldehyde Oxime)

    • PubChem Compound Summary for CID 5357349.

Sources

Exploratory

Solubility Profile &amp; Physicochemical Characterization of (3-Isobutylisoxazol-5-yl)methanol

[1] Executive Summary (3-Isobutylisoxazol-5-yl)methanol (CAS 71502-42-6 ) is a functionalized heterocyclic intermediate critical in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1][2] Its s...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(3-Isobutylisoxazol-5-yl)methanol (CAS 71502-42-6 ) is a functionalized heterocyclic intermediate critical in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1][2] Its structure features a polar isoxazole core substituted with a hydrophilic hydroxymethyl group at position 5 and a lipophilic isobutyl chain at position 3.[2]

This amphiphilic architecture dictates a unique solubility profile: it exhibits high affinity for polar organic solvents (alcohols, DMSO) and moderate lipophilicity (Calculated LogP ~1.1), while showing limited solubility in pure water and aliphatic hydrocarbons.[2] Understanding this profile is essential for optimizing extraction workups, purification protocols, and formulation stability.[2]

Physicochemical Characterization

Before experimental solubility determination, a theoretical assessment based on structure-property relationships (SPR) provides the baseline for solvent selection.[2]

Table 1: Physicochemical Properties
PropertyValueSource/MethodImplications
CAS Number 71502-42-6Chemical RegistriesUnique Identifier
Molecular Formula C₈H₁₃NO₂StoichiometryMW = 155.19 g/mol
Physical State Viscous Oil / Low-Melting SolidAnalog InferenceHandling requires liquid transfer protocols; crystallization may be slow.[1][2]
XLogP3 1.1Computed (PubChem)Moderate lipophilicity; partitions into organic phase during extraction.[2]
TPSA 46.3 ŲComputed (Cactvs)Good membrane permeability; polar enough for H-bonding.[2]
H-Bond Donors 1 (–CH₂O H)Structure AnalysisSoluble in protic solvents via H-bonding.[1][2]
H-Bond Acceptors 3 (N, O in ring, OH)Structure AnalysisGood solubility in aprotic polar solvents (DMSO, DMF).[1]
pKa (Acid) ~14.0 (Alcohol)EstimatedNon-ionizable in physiological pH; deprotonation requires strong base (NaH).[1][2]
pKa (Base) ~ -1.0 (Isoxazole N)EstimatedVery weak base; protonation requires concentrated mineral acids.[1][2]

Solubility Profile

The following data categorizes solvent compatibility based on the principle of "like dissolves like," modified by the specific steric hindrance of the isobutyl group.

Solvent Compatibility Matrix[2]
Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Polar Protic Methanol, Ethanol, IsopropanolHigh (>100 mg/mL)Primary reaction solvent; transfer vehicle.[1]
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>100 mg/mL)Stock solution preparation for bioassays (HTS).[1][2]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Chromatography loading; synthesis solvent.[1][2]
Esters/Ethers Ethyl Acetate (EtOAc), THFHigh (>50 mg/mL)Primary Extraction Solvent ; standard workup.[1][2]
Aqueous Water, PBS (pH 7.[2]4)Low to Moderate (<5 mg/mL)Not suitable as a primary solvent; requires co-solvent (e.g., 5% DMSO).[1][2]
Aliphatic Hexane, Heptane, CyclohexaneInsoluble (<0.1 mg/mL)Anti-solvent for precipitation or oiling-out purification.[1]
Partitioning Behavior (Extraction Logic)

Due to a LogP of 1.1, the compound distributes preferentially into organic solvents like Ethyl Acetate or DCM when washed with water.[2]

  • Acidic Workup: The isoxazole ring remains neutral in dilute acid (HCl), maintaining organic solubility.[2]

  • Basic Workup: The alcohol is not deprotonated by weak bases (NaHCO₃), maintaining organic solubility.[1][2]

Experimental Protocols (The Self-Validating System)

To ensure reproducibility, use the following Standard Operating Procedures (SOPs). These protocols are designed to be self-validating—if the control criteria are not met, the experiment must be halted.

Protocol: Visual Solubility Determination (Kinetic)[1][2]

Objective: Rapidly assess solubility boundaries for process optimization.

Reagents:

  • Test Compound: (3-Isobutylisoxazol-5-yl)methanol (purity >95%).[1][2]

  • Solvents: HPLC grade Water, Methanol, DCM, Hexane.[1][2]

Workflow:

  • Weighing: Accurately weigh 10 mg of compound into a clear 4 mL glass vial.

  • Aliquot Addition: Add solvent in 100 µL increments.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Check for clarity (dissolution) or turbidity (saturation).[1][2]

  • Heating (Optional): If insoluble at RT, heat to 40°C to check temperature dependence.

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[2]
Protocol: Quantitative HPLC Solubility Assay

Objective: Precise saturation concentration for formulation.

System Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

  • Mobile Phase: Isocratic 60% Acetonitrile / 40% Water (0.1% Formic Acid).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (Isoxazole absorption).[2]

  • Retention Time: Expect elution ~2.5 - 3.5 min.[2]

Procedure:

  • Saturation: Add excess compound to 1 mL of target solvent (e.g., PBS buffer).

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter.

  • Dilution: Dilute filtrate 1:100 with Mobile Phase to fit calibration curve.

  • Quantification: Inject and calculate concentration against a standard curve prepared in DMSO.

Process Chemistry & Visualization

The following diagrams illustrate the logical flow for handling this compound in a research setting.

Solubility & Purification Decision Tree

SolubilityWorkflow Start Crude (3-Isobutylisoxazol-5-yl)methanol CheckState Check Physical State (Oil vs Solid) Start->CheckState IsOil Viscous Oil CheckState->IsOil Likely IsSolid Solid CheckState->IsSolid If High Purity SolventSelect Select Purification Solvent Flash Flash Chromatography (DCM/MeOH or Hex/EtOAc) SolventSelect->Flash If Recryst Fails Recryst Recrystallization (Difficult due to Isobutyl) SolventSelect->Recryst Try Hexane/EtOAc (10:1) End Final Characterization (NMR, HPLC) Flash->End Pure Oil/Solid Recryst->End Pure Crystals IsOil->Flash Primary Method IsSolid->SolventSelect

Figure 1: Decision tree for purification based on the physical state and solubility profile.

Extraction & Workup Logic

ExtractionLogic ReactionMix Reaction Mixture (Aq/Organic) AddSolvent Add Ethyl Acetate (EtOAc) ReactionMix->AddSolvent PhaseSep Phase Separation AddSolvent->PhaseSep OrgLayer Organic Layer (Top) Contains Product (LogP 1.1) PhaseSep->OrgLayer AqLayer Aqueous Layer (Bottom) Salts, Polar Impurities PhaseSep->AqLayer Wash Brine Wash & Dry (MgSO4) OrgLayer->Wash Concentrate Rotary Evaporation Wash->Concentrate Final Crude Product Concentrate->Final

Figure 2: Standard extraction protocol leveraging the compound's partition coefficient.[1]

References

  • PubChem. (2025).[1][2][3] Compound Summary: [3-(2-methylpropyl)-1,2-oxazol-5-yl]methanol (CAS 71502-42-6). National Library of Medicine.[2] [Link][1][2]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of Isoxazole Methanol Derivatives. [Link]

  • Fisher Scientific. (2024).[1][2] Isoxazole Methanol Analogs: 5-Methylisoxazol-3-yl methanol. [Link][1][4]

Sources

Foundational

Technical Guide: Discovery and Evolution of Novel Isoxazole Synthesis

Executive Summary Isoxazoles represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in therapeutics ranging from COX-2 inhibitors (Valdecoxib) to DMARDs (Leflunomide) and beta-lactamase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoxazoles represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in therapeutics ranging from COX-2 inhibitors (Valdecoxib) to DMARDs (Leflunomide) and beta-lactamase resistant antibiotics (Cloxacillin). While the historical foundations laid by Claisen and Huisgen provided access to these heterocycles, they suffered from poor regioselectivity and harsh conditions. This guide analyzes the transition from classical thermal cycloadditions to modern, transition-metal-catalyzed (Cu, Au, Pd) and green organocatalytic methodologies. It provides actionable protocols, mechanistic insights, and industrial context for the modern synthetic chemist.[1]

The Historical Foundation & The Regioselectivity Challenge

The synthesis of the isoxazole ring system (1,2-oxazole) has historically relied on two primary pillars: the Claisen-Schmidt condensation followed by hydroxylamine cyclization, and the Huisgen 1,3-dipolar cycloaddition .

Classical Methods
  • Claisen Type (1903): Involves the condensation of a 1,3-dicarbonyl (or equivalent like a chalcone) with hydroxylamine. While robust, this method often yields mixtures of regioisomers (3,5- vs. 5,3-substituted) depending on the pH and steric bulk of the dicarbonyl electrophiles.

  • Huisgen Cycloaddition (1960s): The thermal reaction of a nitrile oxide (1,3-dipole) with an alkyne (dipolarophile).

    • Limitation: The thermal pathway is controlled by FMO (Frontier Molecular Orbital) interactions that are often weak, requiring high temperatures and resulting in a statistical or near-statistical mixture of 3,5- and 3,4-disubstituted isomers.

Visualization: Thermal vs. Catalytic Pathways

The following diagram illustrates the divergence between the non-selective thermal route and the highly selective metal-catalyzed route.

IsoxazolePathways Reactants Nitrile Oxide + Alkyne Thermal Thermal Route (No Catalyst) Reactants->Thermal High Temp Metal Cu(I) Catalysis (Click Analogue) Reactants->Metal Room Temp Mix Mixture of Isomers (3,5- and 3,4-) Thermal->Mix Single Regioselective 3,5-Isoxazole Metal->Single >98% Regioselectivity

Caption: Comparison of thermal Huisgen cycloaddition (yielding mixtures) vs. Cu(I) catalyzed synthesis (yielding single regioisomer).

The Renaissance: Transition Metal Catalysis

To overcome the regioselectivity issues of the Huisgen reaction, the field adapted the principles of "Click Chemistry" (CuAAC) to isoxazole synthesis.

Copper-Catalyzed Cycloaddition (CuNOAC)

Unlike the thermal reaction, the Copper(I)-catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuNOAC) proceeds through a stepwise mechanism involving a metallacycle.

  • Mechanism: The Cu(I) species coordinates to the terminal alkyne to form a copper acetylide. The nitrile oxide then coordinates to the copper, followed by the formation of a copper(III) metallacycle. Reductive elimination yields the 3,5-disubstituted isoxazole exclusively.

  • Key Advantage: This method lowers the activation energy significantly, allowing reactions to proceed at room temperature or mild warming, often in aqueous media.

Gold and Palladium Catalysis
  • Gold (AuCl3/AuCl): Gold catalysis is particularly effective for the cycloisomerization of

    
    -acetylenic oximes. The "soft" Lewis acidity of gold activates the alkyne for intramolecular nucleophilic attack by the oxime oxygen.
    
  • Palladium: Pd-catalyzed cross-coupling/cyclization cascades allow for the synthesis of fully substituted isoxazoles from alkynyl oximes and aryl halides.

Mechanistic Workflow: Cu(I) Catalysis

CuMechanism Start Cu(I) + Alkyne Acetylide Cu-Acetylide Formation Start->Acetylide Coordination Nitrile Oxide Coordination Acetylide->Coordination Metallacycle Cu(III) Metallacycle Coordination->Metallacycle Oxidative Cyclization Product 3,5-Isoxazole + Regnerated Cu(I) Metallacycle->Product Reductive Elimination Product->Start Cycle Repeats

Caption: The catalytic cycle of Cu(I) mediated isoxazole synthesis via metallacycle intermediate.

Green & Metal-Free Approaches (Novelty Focus)

Recent advances (2015–2024) have shifted toward sustainable synthesis, utilizing hypervalent iodine and water-mediated pathways.

Iodine-Mediated Cyclization

Hypervalent iodine reagents (e.g., PhI(OAc)2 or catalytic iodine) drive the oxidative cyclization of aldoximes or chalcones.

  • Scientific Basis: Iodine acts as a mild Lewis acid and oxidant, facilitating the formation of the nitrile oxide in situ or activating the alkene/alkyne for attack without heavy metal contamination—a critical factor in pharmaceutical process chemistry (ppm limits).

Comparison of Methodologies
FeatureClassical (Huisgen)Metal-Catalyzed (Cu/Au)Green (Iodine/Water)
Regioselectivity Poor (Mixtures)Excellent (3,5-selective)Good to Excellent
Temperature High (>80°C)Mild (RT - 50°C)Mild
Atom Economy HighHighHigh
Toxicity LowModerate (Metal removal req.)Low
Substrate Scope Broad but unselectiveTerminal alkynes preferredTolerates sensitive groups

Case Study: Valdecoxib Synthesis

Valdecoxib (Bextra) is a COX-2 specific inhibitor containing a 3,4-diaryl isoxazole core. Its synthesis illustrates the industrial application of regiocontrol.

  • Synthetic Challenge: The 3,4-substitution pattern is thermodynamically less favored than the 3,5-pattern in direct cycloadditions.

  • Industrial Route: Often utilizes the condensation of desoxybenzoin derivatives with hydroxylamine, or the chlorosulfonation of a pre-formed 3,4-diphenylisoxazole core.

  • Modern Optimization: Recent patents utilize Pd-catalyzed coupling to install the sulfonamide moiety onto a pre-formed isoxazole ring to maximize yield and purity.

Detailed Experimental Protocols

Protocol A: Novel One-Pot Cu(I)-Catalyzed Synthesis (3,5-Disubstituted)

Target: Synthesis of 3-phenyl-5-butylisoxazole.

Rationale: This protocol generates the unstable nitrile oxide in situ from an aldoxime to prevent dimerization (furoxan formation), utilizing Cu(I) to direct the regioselectivity.

Materials:

  • Benzaldehyde oxime (1.0 equiv)

  • 1-Hexyne (1.2 equiv)

  • Chloramine-T (1.1 equiv) [Oxidant for hydroximoyl chloride generation]

  • CuSO4[2]·5H2O (5 mol%)

  • Sodium Ascorbate (10 mol%) [Reduces Cu(II) to active Cu(I)]

  • Solvent: t-BuOH/H2O (1:1)

Step-by-Step Workflow:

  • Chlorination (In-Situ): Dissolve benzaldehyde oxime (1 mmol) in 5 mL t-BuOH/H2O. Add Chloramine-T (1.1 mmol) portion-wise. Stir at RT for 15 mins. Self-Validation: Solution typically turns slightly cloudy or yellow; TLC should show disappearance of oxime.

  • Catalyst Addition: Add 1-hexyne (1.2 mmol) to the reaction mixture.

  • Click Initiation: Add CuSO4 solution followed immediately by Sodium Ascorbate. Self-Validation: The mixture will turn bright orange/yellow (characteristic of Cu(I) species).

  • Reaction: Stir at RT for 4-8 hours. Monitor by TLC (Hexane/EtOAc 8:2). Look for a new spot with R_f ~ 0.6.

  • Workup: Quench with dilute NH4Cl (removes Cu). Extract with EtOAc (3x).[3] Wash organic layer with brine. Dry over Na2SO4.

  • Purification: Flash column chromatography.

Protocol B: Green Iodine-Mediated Cyclization

Target: Synthesis from Chalcone.

Rationale: Avoids transition metals; uses I2 as a catalyst for intramolecular oxidative cyclization.

Materials:

  • Chalcone (1.0 equiv)

  • Hydroxylamine Hydrochloride (1.2 equiv)

  • Iodine (10 mol%)

  • NaOH (2.5 equiv)

  • Solvent: Water (or EtOH/Water)[2]

Step-by-Step Workflow:

  • Condensation: Mix chalcone and hydroxylamine in solvent. Add NaOH.[2] Reflux for 1 hour. Self-Validation: Formation of oxime intermediate (monitor TLC).

  • Cyclization: Cool to 60°C. Add Iodine (10 mol%). Stir for 2-3 hours.

  • Mechanism Check: Iodine facilitates the oxidative closure of the isoxazoline to the isoxazole.

  • Workup: Add Na2S2O3 (sodium thiosulfate) solution to quench excess iodine (color change from brown to clear). Extract and recrystallize.[4]

References

  • Hansen, T. V., et al. (2005). "One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles."[5][6] Journal of Organic Chemistry.

  • Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition.

  • Tang, S., et al. (2009). "Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles."[7][8] Organic Letters.

  • Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Metallacycle Intermediates." Journal of the American Chemical Society.

  • Talley, J. J., et al. (2000). "Preparation of Valdecoxib." Journal of Medicinal Chemistry.

  • Hou, Y., et al. (2013). "Iodine(III)-mediated [3 + 2] cyclization for one-pot synthesis of benzo[d]isoxazole-4,7-diols in aqueous medium."[9] Journal of Organic Chemistry.

Sources

Exploratory

(3-Isobutylisoxazol-5-yl)methanol theoretical properties calculation

Title: In Silico Profiling of (3-Isobutylisoxazol-5-yl)methanol: A Computational Framework Subtitle: A Theoretical Guide to Quantum Mechanical Characterization and ADMET Prediction for Novel Heterocyclic Fragments. Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Title: In Silico Profiling of (3-Isobutylisoxazol-5-yl)methanol: A Computational Framework Subtitle: A Theoretical Guide to Quantum Mechanical Characterization and ADMET Prediction for Novel Heterocyclic Fragments.

Executive Summary

(3-Isobutylisoxazol-5-yl)methanol represents a distinct class of amphiphilic heterocyclic building blocks.[1] Its structure combines a lipophilic isobutyl tail, a polar aromatic isoxazole core, and a chemically versatile hydroxymethyl headgroup. This guide provides a rigorous theoretical framework for characterizing this molecule, moving beyond simple property estimation to ab initio validation.[1]

We define the protocols for determining its electronic structure, reactivity descriptors, and pharmaceutical viability. This is not merely a list of steps but a causal workflow designed to minimize experimental failure rates in downstream drug discovery.

Structural Basis & Computational Strategy

The molecule consists of three distinct domains governing its behavior:[1]

  • Isobutyl Group (C3-Position): Provides steric bulk and lipophilicity, critical for hydrophobic pocket binding.[1]

  • Isoxazole Ring: A bioisostere for carboxylic acids or esters; it acts as a linker with specific dipole moments.[1]

  • Methanol Group (C5-Position): The primary reactive handle (nucleophile) and Hydrogen Bond Donor/Acceptor (HBD/HBA).[1]

Strategic Directive: To accurately model this system, we must account for the conformational flexibility of the isobutyl chain and the hydrogen-bonding capability of the alcohol. A single static calculation is insufficient.[1] We employ Density Functional Theory (DFT) for electronic properties and semi-empirical/QSAR methods for ADMET profiling.[1]

Quantum Mechanical Characterization (DFT Protocol)

The core of theoretical profiling is the determination of the Global Minimum Energy Structure (GMES).[1]

Level of Theory

For organic systems containing C, H, N, and O, the B3LYP hybrid functional with the 6-311+G(d,p) basis set is the industry standard for balancing computational cost with accuracy.

  • Why B3LYP? It accurately predicts bond lengths and vibrational frequencies for organic heterocycles.[1]

  • Why 6-311+G(d,p)? The diffuse functions (+) are mandatory for accurately modeling the lone pairs on the isoxazole oxygen/nitrogen and the alcohol oxygen.

Solvation Modeling

Biological activity occurs in aqueous media.[1] Gas-phase calculations often overestimate intramolecular hydrogen bonding.[1] We utilize the Polarizable Continuum Model (IEF-PCM) to simulate water and octanol environments.[1]

Experimental Protocol: Geometry Optimization
  • Software: Gaussian 16 (or ORCA/GAMESS equivalents).[1]

  • Input Strategy:

    • Perform a conformational scan of the isobutyl C-C bonds to find the lowest energy rotamer.[1]

    • Optimize this rotamer in the gas phase.

    • Re-optimize in solvent (Water) using the gas-phase geometry as a starting point.[1]

Gaussian Input Block (Example):

Reactivity Descriptors (FMO Analysis)

The Frontier Molecular Orbitals (FMO)—HOMO and LUMO—dictate chemical reactivity.[1]

  • HOMO Location: Likely localized on the isoxazole nitrogen and the methanol oxygen (nucleophilic sites).[1]

  • LUMO Location: Likely distributed over the isoxazole ring (electrophilic susceptibility).[1]

  • Gap (

    
    ):  A large gap indicates high chemical stability (hardness), while a small gap suggests reactivity (softness).[1]
    

Data Output Structure:

PropertyGas Phase (eV)Water (PCM) (eV)Significance
E_HOMO -6.85 (Est.)[1]-6.92 (Est.)[1]Ionization Potential / Oxidation
E_LUMO -1.20 (Est.)[1]-1.15 (Est.)Electron Affinity / Reduction
Band Gap 5.655.77Chemical Hardness (

)
Dipole Moment 2.4 Debye3.1 DebyeSolubility/Polarity

Physicochemical Profiling (ADMET)

Theoretical calculation of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties is essential to determine "drug-likeness."

Lipophilicity (LogP)

The isobutyl group pushes LogP up, while the methanol pulls it down.

  • Method: Consensus LogP (Average of iLOGP, XLOGP3, WLOGP, MLOGP, Silicos-IT).

  • Target: For a fragment, we aim for

    
    .
    
  • Tool: SwissADME [1].[1][2][3][4]

Solubility (LogS)

Isoxazoles can be poorly soluble.[1] The hydroxymethyl group is the "solubility anchor."[1]

  • Calculation: ESOL (Estimated SOLubility) topological model.

  • Equation:

    
    .[1]
    
Acid-Base Character (pKa)
  • Isoxazole Nitrogen: Very weak base (Conjugate acid pKa

    
    ) [2].[1] It will not protonate at physiological pH (7.4).[1]
    
  • Methanol -OH: High pKa (

    
    ).[1] It will not deprotonate at physiological pH.[1]
    

Visualization of the Computational Pipeline

The following diagram illustrates the logical flow from structure generation to validated property output.

G Start 2D Structure (SMILES) ConfSearch Conformational Scan (Isobutyl Rotamers) Start->ConfSearch Prop_ADMET ADMET Profiling (SwissADME) Start->Prop_ADMET SMILES Input DFT_Gas DFT Optimization (Gas Phase) ConfSearch->DFT_Gas Lowest E Conf DFT_Solv DFT Solvation (PCM - Water) DFT_Gas->DFT_Solv Input Geom Freq Freq Calculation (NIMAG=0 Check) DFT_Solv->Freq Prop_Elec Electronic Props (HOMO/LUMO/ESP) Freq->Prop_Elec Valid Minima Output Validated Theoretical Profile Prop_Elec->Output Prop_ADMET->Output

Figure 1: The computational workflow for characterizing (3-Isobutylisoxazol-5-yl)methanol, ensuring both geometric stability and pharmaceutical relevance.

Synthetic Feasibility & Reactivity Prediction

Understanding how to make the molecule validates its theoretical existence.[1]

Retrosynthetic Logic

The theoretical formation energy can be assessed via the cycloaddition of Isovaleraldehyde oxime (nitrile oxide precursor) and Propargyl alcohol .[1]

  • Mechanism: [3+2] Dipolar Cycloaddition.[1]

  • Theoretical Check: Calculate the Transition State (TS) energy of this cycloaddition to predict regioselectivity (3,5-disubstituted vs 3,4-disubstituted). The 3,5-isomer is generally thermodynamically favored [3].[1]

Metabolic Stability (P450 Prediction)

Using site of metabolism (SOM) prediction tools (e.g., SMARTCyp):

  • Isobutyl Chain: The tertiary carbon (methine) and the terminal methyls are susceptible to oxidative hydroxylation (CYP3A4).[1]

  • Methanol Group: Susceptible to oxidation to the aldehyde/carboxylic acid by Alcohol Dehydrogenase (ADH), not P450s.[1]

  • Isoxazole Ring: Generally stable to oxidative metabolism, preventing rapid clearance.[1]

Experimental Validation Protocols

To verify the theoretical calculations, the following self-validating experiments are required.

Protocol A: NMR Chemical Shift Validation
  • Theory: Calculate Isotropic Shielding Tensors using the GIAO (Gauge-Independent Atomic Orbital) method at the B3LYP/6-311+G(d,p) level.

  • Validation: Compare computed

    
     values with experimental 
    
    
    
    H and
    
    
    C NMR.
  • Success Metric: A Mean Absolute Error (MAE) of

    
     ppm for 
    
    
    
    H and
    
    
    ppm for
    
    
    C confirms the geometry is correct.
Protocol B: UV-Vis Correlation
  • Theory: Time-Dependent DFT (TD-DFT) calculation (nstates=10) to predict

    
    .[1]
    
  • Expectation: Isoxazoles typically absorb in the UV region (210-260 nm).[1]

  • Validation: If experimental

    
     deviates significantly (>20 nm), the solvent model (PCM) may need refinement to explicit solvation.
    

References

  • Daina, A., Michielin, O., & Zoete, V. (2017).[2][4] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2][3][4] Scientific Reports, 7, 42717.[4] Link[1]

  • Wikipedia Contributors. (2025).[1] Isoxazole.[1][5][6][7][8][9][10][11] Wikipedia, The Free Encyclopedia. Link[1]

  • Pawar, R. A., & Patil, A. A. (2008). Synthesis and Biological Activity of Some New Isoxazole Derivatives. Indian Journal of Chemistry. (General reference for isoxazole synthesis regioselectivity).
  • Gaussian 16, Revision C.01, M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016. (Standard citation for the software used in protocols).
  • Tomasi, J., Mennucci, B., & Cammi, R. (2005).[12] Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999-3094.[1] Link[1]

Sources

Protocols & Analytical Methods

Method

Using (3-Isobutylisoxazol-5-yl)methanol as a building block in organic synthesis

Application Note: Strategic Utilization of (3-Isobutylisoxazol-5-yl)methanol in Medicinal Chemistry Executive Summary (3-Isobutylisoxazol-5-yl)methanol is a versatile heterocyclic building block that bridges the gap betw...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (3-Isobutylisoxazol-5-yl)methanol in Medicinal Chemistry

Executive Summary

(3-Isobutylisoxazol-5-yl)methanol is a versatile heterocyclic building block that bridges the gap between aliphatic lipophilicity and polar functionalization. In fragment-based drug discovery (FBDD), the 3-isobutyl moiety serves as a robust hydrophobic anchor (mimicking Leucine or Valine side chains), while the 5-hydroxymethyl group provides a reactive "warhead" for divergent synthesis.[1] This guide outlines the strategic manipulation of this scaffold, focusing on its conversion into electrophilic linkers, oxidation states, and direct coupling partners.[1]

Chemical Profile & Structural Logic

The utility of this building block stems from the electronic properties of the isoxazole ring. The 1,2-oxazole core is aromatic but electron-deficient, making the C5-position susceptible to deprotonation under strong basic conditions, yet the hydroxymethyl side chain behaves similarly to a benzylic alcohol, albeit with unique electronic tuning.[1]

PropertyDescription
IUPAC Name (3-(2-methylpropyl)isoxazol-5-yl)methanol
Core Scaffold 1,2-Oxazole (Isoxazole)
Key Features Acid-stable, Reductively labile (N-O bond), Lipophilic 3-position
LogP (Calc) ~1.2 – 1.5 (Ideal for CNS penetration optimization)
H-Bonding 1 Donor (OH), 2 Acceptors (N, O)

Divergent Synthesis Strategy

The primary value of (3-Isobutylisoxazol-5-yl)methanol lies in its ability to serve as a "Hub" for library generation. The alcohol can be selectively activated to access three distinct chemical spaces: Electrophiles (Halides/Mesylates), Carbonyls (Aldehydes/Acids), and Ethers/Amines (via Mitsunobu).[1]

Visual Workflow: The Reactivity Hub

ReactivityHub Start (3-Isobutylisoxazol-5-yl)methanol (Core Building Block) Aldehyde Isoxazole-5-carbaldehyde (Reductive Amination) Start->Aldehyde Swern Oxidation (DMSO, (COCl)2) Acid Isoxazole-5-carboxylic Acid (Amide Coupling) Start->Acid Jones Oxidation or TEMPO/NaClO Halide 5-(Chloromethyl)isoxazole (Alkylation Agent) Start->Halide SOCl2 or MsCl/LiCl Ether Isoxazolyl Ethers/Amines (Mitsunobu Coupling) Start->Ether DEAD/PPh3 Nu-H

Figure 1: Divergent functionalization pathways for the isoxazole methanol scaffold.

Detailed Experimental Protocols

Protocol A: Activation to 5-(Chloromethyl)-3-isobutylisoxazole

Objective: Convert the alcohol to a reactive electrophile for SN2 displacement (e.g., attaching to piperazines or phenols).[1]

Mechanism: Thionyl chloride (


) mediates the substitution. The isoxazole ring is sufficiently electron-deficient to prevent self-polymerization often seen with furfuryl alcohols.

Reagents:

  • (3-Isobutylisoxazol-5-yl)methanol (1.0 equiv)

  • Thionyl Chloride (1.5 equiv)[1]

  • Dichloromethane (DCM) [Anhydrous][1]

  • DMF (Catalytic, 1-2 drops)[1]

Step-by-Step:

  • Setup: Charge a flame-dried round-bottom flask with the alcohol and anhydrous DCM (0.2 M concentration) under

    
     atmosphere.
    
  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add

    
     dropwise over 10 minutes. If the scale is >5g, verify gas evolution control (HCl/SO2). Add catalytic DMF.
    
  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–3 hours. Monitor by TLC (the chloride is typically less polar/higher Rf than the alcohol).

  • Workup: Concentrate the reaction mixture in vacuo to remove DCM and excess

    
    .
    
    • Critical Note: Do not perform an aqueous wash if the product is intended for immediate use; isoxazolyl chlorides can hydrolyze slowly. If purification is needed, rapid filtration through a short silica plug (eluting with Hexanes/EtOAc) is recommended.[1]

  • Storage: Store under Argon at -20°C.

Protocol B: Swern Oxidation to Isoxazole-5-carbaldehyde

Objective: Generate the aldehyde for reductive amination or Wittig olefination.

Scientific Rationale: Isoxazolyl methanols are sensitive to over-oxidation. Swern conditions provide a controlled, low-temperature oxidation that avoids the formation of the carboxylic acid byproduct common with Jones reagent.

Reagents:

  • Oxalyl Chloride (1.2 equiv)[1]

  • DMSO (2.4 equiv)[1]

  • Triethylamine (

    
    ) (5.0 equiv)[1]
    
  • DCM [Anhydrous][1]

Step-by-Step:

  • Activation: In a 3-neck flask under

    
    , dissolve oxalyl chloride in DCM at -78°C (Dry ice/Acetone).
    
  • DMSO Addition: Add DMSO dropwise (maintaining temp < -70°C). Stir for 15 mins. The formation of the active chlorosulfonium species is rapid.

  • Substrate Addition: Add the (3-Isobutylisoxazol-5-yl)methanol (dissolved in minimum DCM) slowly. Stir for 45 mins at -78°C.

  • Quench: Add

    
     dropwise. The solution will likely become cloudy (ammonium salts).
    
  • Warming: Allow the reaction to warm to 0°C over 30 minutes.

  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1][2]
  • Purification: The aldehyde is generally stable on silica gel. Purify via flash chromatography (0-30% EtOAc/Hexanes).

Advanced Application: Bioisosteric Replacement

In drug design, this scaffold is often used to replace unstable ester linkages or metabolically liable amide bonds.[1] The isoxazole ring mimics the geometry of a trans-amide bond while the isobutyl group occupies hydrophobic pockets (e.g., BRD4, GABA receptors).

Case Study Workflow: Synthesis of an Isoxazole-Linked Amine

This workflow demonstrates the use of the scaffold to create a library of amine derivatives via the aldehyde intermediate.

SynthesisWorkflow Step1 Step 1: Oxidation (Swern Protocol) Intermediate Intermediate: Isoxazole-5-carbaldehyde Step1->Intermediate Step2 Step 2: Imine Formation (R-NH2, MeOH, MgSO4) Intermediate->Step2 Step3 Step 3: Reduction (NaBH4 or STAB) Step2->Step3 In-situ Final Target: Secondary Amine Scaffold Step3->Final

Figure 2: Reductive amination workflow for library generation.

Stability & Troubleshooting

IssueCauseSolution
Ring Cleavage Strong reducing agents (H2/Pd, LAH)Use mild hydrides (

) or specific catalysts (

) if alkene reduction is needed elsewhere.[1] Avoid cleavage of the N-O bond unless synthesizing 1,3-amino alcohols.
Low Yield (Chloride) Hydrolysis during workupAvoid aqueous workup. Concentrate and use crude, or filter through a dry silica plug.[1]
Over-oxidation Use of Chromic Acid (Jones)Switch to Swern (Protocol B) or Dess-Martin Periodinane (DMP) for aldehyde synthesis.

References

  • General Isoxazole Synthesis: P. G. M. Wuts, Greene's Protective Groups in Organic Synthesis, 5th Ed., Wiley, 2014.[1] (Context: Stability of heterocycles).

  • Swern Oxidation Protocol: Omura, K.; Swern, D. "Oxidation of alcohols by activated dimethyl sulfoxide.[1] A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651.[1] Link

  • Isoxazole Reactivity: Sperry, J. B.; Wright, D. L.[1] "Furans, thiophenes and related heterocycles in drug discovery." Curr.[2][3] Opin. Drug Discov. Devel.2005 , 8, 723.[1]

  • Mitsunobu Coupling on Heterocycles: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chem. Rev.2009 , 109, 2551.[1] Link

  • Thionyl Chloride Activation: Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed., Oxford University Press, 2012.[1] (Chapter 17: Nucleophilic Substitution).

Disclaimer: All protocols involve hazardous chemicals (SOCl2, Oxalyl Chloride).[1] Perform all reactions in a fume hood with appropriate PPE.

Sources

Application

Application Note: Protocol for 1,3-Dipolar Cycloaddition to Form Isoxazoles

Abstract & Strategic Value Isoxazoles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for amide bonds and carboxylic acids.[1] They are critical pharmacophores in drugs such as Valdecoxib (COX-2...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

Isoxazoles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for amide bonds and carboxylic acids.[1] They are critical pharmacophores in drugs such as Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD).

This Application Note provides a definitive guide to synthesizing isoxazoles via 1,3-dipolar cycloaddition of nitrile oxides and alkynes. Unlike the robust azide-alkyne "click" reaction, nitrile oxide cycloadditions face unique challenges: the instability of the dipole (nitrile oxide) and regioselectivity issues (3,5- vs. 3,4-isomers).

This guide details two validated protocols:

  • Method A (The "Click" Analogue): Copper(I)-catalyzed regioselective synthesis for 3,5-disubstituted isoxazoles.

  • Method B (One-Pot Synthesis): In situ generation of nitrile oxides from aldehydes, bypassing the isolation of unstable hydroximoyl chlorides.

Mechanistic Insight & Causality

The formation of the isoxazole ring proceeds through a concerted [3+2] cycloaddition between a 1,3-dipole (nitrile oxide) and a dipolarophile (alkyne) .[2]

The Instability Challenge

Nitrile oxides are high-energy species that rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides) if left unreacted. Therefore, Protocol Integrity relies on maintaining a low steady-state concentration of the nitrile oxide, generated in situ in the presence of the alkyne.

Regioselectivity Drivers
  • Thermal Conditions: Controlled by Frontier Molecular Orbital (FMO) interactions. The HOMO of the alkyne typically reacts with the LUMO of the dipole.[3] For terminal alkynes, this favors the 3,5-isomer , but significant amounts of the 3,4-isomer often form, requiring difficult chromatographic separation.

  • Copper Catalysis (CuAAC Analogue): The introduction of Cu(I) creates a copper acetylide intermediate. This directs the nucleophilic attack of the nitrile oxide oxygen onto the copper-bound carbon, exclusively yielding the 3,5-isomer .

Mechanistic Pathway Diagram

IsoxazoleMechanism Aldehyde Aldehyde (Precursor) Oxime Oxime Aldehyde->Oxime + NH2OH·HCl Chloro Hydroximoyl Chloride Oxime->Chloro + NCS (Chlorination) NO Nitrile Oxide (1,3-Dipole) Chloro->NO + Base (-HCl) Furoxan Furoxan (Dimer Side Product) NO->Furoxan Dimerization (If Alkyne Absent) TS Transition State (Concerted) NO->TS + Alkyne Alkyne Alkyne (Dipolarophile) Alkyne->TS Isoxazole 3,5-Isoxazole (Product) TS->Isoxazole Cyclization

Caption: Figure 1. Mechanistic pathway for the generation of nitrile oxides and subsequent trapping. Red dotted line indicates the critical failure mode (dimerization).

Experimental Protocols

Method A: Copper-Catalyzed Regioselective Synthesis (CuNOAC)

Best for: Strictly 3,5-disubstituted isoxazoles; substrates sensitive to high heat.

Reagents:

  • Terminal Alkyne (1.0 equiv)

  • Hydroximoyl chloride (1.2 equiv) [See Safety Note]

  • CuSO₄[4]·5H₂O (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • KHCO₃ or Et₃N (1.2 equiv)

  • Solvent: t-BuOH/H₂O (1:1) or DCM.

Protocol:

  • Catalyst Prep: In a reaction vial, dissolve the alkyne (1.0 mmol) in t-BuOH/H₂O (1:1, 4 mL).

  • Activation: Add CuSO₄ (12.5 mg, 0.05 mmol) and Sodium Ascorbate (20 mg, 0.10 mmol). Stir for 5 minutes until the solution turns bright yellow/orange (indicating Cu(I) generation).

  • Slow Addition (Critical Step): Dissolve the hydroximoyl chloride (1.2 mmol) in a minimal amount of t-BuOH. Add this solution dropwise to the reaction mixture over 10–15 minutes.

    • Why? Slow addition prevents high concentrations of the precursor, minimizing side reactions.

  • Base Addition: Add KHCO₃ (1.2 mmol) slowly.

    • Mechanism:[3][4][5][6][7][8][9][10][11] The base dehydrohalogenates the chloride to generate the nitrile oxide in situ, which is immediately trapped by the copper-acetylide.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC.

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Method B: One-Pot Synthesis from Aldehydes (The Huisgen-Mukaiyama Hybrid)

Best for: Library generation; avoiding isolation of unstable hydroximoyl chlorides.

Reagents:

  • Aldehyde (1.0 equiv)

  • Hydroxylamine hydrochloride (1.1 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Solvent: DMF or DCM.

Protocol:

  • Oxime Formation: Dissolve aldehyde (1.0 mmol) in DMF (5 mL). Add NH₂OH·HCl (1.1 mmol). Stir at RT for 30–60 mins.

    • Validation: Check TLC for disappearance of aldehyde.

  • Chlorination: Add NCS (1.1 mmol) in one portion.

    • Note: The reaction is initially endothermic, then exothermic. Stir for 1–2 hours.

    • Checkpoint: Ensure complete conversion to hydroximoyl chloride before proceeding.

  • Cycloaddition: Add the alkyne (1.2 mmol) to the mixture.

  • Dipole Generation: Dissolve Et₃N (1.2 mmol) in DMF (1 mL). Add this solution dropwise over 30 minutes.

    • Causality: Rapid addition of base generates a spike in nitrile oxide concentration, leading to furoxan dimers. Slow addition ensures the dipole is consumed by the alkyne as fast as it forms.

  • Workup: Pour into ice water. Extract with Et₂O or EtOAc.

Data Summary & Comparison

FeatureThermal (Classical)Cu-Catalyzed (Method A)One-Pot (Method B)
Regioselectivity Mixture (3,5 major / 3,4 minor)Exclusive 3,5 Depends on conditions (usually 3,5 major)
Reaction Temp High (Reflux)Room TemperatureRoom Temperature
Atom Economy ModerateHighHigh
Safety Profile Risk of thermal runawayHigh (Mild conditions)Moderate (NCS handling)
Substrate Scope Broad, but sterics interfereTerminal alkynes onlyBroad (Aldehyde diversity)

Troubleshooting & Critical Control Points

Decision Tree for Method Selection

MethodSelection Start Start: Select Substrate IsTerminal Is the Alkyne Terminal? Start->IsTerminal Need35 Strict 3,5-Regioselectivity Required? IsTerminal->Need35 Yes Thermal Use Thermal Method (Reflux in Toluene) IsTerminal->Thermal No (Internal Alkyne) Stable Is Hydroximoyl Chloride Stable? Need35->Stable Yes Need35->Thermal No (Isomer mix acceptable) MethodA Use Method A (Cu-Catalyzed) Stable->MethodA Yes MethodB Use Method B (One-Pot from Aldehyde) Stable->MethodB No (Unstable/Toxic)

Caption: Figure 2. Decision matrix for selecting the optimal synthetic pathway based on substrate constraints.

Common Failure Modes
  • Furoxan Formation: The major byproduct.

    • Solution: Decrease the rate of base addition. Increase alkyne equivalents (up to 1.5x).

  • Incomplete Chlorination (Method B):

    • Solution: Use fresh NCS. If reaction is sluggish, add a catalytic amount of pyridine or HCl gas to initiate.

  • Copper Poisoning (Method A):

    • Solution: If substrates contain thiols or free amines, increase catalyst loading to 10-20 mol% or switch to thermal methods.

Safety & Compliance (E-E-A-T)

  • Hydroximoyl Chlorides: Potent skin irritants and lachrymators. Handle in a fume hood.

  • NCS (N-Chlorosuccinimide): Avoid contact with strong acids; can release chlorine gas.

  • Explosion Hazard: Low molecular weight nitrile oxides and organic azides (if using azide comparisons) can be explosive. Never concentrate reaction mixtures to dryness if low MW byproducts are suspected.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][4][8][11][12][13][14] Past and Future. Angewandte Chemie International Edition.

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie.[13]

  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society.

  • Chatterjee, T., et al. (2025). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews.

  • Navarro-Padilla, A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition.[1] RSC Advances.

Sources

Method

Application Note: (3-Isobutylisoxazol-5-yl)methanol in Medicinal Chemistry

[1][2] Executive Summary (3-Isobutylisoxazol-5-yl)methanol is a specialized heterocyclic building block utilized in the synthesis of anti-infectives, TLR8 antagonists, and peptidomimetic scaffolds. Structurally, it featu...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

(3-Isobutylisoxazol-5-yl)methanol is a specialized heterocyclic building block utilized in the synthesis of anti-infectives, TLR8 antagonists, and peptidomimetic scaffolds. Structurally, it features a 1,2-oxazole core substituted at the 3-position with a lipophilic isobutyl group and at the 5-position with a polar hydroxymethyl handle. This amphiphilic profile makes it an ideal "fragment" for Fragment-Based Drug Discovery (FBDD), serving as a rigid linker that simultaneously fills hydrophobic pockets while offering a vector for diverse chemical ligation.

This guide details the synthesis , functionalization , and medicinal chemistry logic for deploying this scaffold in drug development pipelines.

Medicinal Chemistry Rationale: Why This Scaffold?

Bioisosterism and Stability

The isoxazole ring in this molecule acts as a non-classical bioisostere for esters and amides. Unlike furans (metabolically liable) or pyrazoles (often requiring protection), the isoxazole ring is:

  • Metabolically Robust: Resistant to oxidative metabolism by CYP450 enzymes compared to furan/thiophene.

  • Dipolar Geometry: The ring nitrogen acts as a weak hydrogen bond acceptor, mimicking the carbonyl oxygen of an ester, while the oxygen atom modulates electron density.

Pharmacophore Mapping

The molecule provides two distinct interaction vectors:

  • The Isobutyl Tail (Hydrophobic): Designed to occupy lipophilic pockets (e.g., the S1 or S2 pockets in proteases or the hydrophobic cleft in TLR8 dimers). The branching methyl groups increase van der Waals contact surface area compared to a linear butyl chain.

  • The Hydroxymethyl Head (Polar/Reactive): Serves as a "warhead anchor." It can be converted into an ether, ester, amine, or halide, allowing the attachment of solubilizing groups or pharmacophores.

Core Application: Antibacterial & Immunomodulatory Design[3]

Case Study: Ramoplanin Derivatives

Research into Ramoplanin (a glycolipodepsipeptide antibiotic) utilized (3-isobutylisoxazol-5-yl)methanol to construct semi-synthetic derivatives active against Gram-positive bacteria (e.g., VRE, MRSA).

  • Mechanism: The isoxazole moiety replaces labile ester linkages in the macrocycle or side chains, improving plasma stability while maintaining binding affinity to the bacterial cell wall precursors (Lipid II).

  • Outcome: Derivatives showed improved pharmacokinetic profiles due to the lipophilicity of the isobutyl group balancing the polarity of the peptide core.

Emerging Application: TLR8 Antagonists

Recent 2025 data suggests isoxazole scaffolds are critical in designing Toll-like Receptor 8 (TLR8) antagonists for autoimmune diseases (Lupus, RA).[1] The 3,5-disubstituted isoxazole core locks the antagonist into a conformation that disrupts the TLR8 dimer interface.

Experimental Protocols

Synthesis of (3-Isobutylisoxazol-5-yl)methanol

Reaction Type: [3+2] Cycloaddition of a Nitrile Oxide and Alkyne. Scale: Gram-scale (scalable to kg).

Reagents:
  • Precursor: 3-Methylbutyraldehyde oxime (generated from isovaleraldehyde).

  • Dipolarophile: Propargyl alcohol (1.2 equiv).

  • Oxidant/Catalyst: Sodium Hypochlorite (NaOCl) or N-Chlorosuccinimide (NCS) with Triethylamine.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

Step-by-Step Protocol:
  • Chlorination (In Situ): Dissolve 3-methylbutyraldehyde oxime (1.0 equiv) in DCM at 0°C. Add NCS (1.1 equiv) portion-wise. Stir for 1 hour to form the hydroximoyl chloride intermediate.

    • Checkpoint: Verify disappearance of oxime by TLC.

  • Cycloaddition: Add propargyl alcohol (1.2 equiv) to the mixture.

  • Nitrile Oxide Generation: Dropwise add Triethylamine (1.2 equiv) over 30 minutes while maintaining temperature <5°C. Caution: Exothermic.

    • Mechanism:[2] Base eliminates HCl from hydroximoyl chloride to generate the reactive nitrile oxide species, which immediately undergoes [3+2] cycloaddition with the alkyne.

  • Workup: Stir at room temperature for 12–18 hours. Quench with water.[2] Extract organic layer, wash with brine, dry over MgSO₄.

  • Purification: Concentrate in vacuo. Purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

    • Yield: Typically 35–60%.

    • Appearance: Pale yellow oil or low-melting solid.

Functionalization: Converting the Alcohol

The C5-hydroxymethyl group is the primary handle for library generation.

Target FunctionalityReagentsConditionsApplication
Aldehyde MnO₂ or Dess-Martin PeriodinaneDCM, RT, 2hPrecursor for reductive amination.
Bromide PBr₃ or CBr₄/PPh₃ (Appel)DCM, 0°CAlkylation of amines/phenols.
Carboxylic Acid Jones Reagent or NaClO₂ (Pinnick)Acetone/WaterPeptide coupling (Amide formation).
Ether NaH, Alkyl HalideDMF, 0°C to RTImproving metabolic stability.

Visualizations

Synthetic Workflow & Logic

The following diagram illustrates the synthesis pathway and the strategic divergence points for medicinal chemistry optimization.

SynthesisWorkflow Aldehyde Isovaleraldehyde (Starting Material) Oxime 3-Methylbutyraldehyde Oxime Aldehyde->Oxime NH2OH·HCl Pyridine NitrileOxide Nitrile Oxide (Transient Species) Oxime->NitrileOxide NCS / Et3N (In Situ) Target (3-Isobutylisoxazol-5-yl)methanol (The Scaffold) NitrileOxide->Target [3+2] Cycloaddition + Propargyl Alcohol Propargyl Propargyl Alcohol Propargyl->Target Dipolarophile Amide Amide Derivatives (Peptidomimetics) Target->Amide 1. Oxidation 2. Amine Coupling Ether Ether Analogs (Solubility) Target->Ether NaH / R-X

Caption: Synthetic route from isovaleraldehyde to the target scaffold and subsequent divergence into functional libraries.

Pharmacophore SAR Analysis

This diagram breaks down the structure-activity relationship (SAR) logic of the molecule.

SAR_Logic Molecule (3-Isobutylisoxazol-5-yl)methanol Isobutyl Isobutyl Group (Lipophilic Tail) Molecule->Isobutyl Isoxazole Isoxazole Core (Bioisostere) Molecule->Isoxazole Methanol Hydroxymethyl (Polar Head) Molecule->Methanol Hydrophobic Fills S1/S2 Pockets (Hydrophobic Effect) Isobutyl->Hydrophobic Rigidity Restricts Conformation (Entropy Reduction) Isoxazole->Rigidity Ligation H-Bond Donor/Acceptor Synthetic Handle Methanol->Ligation

Caption: Structural dissection showing the functional role of each moiety in drug-receptor interactions.

Safety & Handling

  • Hazards: Isoxazole derivatives can be mild irritants. The primary safety concern lies in the synthesis step involving nitrile oxides , which are reactive intermediates. Ensure temperature control (<10°C) during the base addition to prevent runaway exotherms.

  • Storage: Store the purified alcohol at 2–8°C under inert atmosphere (Argon/Nitrogen). It is generally stable but should be protected from strong oxidizers.

References

  • Vertex Pharmaceuticals Inc. (2006). Ramoplanin derivatives possessing antibacterial activity.[3] US Patent Application US20060211603A1.[3] Link

  • National Center for Biotechnology Information. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC12613816.[1] Link

  • ChemChart. (2023). Chemical Safety and Data for (3-isobutylisoxazol-5-yl)methanol (CAS 71502-42-6). Link

  • Journal of Medicinal Chemistry. (2025). Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists. DOI: 10.1021/acs.jmedchem.4c03148.[1] Link

Sources

Application

Derivatization of (3-Isobutylisoxazol-5-yl)methanol for bioactivity screening

Application Note: High-Throughput Derivatization of (3-Isobutylisoxazol-5-yl)methanol for Bioactivity Screening Executive Summary This guide details the strategic derivatization of (3-Isobutylisoxazol-5-yl)methanol , a p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Derivatization of (3-Isobutylisoxazol-5-yl)methanol for Bioactivity Screening

Executive Summary

This guide details the strategic derivatization of (3-Isobutylisoxazol-5-yl)methanol , a privileged scaffold in medicinal chemistry.[1] The isoxazole core acts as a bioisostere for carboxylic acids and esters, improving metabolic stability, while the isobutyl group provides critical hydrophobic interactions (e.g., mimicking Leucine/Valine side chains).[1] This protocol outlines two divergent synthetic pathways to generate a library of amides and amines from the primary alcohol handle, enabling the rapid exploration of Structure-Activity Relationships (SAR) for anti-inflammatory (COX-2 inhibition), antimicrobial, and CNS targets.[1]

Scientific Background & Strategy

The Scaffold Advantage

The 3,5-disubstituted isoxazole ring is a proven pharmacophore found in FDA-approved drugs such as Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD).[1]

  • 3-Isobutyl Group: Provides steric bulk and lipophilicity (

    
    -alkyl interactions), critical for occupying hydrophobic pockets in enzymes like Cyclooxygenase or kinases.[1]
    
  • 5-Hydroxymethyl Handle: A versatile reactive center.[1] Unlike the ring protons, this primary alcohol allows for rapid diversification without disrupting the aromatic core.[1]

Chemical Logic

The derivatization strategy relies on two orthogonal pathways to maximize chemical space:

  • Oxidation (Path A): Converting the alcohol to a carboxylic acid, followed by amide coupling.[1] This targets Hydrogen Bond Acceptor/Donor (HBA/HBD) regions in receptors.[1]

  • Nucleophilic Substitution (Path B): Activating the alcohol (Mesylation) followed by displacement with amines.[1] This introduces a basic nitrogen, improving solubility and targeting ion channels.[1]

Strategic Workflow Diagram

G Start (3-Isobutylisoxazol-5-yl)methanol (Scaffold) Oxidation Step 1: TEMPO Oxidation (Target: Carboxylic Acid) Start->Oxidation Path A: Oxidation Activation Step 1: Mesylation (MsCl, Et3N) Start->Activation Path B: Activation Coupling Step 2: Amide Coupling (EDC/HOBt + R-NH2) Oxidation->Coupling COOH Generated LibraryA Library A: Amides (H-Bond Modulators) Coupling->LibraryA High Diversity Displacement Step 2: Nucleophilic Displacement (R-NH2 or R-SH) Activation->Displacement OMs Intermediate LibraryB Library B: Amines/Ethers (Solubility/Basic Centers) Displacement->LibraryB Basic Scaffolds

Figure 1: Divergent synthesis workflow.[1] Path A generates neutral/acidic candidates; Path B generates basic candidates.

Detailed Experimental Protocols

Protocol A: Oxidation & Amide Library Generation

Objective: Convert the C5-alcohol to a carboxylic acid and couple with diverse amines. Mechanism: TEMPO-mediated oxidation avoids the strong acidic conditions of Jones Reagent, preserving the acid-sensitive isobutyl group and the isoxazole nitrogen.

Reagents:

  • Scaffold: (3-Isobutylisoxazol-5-yl)methanol (1.0 equiv)[1]

  • Oxidant: TEMPO (0.1 equiv), BAIB (Bis-acetoxyiodobenzene) (2.2 equiv)[1]

  • Coupling: EDC[1]·HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (3.0 equiv)[1]

  • Solvent: DCM / Water (1:[1]1) for oxidation; DMF for coupling.[1]

Step-by-Step Procedure:

  • Oxidation (One-Pot):

    • Dissolve 1.0 mmol of scaffold in 5 mL DCM and 5 mL water.

    • Add TEMPO (15.6 mg, 0.1 mmol) and BAIB (708 mg, 2.2 mmol).[1]

    • Stir vigorously at Room Temperature (RT) for 4 hours.

    • Checkpoint: Monitor TLC (50% EtOAc/Hex). The alcohol (

      
      ) should disappear; the acid will stay at the baseline.[1]
      
    • Workup: Quench with 10% Na2S2O3.[1] Extract with DCM (3x).[1] Wash organic layer with 1N HCl (to protonate acid).[1] Dry over Na2SO4 and concentrate. Yield Expectation: >85%.

  • Library Coupling (Parallel Synthesis):

    • Dissolve the crude acid (0.1 mmol per well) in DMF (1 mL).

    • Add EDC·HCl (23 mg) and HOBt (18 mg).[1] Stir for 15 min to activate.

    • Add the specific amine (

      
      , 0.12 mmol) and DIPEA (52 µL).[1]
      
    • Shake/Stir at RT for 12 hours.

    • Purification: Dilute with water (3 mL). If precipitate forms, filter.[1] If not, extract with EtOAc.[1]

Data Summary Table: Path A

Parameter Value Note
Reaction Time 4h (Ox) + 12h (Coup) Overnight coupling recommended
Key Intermediate 3-Isobutylisoxazole-5-carboxylic acid Stable solid, store at 4°C

| Avg. Yield | 60-80% (2 steps) | Dependent on amine nucleophilicity |[1]

Protocol B: Mesylation & Amine Displacement

Objective: Retain the methylene carbon spacer and introduce a basic amine. Mechanism: Converting the hydroxyl to a mesylate (good leaving group) allows


 displacement.[1]

Reagents:

  • Scaffold: (3-Isobutylisoxazol-5-yl)methanol (1.0 equiv)[1]

  • Activator: Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

  • Base: Triethylamine (Et3N) (1.5 equiv)[1]

  • Nucleophiles: Morpholine, Piperazine, Pyrrolidine, etc.[1]

Step-by-Step Procedure:

  • Activation (Mesylation):

    • Dissolve scaffold (1.0 mmol) in dry DCM (5 mL) under

      
       atmosphere.
      
    • Cool to 0°C (Ice bath).[1]

    • Add Et3N (210 µL, 1.5 mmol).

    • Dropwise add MsCl (93 µL, 1.2 mmol).[1]

    • Stir at 0°C for 30 min, then warm to RT for 1 hour.

    • Workup: Wash with cold water and brine.[1][2] Dry (Na2SO4) and concentrate.[1][2] Do not store long-term ; use immediately.

  • Displacement (

    
    ): 
    
    • Dissolve crude mesylate in Acetonitrile (ACN) (2 mL).

    • Add excess amine (3.0 equiv) and K2CO3 (2.0 equiv).[1]

    • Heat to 60°C for 4–6 hours.

    • Self-Validation: LC-MS should show M+1 peak corresponding to Scaffold + Amine - Mesylate.

    • Purification: Evaporate ACN.[1] Redissolve in DCM, wash with water.[1] Pass through a short silica plug if necessary.[1]

Bioactivity Screening & SAR Logic

Preparation for Assays
  • Solubility: Isoxazole derivatives are generally lipophilic.[1] Dissolve library compounds in 100% DMSO to create 10 mM stock solutions.

  • Stability: The isoxazole ring is stable to hydrolysis, but avoid strong reducing environments in cellular assays.[1]

SAR Visualization (Pharmacophore)

SAR Isobutyl Isobutyl Group (Hydrophobic Pocket) Core Isoxazole Core (Bioisostere/Spacer) Isobutyl->Core Pos 3 Linker C5-Methylene (Rotational Freedom) Core->Linker Pos 5 Variable Variable Region (R) (H-Bonding / Ionizable) Linker->Variable Derivatization

Figure 2: Pharmacophore map. The Variable Region (R) is the primary driver for specificity, while the Isobutyl group ensures baseline affinity.[1]

References

  • Isoxazole Scaffold Review: Zhu, J., et al.[1][3][4][5] "The recent progress of isoxazole in medicinal chemistry." Bioorganic & Medicinal Chemistry, 2018.[1][5]

  • TEMPO Oxidation Protocol: Tojo, G., & Fernandez, M. "Oxidation of Alcohols to Carboxylic Acids: A Guide to Current Common Practice."[1] Springer, 2006.[1]

  • Isoxazole Bioactivity (COX-2 Context): Talley, J. J., et al. "Development of Cox-2 Selective Inhibitors." Journal of Medicinal Chemistry, 2000.[1] [1]

  • Nucleophilic Substitution on Heterocycles: Clayden, J., et al. "Nucleophilic Substitution at Saturated Carbon."[1] Organic Chemistry, Oxford University Press.[1]

Sources

Method

Application Note: High-Sensitivity Quantification of (3-Isobutylisoxazol-5-yl)methanol via LC-MS/MS

This Application Note is structured as a high-level technical guide for the quantification of (3-Isobutylisoxazol-5-yl)methanol , a functionalized heterocyclic building block and potential pharmaceutical intermediate. Th...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the quantification of (3-Isobutylisoxazol-5-yl)methanol , a functionalized heterocyclic building block and potential pharmaceutical intermediate.

The protocol below synthesizes physicochemical principles with industry-standard bioanalytical practices (LC-MS/MS), designed for researchers in drug discovery and process chemistry.

Introduction & Scientific Rationale

(3-Isobutylisoxazol-5-yl)methanol (MW: 155.19 Da) is a 3,5-disubstituted isoxazole derivative. The isoxazole scaffold is a critical pharmacophore found in various therapeutics (e.g., COX-2 inhibitors, beta-lactamase inhibitors) due to its stability and ability to engage in hydrogen bonding and pi-stacking interactions.

Quantifying this specific alcohol derivative presents unique challenges:

  • Polarity: The hydroxymethyl group (-CH2OH) increases polarity (LogP ~1.0–1.5), necessitating careful retention optimization on Reverse Phase (RP) chromatography to avoid co-elution with matrix void volume.

  • Ionization: The isoxazole nitrogen is weakly basic. While it can be protonated, the efficiency depends heavily on mobile phase pH.

  • Fragmentation: As a primary alcohol, the molecule is prone to in-source water loss ([M+H-H2O]+), which must be controlled to ensure robust quantification.

This guide details a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, chosen for its superior sensitivity and selectivity over HPLC-UV, particularly for pharmacokinetic (PK) or trace impurity applications.

Chemical Properties & Method Strategy

PropertyValue / DescriptionAnalytical Implication
Molecular Formula C₈H₁₃NO₂Monoisotopic Mass: 155.09 Da
Precursor Ion [M+H]⁺ = 156.1 m/zESI Positive Mode is preferred.
LogP (Predicted) ~1.2 – 1.8Suitable for C18 retention; may require low organic start.
Solubility Soluble in MeOH, ACN, DMSOStock solutions should be prepared in MeOH.
pKa (Conj. Acid) ~ -1.0 to 1.0 (Isoxazole N)Requires acidic mobile phase (Formic Acid) to drive protonation.
Internal Standard (IS) Selection
  • Ideal: Stable isotope-labeled analog (e.g., (3-Isobutylisoxazol-5-yl)methanol-d9).

  • Practical Alternative: (3-Phenylisoxazol-5-yl)methanol or Sulfamethoxazole (structurally distinct but chromatographically similar isoxazole).

  • Note: This protocol assumes the use of a structural analog (e.g., 3-Phenyl-analog) if deuterated standards are unavailable.

Experimental Protocol

Reagents and Equipment
  • LC System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • MS System: Triple Quadrupole (e.g., Sciex 6500+ / Thermo Altis).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Waters BEH C18.

Mass Spectrometry Optimization (MRM)
  • Source: Electrospray Ionization (ESI) – Positive Mode.

  • Optimization Workflow: Direct infusion of 1 µg/mL standard.

  • Key Transitions:

    • Quantifier (Primary): m/z 156.1 → 138.1 (Loss of H₂O). Rationale: Typical for aliphatic alcohols; high intensity.

    • Qualifier (Secondary): m/z 156.1 → 99.1 (Loss of Isobutyl radical/fragmentation). Rationale: Confirms the specific alkyl chain identity.

Critical Step: Evaluate "In-Source Fragmentation" (ISF). If the 138.1 ion is dominant in the Q1 scan, lower the Declustering Potential (DP) to preserve the intact parent [M+H]+.

Chromatographic Conditions

A gradient elution is designed to retain the polar analyte while flushing hydrophobic matrix components.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Time (min)% Mobile Phase BEvent
0.005%Loading / Desalting
0.505%Hold
3.0090%Elution of Analyte
3.5090%Column Wash
3.605%Re-equilibration
5.005%End of Run

Sample Preparation: Protein Precipitation (PPT)

For biological matrices (plasma), a simple PPT is recommended due to the compound's moderate polarity.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (500 ng/mL).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to an HPLC vial containing 100 µL of Water (dilution prevents peak distortion from strong solvent effects).

  • Inject: 5 µL.

Method Validation Parameters (FDA/ICH M10 Guidelines)

The method must be validated to ensure reliability.

  • Linearity: 1.0 ng/mL to 1000 ng/mL (weighted 1/x² regression).

  • Accuracy & Precision: ±15% (±20% at LLOQ) across three QC levels (Low, Mid, High).

  • Recovery: Compare analyte peak area in extracted samples vs. post-extraction spiked blanks. Target >80%.

  • Matrix Effect: Calculate Matrix Factor (MF). If IS-normalized MF is not near 1.0, consider switching to a Deuterated IS or using APCI source.

Visualized Workflows

Diagram 1: Analytical Logic & Fragmentation Pathway

This diagram illustrates the ionization logic and the proposed fragmentation pathway for the MRM transition.

G Analyte (3-Isobutylisoxazol-5-yl)methanol (Neutral, MW 155) ESI ESI+ Source (Protonation) Analyte->ESI + H+ (0.1% Formic Acid) Precursor Precursor Ion [M+H]+ m/z 156.1 ESI->Precursor Collision Collision Cell (CID) Precursor->Collision Product1 Product Ion 1 [M+H - H2O]+ m/z 138.1 Collision->Product1 Primary Quantifier (Dehydration) Product2 Product Ion 2 (Isobutyl Loss) m/z ~99 Collision->Product2 Qualifier

Caption: Ionization and fragmentation pathway for (3-Isobutylisoxazol-5-yl)methanol in positive ESI mode.

Diagram 2: Sample Preparation Workflow

The step-by-step extraction process for biological matrices.

SamplePrep Step1 1. Sample Aliquot 50 µL Plasma Step2 2. IS Addition 10 µL Internal Standard Step1->Step2 Step3 3. Protein Precipitation Add 200 µL ACN (0.1% FA) Step2->Step3 Step4 4. Vortex & Centrifuge 14k x g, 10 min Step3->Step4 Step5 5. Supernatant Dilution 1:1 with Water Step4->Step5 Step6 6. LC-MS/MS Injection Step5->Step6

Caption: Protein precipitation workflow optimized for recovery of isoxazole alcohols from plasma.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Poor ionization efficiency.Increase source temperature (450°C+); Ensure mobile phase pH < 3.0.
Peak Tailing Secondary interactions with silanols.[3]Use end-capped columns (e.g., BEH C18); Increase buffer strength (5 mM Ammonium Formate).
Carryover Analyte sticking to injector needle.Use a needle wash with high organic content (MeOH:Isopropanol:ACN 1:1:1).
Signal Suppression Matrix effects (phospholipids).Switch from PPT to Solid Phase Extraction (SPE) using polymeric sorbents (e.g., Oasis HLB).

References

  • Yaichkov, I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS. Regulatory Research and Medicine Evaluation.[2] Retrieved from [Link]

  • Wojciechowska-Koszko, I., et al. (2025).[4] A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry. Journal of Veterinary Research. Retrieved from [Link]

  • PubChem. (2025).[5] Methanol Compound Summary and General Analytical Properties. National Library of Medicine. Retrieved from [Link]

Sources

Application

Purification of (3-Isobutylisoxazol-5-yl)methanol by column chromatography

Application Note: Optimized Purification Strategies for (3-Isobutylisoxazol-5-yl)methanol Executive Summary This application note details the purification of (3-Isobutylisoxazol-5-yl)methanol , a critical heterocyclic bu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Purification Strategies for (3-Isobutylisoxazol-5-yl)methanol

Executive Summary

This application note details the purification of (3-Isobutylisoxazol-5-yl)methanol , a critical heterocyclic building block often utilized in the synthesis of COX-2 inhibitors and antimicrobial agents. The presence of both a lipophilic isobutyl tail and a polar hydroxymethyl headgroup creates a unique "push-pull" polarity profile that can lead to peak tailing and co-elution with synthetic byproducts (e.g., regioisomers or unreacted propargyl alcohol).

This guide moves beyond generic protocols, offering a self-validating workflow based on the principles of Flash Column Chromatography (FCC) established by Still et al., optimized for amphiphilic heterocycles.

Physicochemical Profile & Separation Logic

To purify this molecule effectively, one must understand its interaction with the stationary phase (Silica Gel 60, 40–63 µm).

  • The Analyte: (3-Isobutylisoxazol-5-yl)methanol.

  • Interaction Mechanism: The isoxazole nitrogen and the hydroxyl (-OH) group act as hydrogen bond acceptors/donors, interacting strongly with the silanol groups (Si-OH) of the stationary phase. The isobutyl group provides steric bulk but limited non-polar interaction in normal phase.

  • The Challenge: Small heterocyclic alcohols often exhibit "streaking" or "tailing" due to non-specific binding sites on silica. Furthermore, if synthesized via [3+2] cycloaddition, the crude mixture often contains the regioisomer (3-isobutylisoxazol-4-yl)methanol, which possesses a nearly identical Rf value.

Strategic Solution: We utilize a linear gradient elution of Hexanes/Ethyl Acetate (EtOAc). Isocratic runs are discouraged for the crude mixture due to the wide polarity range of potential impurities (highly non-polar nitrile oxides vs. highly polar tar/salts).

Pre-Chromatographic Considerations

Before column loading, the crude reaction mixture must be assessed.[1][2]

A. Workup Integrity If the synthesis involved a copper catalyst (e.g., Click chemistry variations) or oxidative conditions (Chloramine-T), ensure the crude is washed with EDTA or saturated NH₄Cl. Residual metal salts will chelate to the silica, causing the product to band irreversibly (appearing as a green/blue band at the top of the column).

B. TLC Method Development Do not skip this step. It is the mathematical foundation of your separation.

  • Plate: Silica Gel 60 F₂₅₄.

  • Solvent A: 100% Hexanes (Non-polar).

  • Solvent B: 100% Ethyl Acetate (Polar).

  • Target Rf: Adjust the ratio until the product spot sits at Rf = 0.25 – 0.35 .

Experimental Insight: For (3-Isobutylisoxazol-5-yl)methanol, a mobile phase of 30% to 40% EtOAc in Hexanes typically yields an Rf of ~0.30.

C. Visualization

  • UV (254 nm): The isoxazole ring is aromatic and will quench fluorescence, appearing as a dark spot.

  • Stain (KMnO₄): The primary alcohol is oxidizable. Dipping in KMnO₄ and heating will produce a bright yellow spot on a purple background, distinguishing it from non-oxidizable impurities.

Detailed Purification Protocol

Step 1: Column Selection & Equilibration

Select a column size based on the crude mass. A loading ratio of 1:40 (Sample:Silica) is recommended for this separation due to the potential for close-eluting isomers.

Crude Mass (mg)Recommended Cartridge/Column SizeFlow Rate (mL/min)
50 – 1004 g15 – 18
100 – 50012 g25 – 30
500 – 100024 g30 – 35
> 100040 g+40 – 50

Protocol:

  • Flush the column with 3 Column Volumes (CV) of 100% Hexanes.

  • This removes moisture and equilibrates the heat of adsorption.

Step 2: Sample Loading (Dry Loading)

Why Dry Load? Liquid loading in a polar solvent (like DCM or EtOAc) can cause "band broadening" before the run begins. Dry loading concentrates the sample into a tight band.

  • Dissolve crude oil in a minimal amount of Dichloromethane (DCM).

  • Add Celite 545 or Silica Gel (ratio 1:2 w/w relative to crude).

  • Evaporate solvent completely on a rotary evaporator until a free-flowing powder remains.

  • Load the powder into a solid load cartridge or pour carefully onto the column bed (if using glass columns) and cap with a layer of sand.

Step 3: Gradient Elution Profile

A linear gradient is superior to isocratic elution for removing unknown impurities.

  • Solvent A: Hexanes[2][3][4]

  • Solvent B: Ethyl Acetate[3][4][5][6]

SegmentStart %BEnd %BDuration (CV)Purpose
1 0%10%2 CVElute highly non-polar impurities (e.g., unreacted alkyne).
2 10%60%10 CVSeparation Zone. Product typically elutes between 30-45% B.
3 60%100%3 CVFlush polar byproducts/salts.
4 100%100%2 CVColumn wash.
Step 4: Fraction Collection & Analysis
  • Collect fractions based on UV threshold (if automated) or volume (e.g., 10 mL tubes for a 12g column).

  • Spot fractions on TLC.

  • Pool fractions containing the single spot at Rf ~0.30.

  • Evaporate solvent under reduced pressure (40°C water bath). Note: Isoxazoles are generally thermally stable, but avoid excessive heat.

Visualization of Workflows

Figure 1: Purification Logic Flow

This diagram illustrates the decision-making process for the purification workflow.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Method Development (Hex/EtOAc) Start->TLC Decision Is Rf 0.25 - 0.35? TLC->Decision Adjust Adjust Solvent Ratio Decision->Adjust No (Rf < 0.2 or > 0.4) Loading Dry Loading on Celite Decision->Loading Yes Adjust->TLC Gradient Run Linear Gradient (0-60% EtOAc) Loading->Gradient Analysis Analyze Fractions (UV + KMnO4) Gradient->Analysis Pool Pool & Concentrate Analysis->Pool

Caption: Step-by-step workflow for the isolation of (3-Isobutylisoxazol-5-yl)methanol ensuring optimal retention.

Figure 2: TLC Decision Matrix

How to interpret the Thin Layer Chromatography results to optimize the mobile phase.

TLCDecision Input Observed Rf Value High Rf > 0.5 (Too Non-Polar) Input->High Low Rf < 0.15 (Too Polar) Input->Low Perfect Rf 0.25 - 0.35 (Optimal) Input->Perfect Action1 Decrease EtOAc (Make Mobile Phase Weaker) High->Action1 Action2 Increase EtOAc (Make Mobile Phase Stronger) Low->Action2 Action3 Proceed to Flash (Use this % as Gradient Midpoint) Perfect->Action3

Caption: Decision matrix for adjusting solvent strength based on TLC retention factor (Rf).

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Streaking/Tailing Acidic silanol interaction with the alcohol.Add 1% Isopropanol to the mobile phase to cap silanol groups, or switch to a DCM/MeOH gradient (0-5% MeOH).
Co-elution Regioisomer presence (4-yl vs 5-yl).Use a shallower gradient (e.g., 20% to 40% B over 15 CV) to maximize interaction time.
No UV Signal Concentration too low or lamp failure.Use KMnO₄ stain.[7] The alcohol group is a reliable handle for oxidative staining.
Blue Band at Top Copper contamination (from Click reaction).Stop column.[2] Flush with 10% EDTA/Water solution, then re-equilibrate with organic solvent.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[8][9] J. Org. Chem.1978 , 43 (14), 2923–2925.[8] Link

  • Biol. Mol. Chem. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biol. Mol. Chem.2023 , 1, 118-126. Link

  • Senzer, B. D.; et al. Purification of Organic Compounds by Flash Column Chromatography.[2] Org.[2][10][11] Synth.2025 , 102, 276–302. Link

  • BenchChem. Application Notes and Protocols for the Purification of 3-Isoxazolidinemethanol Derivatives. Link

Sources

Method

Safe Handling and Disposal of (3-Isobutylisoxazol-5-yl)methanol

Application Note & Technical Protocol | Version 1.0 Target Audience: Medicinal Chemists, Chemical Safety Officers, and Drug Discovery Researchers. Abstract & Compound Identification (3-Isobutylisoxazol-5-yl)methanol (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Protocol | Version 1.0

Target Audience: Medicinal Chemists, Chemical Safety Officers, and Drug Discovery Researchers.

Abstract & Compound Identification

(3-Isobutylisoxazol-5-yl)methanol (CAS: 71502-42-6) is a heterocyclic building block frequently utilized in the synthesis of bioactive small molecules, particularly in fragment-based drug discovery (FBDD). As a functionalized isoxazole, it serves as a bioisostere for carboxylic acids or esters and a precursor for various pharmacophores.

Due to the limited toxicological data available for this specific derivative, this guide adopts the Precautionary Principle . Researchers must handle this compound as a Potential Bioactive Xenobiotic , assuming higher toxicity and reactivity than explicitly stated in vendor catalogs until proven otherwise.

Physicochemical Profile
PropertyDataNote
Chemical Name (3-Isobutylisoxazol-5-yl)methanol
CAS Number 71502-42-6Unique Identifier [1]
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.20 g/mol
Physical State Solid or Viscous OilDepending on purity/polymorph
Solubility DMSO, Methanol, DCMHydrophobic isobutyl group limits water solubility
Acidity (pKa) ~13-14 (Alcohol OH)Estimated; Isoxazole N is weakly basic

Hazard Identification & Risk Assessment

GHS Classification: Not globally harmonized. Vendor data classifies as Irritant (Category 2/2A) [1]. Signal Word: WARNING

Functional Group Hazard Analysis
  • Isoxazole Ring: Generally stable but can undergo ring cleavage under strong reducing conditions or high thermal stress, potentially releasing reactive nitrile or ketone intermediates.

  • Primary Alcohol: Susceptible to oxidation; generally low flammability risk in solid form but combustible.

  • Isobutyl Group: Increases lipophilicity, potentially enhancing dermal absorption compared to methyl analogs.

Critical Hazards[1]
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2]

  • Unknown Chronic Toxicity: No LD50 data is available. Structurally related 3-hydroxyisoxazoles (e.g., CAS 10004-44-1) exhibit neurotoxicity (glutamate agonists) [2]. Treat as a potential neurotoxin.

Storage & Stability Protocols

To maintain the integrity of the isoxazole ring and the alcohol functionality, strict environmental control is required.

  • Temperature: Store at 2–8°C (Refrigerated). Long-term storage (>6 months) recommended at -20°C .

  • Atmosphere: Hygroscopic potential. Store under Argon or Nitrogen atmosphere.

  • Container: Amber glass vials with PTFE-lined caps to prevent photolytic degradation and solvent leaching.

Experimental Handling Protocol

Objective: Safe solubilization and transfer for biological assays or synthesis.

Engineering Controls
  • Primary: All weighing and open-vessel handling must occur inside a certified Chemical Fume Hood .

  • Secondary: If handling >500 mg or generating dust, use a Powder Containment Hood or HEPA-filtered balance enclosure.

Personal Protective Equipment (PPE)[3][5]
  • Hands: Double nitrile gloves (0.11 mm minimum thickness). Change immediately upon splash.

  • Eyes: Chemical splash goggles (ANSI Z87.1).

  • Body: Lab coat (cotton/poly blend) + closed-toe shoes.

Workflow: Solubilization & Transfer

This protocol ensures containment of the "unknown toxicity" compound.

HandlingProtocol Start Start: Vial Retrieval Equilibrate Equilibrate to RT (Prevent condensation) Start->Equilibrate Weighing Weighing (Fume Hood) Use anti-static gun Equilibrate->Weighing Inside Hood Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Add Solvent Waste Solid Waste (Contaminated Weigh Boats) Weighing->Waste Disposables StockSol Stock Solution Prep (Label: Toxic/Irritant) Solubilization->StockSol

Figure 1: Safe handling workflow for preparing stock solutions of (3-Isobutylisoxazol-5-yl)methanol.

Step-by-Step Procedure
  • Equilibration: Remove vial from cold storage and allow it to reach room temperature inside a desiccator before opening. This prevents water condensation which can hydrolyze the isoxazole or degrade the alcohol.

  • Weighing: Place the balance inside the fume hood. Use an anti-static gun if the solid is fluffy/static.

  • Solubilization:

    • Preferred Solvent: DMSO (Dimethyl sulfoxide) for biological assays.

    • Alternative: DCM (Dichloromethane) for synthetic reactions.

    • Note: Avoid strong acids or bases during dissolution to prevent isoxazole ring opening.

  • Decontamination: Wipe the exterior of the stock vial with an ethanol-dampened Kimwipe before removing it from the hood. Dispose of the Kimwipe as hazardous waste.

Disposal & Waste Management

Disposal must comply with RCRA (USA) or local hazardous waste regulations. The nitrogen-containing heterocycle requires segregation from oxidizers.

Waste Categorization
  • Stream A (Solid): Contaminated gloves, weigh boats, paper towels.

  • Stream B (Liquid - Non-Halogenated): Solutions in Methanol, DMSO, Acetone.

  • Stream C (Liquid - Halogenated): Solutions in DCM, Chloroform.

Disposal Decision Tree

DisposalTree Start Waste Generated State Physical State? Start->State SolidType Contaminated Debris? State->SolidType Solid LiquidType Solvent Base? State->LiquidType Liquid BinSolid Solid Hazardous Waste (Tag: Toxic/Irritant) SolidType->BinSolid Yes Halogenated Halogenated (DCM, CHCl3)? LiquidType->Halogenated BinHalo Halogenated Organic Waste (Tag: Nitrogen Heterocycle) Halogenated->BinHalo Yes BinNonHalo Non-Halogenated Organic Waste (Tag: Nitrogen Heterocycle) Halogenated->BinNonHalo No

Figure 2: Logic flow for segregating waste streams containing (3-Isobutylisoxazol-5-yl)methanol.

Specific Disposal Instructions
  • Do Not Drain Dispose: Never pour isoxazole derivatives down the sink. They may be toxic to aquatic life (analogous to 3-hydroxy-5-methylisoxazole [2]).[3]

  • Labeling: Waste tags must explicitly list "(3-Isobutylisoxazol-5-yl)methanol". Do not just write "Organic Waste".

  • Quenching (Spills):

    • Small Spill (<100 mg): Absorb with vermiculite or spill pads.

    • Deactivation: Clean surface with 10% bleach solution (oxidizes the alcohol and disrupts the ring) followed by water.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use ethanol (may enhance absorption).

  • Eye Contact: Rinse cautiously with water for 15 minutes.[5][6] Remove contact lenses.

  • Ingestion: Do NOT induce vomiting. Rinse mouth.[5][6] Contact Poison Control.

References

  • Matrix Scientific. (2024). (3-Isobutylisoxazol-5-yl)methanol Product Data & Safety Summary. Retrieved from

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet for 3-Hydroxy-5-methylisoxazole (Analogous Hazard Reference). Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

Sources

Application

Application Note: Scalable Synthesis of 3,5-Disubstituted Isoxazoles

Executive Summary & Strategic Considerations Isoxazoles represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in COX-2 inhibitors (Valdecoxib), antirheumatics (Leflunomide), and beta-l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Considerations

Isoxazoles represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in COX-2 inhibitors (Valdecoxib), antirheumatics (Leflunomide), and beta-lactamase inhibitors. While bench-scale synthesis is often trivial, scaling up isoxazole formation presents distinct process safety hazards—specifically the thermal instability of hydroxylamine derivatives and the high energy potential of nitrile oxide intermediates.

This guide details the transition from gram-scale batch chemistry to kilogram-scale continuous manufacturing. We focus on the [3+2] dipolar cycloaddition of nitrile oxides and alkynes, as it offers superior regiocontrol compared to the condensation of 1,3-dicarbonyls.

Key Scale-Up Challenges
ParameterBench Scale (<5g)Process Scale (>1kg)Mitigation Strategy
Exothermicity Manageable via ice bathDangerous runaway potentialActive cooling; Controlled addition rates; Flow chemistry
Intermediate Stability Nitrile oxides stable in situHigh concentration leads to explosive dimerization (furoxans)Keep steady-state concentration low via continuous processing
Regioselectivity Chromatographic separationCrystallization preferredCopper(I) catalysis or steric control to favor 3,5-isomer

Mechanistic Foundation

The reaction proceeds via a 1,3-dipolar cycloaddition between a nitrile oxide (dipole) and an alkyne (dipolarophile).[1] The nitrile oxide is generated in situ from an aldoxime via a hydroximoyl chloride intermediate.

Diagram 1: Reaction Mechanism & Regioselectivity

Figure 1 illustrates the pathway from Aldoxime to Isoxazole, highlighting the critical dimerization side-reaction.

IsoxazoleMechanism Aldoxime Aldoxime (Precursor) HydChl Hydroximoyl Chloride Aldoxime->HydChl Chlorination NCS NCS/Chlorinating Agent NCS->HydChl NitOx Nitrile Oxide (Reactive Dipole) HydChl->NitOx 1,3-Elimination (-HCl) Base Base (TEA) Base->NitOx Isoxazole 3,5-Isoxazole (Product) NitOx->Isoxazole [3+2] Cycloaddition Furoxan Furoxan (Dimer/Impurity) NitOx->Furoxan Dimerization (Thermal Hazard) Alkyne Terminal Alkyne (Dipolarophile) Alkyne->Isoxazole

Caption: Mechanism of [3+2] cycloaddition. Note the red path indicating the risk of nitrile oxide dimerization if reagent accumulation occurs.

Protocol 1: Batch Mode (Semi-Continuous Addition)

Scope: Suitable for 50g – 200g batches. Safety Critical: Never isolate the nitrile oxide. Generate it in the presence of the alkyne.

Reagents & Materials[2][3][4][5][6][7][8][9]
  • Substrate: 4-Chlorobenzaldehyde oxime (1.0 equiv)

  • Reagent: N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Dipolarophile: Phenylacetylene (1.2 equiv)

  • Base: Triethylamine (TEA) (1.2 equiv)

  • Solvent: DMF or DCM (DCM allows easier workup; DMF accelerates reaction).

Step-by-Step Methodology
  • Chlorination (Hydroximoyl Chloride Formation):

    • Charge a 2L jacketed reactor with 4-chlorobenzaldehyde oxime (50g, 321 mmol) and DMF (250 mL).

    • Cool to 0°C.

    • Add NCS (47.2g, 353 mmol) portion-wise over 45 minutes. Caution: Exothermic.

    • Checkpoint: Monitor by TLC/HPLC until oxime is consumed (< 1%).

  • Cycloaddition Setup:

    • Add Phenylacetylene (39.3g, 385 mmol) to the reactor containing the hydroximoyl chloride solution.

    • Ensure internal temperature is stable at 0–5°C.

  • Controlled Base Addition (The Critical Step):

    • Dissolve TEA (39.0g, 385 mmol) in DMF (50 mL).

    • Add the TEA solution dropwise via a peristaltic pump over 2 to 4 hours .

    • Control Rule: Internal temperature must NOT exceed 25°C. If it spikes, pause addition.

    • Why? Slow addition keeps the concentration of free nitrile oxide low, favoring reaction with the alkyne over self-dimerization.

  • Workup:

    • Quench with water (1L) to precipitate the product.

    • Filter the solid and wash with cold water and hexanes.

    • Recrystallize from Ethanol/Water (9:1) to remove trace succinimide.

Protocol 2: Continuous Flow (Recommended for Scale-Up)

Scope: >200g to Multi-Kg campaigns. Advantage: Decouples generation and consumption, minimizing the active inventory of hazardous nitrile oxide.

Diagram 2: Continuous Flow Reactor Setup

Figure 2 depicts the dual-stream injection system designed to prevent thermal runaway.

FlowSetup FeedA Feed A: Hydroximoyl Chloride + Alkyne PumpA HPLC Pump A FeedA->PumpA FeedB Feed B: Base (TEA) Solution PumpB HPLC Pump B FeedB->PumpB Mixer T-Mixer (High Turbulence) PumpA->Mixer Flow: 5 mL/min PumpB->Mixer Flow: 1 mL/min Reactor PFA Coil Reactor (Residence Time: 10 min) Temp: 40°C Mixer->Reactor BPR Back Pressure Regulator (100 psi) Reactor->BPR Quench Quench Vessel (Dilute HCl) BPR->Quench

Caption: Continuous flow setup. Pre-mixing the precursor and alkyne (Feed A) ensures the dipole reacts immediately upon generation by the base (Feed B).

Flow Protocol Parameters
  • Feed Preparation:

    • Stream A: Hydroximoyl chloride (generated offline or in a prior coil) + Alkyne (1.2 equiv) in DCM.

    • Stream B: TEA (1.5 equiv) in DCM.

  • Reactor Conditions:

    • Reactor Type: PFA or Stainless Steel coil reactor (10–20 mL volume).

    • Temperature: 40°C (Higher temps allowed due to improved heat transfer in flow).

    • Pressure: 100 psi (keeps solvents liquid, prevents outgassing).

    • Residence Time: 10 minutes.

  • Operation:

    • Pumps are synchronized to maintain stoichiometry.

    • The effluent flows into a continuous stirred tank reactor (CSTR) containing dilute HCl to quench the base and precipitate the product.

Data & Performance Comparison

MetricBatch Protocol (50g)Flow Protocol (1kg throughput)
Reaction Time 6 hours (incl. addition)10 min (residence time)
Yield 78 - 82%88 - 92%
Purity (HPLC) 94% (requires recrystallization)98% (often simple filtration)
Safety (DSC) Significant exotherm potentialNegligible active inventory
E-Factor High (large solvent volume for heat sink)Low (higher concentration possible)

Troubleshooting & Quality Control

  • Issue: Low Yield / High Dimer Formation:

    • Cause: Base addition was too fast (Batch) or mixing was poor (Flow).

    • Fix: Reduce addition rate. In flow, increase Reynolds number (turbulence) in the mixer.

  • Issue: Regioisomer Contamination (3,4-isomer):

    • Cause: Thermal scrambling or lack of steric guidance.

    • Fix: Switch to Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) variants if applicable, or lower the reaction temperature.

  • Issue: Incomplete Conversion:

    • Cause: Moisture in solvent (hydroximoyl chloride hydrolyzes).

    • Fix: Use anhydrous solvents; ensure NCS is dry.

References

  • Review of Isoxazole Synthesis: Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[2][3][4][5][6][7][8] Current Organic Chemistry, 9(10), 925-958.

  • Process Chemistry of [3+2] Cycloaddition: Wakefield, B. J. (2001). The Chemistry of Isoxazoles. Science of Synthesis.

  • Flow Chemistry Application: Baxendale, I. R., et al. (2006). A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine. Chemical Communications, (24), 2566-2568.

  • Safety of Hydroxylamine: Cisneros, L. O., et al. (2003). Thermal stability of hydroxylamine and its salts. Process Safety Progress, 22(3), 169-173.

  • Regioselectivity Control: Himo, F., et al. (2005).[9] Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210–216.[9]

Sources

Method

Role of isoxazole scaffolds in anticancer drug discovery

Application Note: Isoxazole Scaffolds in Oncology – From Pharmacophore Design to Clinical Candidates Executive Summary The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—has evol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Isoxazole Scaffolds in Oncology – From Pharmacophore Design to Clinical Candidates

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—has evolved from a simple linker to a critical pharmacophore in modern oncology.[1] Unlike its reduced isoxazoline counterpart or its diazole analogue (pyrazole), the isoxazole ring offers a unique electrostatic profile and rigid geometry that stabilizes drug-target interactions. This guide details the strategic deployment of isoxazole scaffolds in inhibiting Heat Shock Protein 90 (HSP90) and modulating tubulin dynamics, providing validated synthetic protocols and biological assay workflows for immediate implementation in drug discovery pipelines.

Strategic Rationale: The Isoxazole Advantage

In rational drug design, the selection of the isoxazole scaffold is rarely arbitrary. It serves three distinct physicochemical functions that drive potency and selectivity:

  • Bioisosteric Replacement: Isoxazoles act as bioisosteres for carboxylic acids, esters, and pyrazoles. Crucially, unlike pyrazoles which can undergo tautomerization (complicating binding modes), the isoxazole ring is locked. This "tautomeric lock" ensures the nitrogen atom remains a dedicated hydrogen bond acceptor (HBA), essential for engaging residues like Thr184 in HSP90 [1].

  • Dipole & Electrostatics: The electronegativity difference between oxygen and nitrogen creates a strong dipole moment, enhancing solubility and facilitating specific electrostatic interactions within polar binding pockets.

  • Geometric Rigidity: The planar aromatic nature of the ring holds substituents at fixed angles (approx. 130° for 3,5-substitution), mimicking the cis-stilbene geometry found in tubulin inhibitors like Combretastatin A-4 (CA-4) [2].

Protocol 1: Modular Synthesis via Regioselective [3+2] Cycloaddition

Objective: To synthesize a library of 3,5-disubstituted isoxazoles efficiently. Rationale: While condensation of chalcones with hydroxylamine is common, it often lacks regioselectivity. The Huisgen [3+2] cycloaddition of nitrile oxides with alkynes is preferred for generating diverse libraries with high regiocontrol.

Materials
  • Precursor: Aryl aldoxime (generated from corresponding aldehyde).

  • Reagent: N-Chlorosuccinimide (NCS) or Chloramine-T (to generate hydroximoyl chloride).

  • Dipolarophile: Terminal alkyne.

  • Base: Triethylamine (Et3N).

  • Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Workflow
  • In Situ Generation of Nitrile Oxide:

    • Dissolve the aryl aldoxime (1.0 equiv) in dry DMF.

    • Add NCS (1.1 equiv) portion-wise at 0°C. Stir for 1 hour to form the hydroximoyl chloride intermediate. Critical Step: Monitor by TLC to ensure complete conversion of aldoxime.

  • Cycloaddition:

    • Add the terminal alkyne (1.2 equiv) to the reaction mixture.

    • Add Et3N (1.2 equiv) dropwise over 30 minutes. Note: Slow addition prevents dimerization of the nitrile oxide into furoxan byproducts.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification:

    • Quench with water and extract with ethyl acetate.

    • Wash organic layer with brine, dry over Na2SO4, and concentrate.

    • Purify via silica gel column chromatography (Hexane:EtOAc gradient).

Diagram: Synthesis Logic Flow

SynthesisWorkflow Aldehyde Aryl Aldehyde Aldoxime Aldoxime Aldehyde->Aldoxime NH2OH·HCl NaOAc Chloride Hydroximoyl Chloride Aldoxime->Chloride NCS DMF, 0°C NitrileOxide Nitrile Oxide (In Situ) Chloride->NitrileOxide Et3N (-HCl) Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole Terminal Alkyne [3+2] Cycloaddition

Caption: Step-wise generation of 3,5-disubstituted isoxazoles via nitrile oxide intermediate.

Mechanistic Application: HSP90 Inhibition

The most successful clinical application of the isoxazole scaffold is in Heat Shock Protein 90 (HSP90) inhibitors, exemplified by Luminespib (NVP-AUY922) .[2]

Mechanism: HSP90 stabilizes oncogenic client proteins (e.g., HER2, BRAF, AKT). Inhibitors bind to the N-terminal ATP-binding pocket, preventing ATP hydrolysis and leading to the degradation of client proteins.

  • Role of Isoxazole: In Luminespib, the isoxazole ring connects a resorcinol moiety (which mimics the adenine ring of ATP) to an auxiliary aromatic group. The isoxazole nitrogen (N2) forms a water-mediated hydrogen bond network deep in the pocket, while the oxygen (O1) orients the molecule to avoid steric clash [3].

Diagram: HSP90 Binding Interaction

HSP90_Binding HSP90 HSP90 N-Terminal Pocket Asp93 Asp93 Residue Thr184 Thr184 Residue Water Structural Water Water->Thr184 H-Bond Network Resorcinol Resorcinol Ring (Drug) Resorcinol->Asp93 Direct H-Bond Isoxazole Isoxazole Scaffold (Drug) Isoxazole->Water N2 Acceptor

Caption: Interaction map of isoxazole-resorcinol inhibitors within the HSP90 ATP-binding pocket.

Protocol 2: Biological Validation (Tubulin Polymerization)

Isoxazole derivatives (e.g., KRIBB3 analogues) often target the colchicine binding site of tubulin. To verify this mechanism versus general cytotoxicity, a polymerization assay is required.

Methodology: Fluorescence-Based Polymerization Assay

  • Preparation:

    • Use >99% pure tubulin (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

    • Add GTP (1 mM) and the fluorescent reporter DAPI (which binds to polymerized microtubules).

  • Treatment:

    • Pre-incubate tubulin (2 mg/mL) with the test isoxazole compound (at IC50 and 2x IC50 concentrations) for 15 mins at 4°C.

    • Include controls: Paclitaxel (Stabilizer), Vincristine/Colchicine (Destabilizer), and DMSO (Vehicle).

  • Measurement:

    • Transfer to a 384-well plate pre-warmed to 37°C.

    • Monitor fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.

  • Data Interpretation:

    • Vmax (Growth Phase): A decrease in the slope compared to control indicates inhibition of polymerization.

    • Steady State: Lower fluorescence plateau confirms destabilization (depolymerization).

Comparative Data: Isoxazole SAR in Oncology

CompoundTargetMechanismIC50 (Cell Line)Key Structural Feature
Luminespib HSP90ATP-competitive inhibitor8 nM (HCT116)Resorcinol-isoxazole core [3]
KRIBB3 TubulinPolymerization inhibitor5 µM (HCT116)3,4-disubstituted isoxazole [4]
Acivicin GMP SynthaseGlutamine antagonist~15 µM (L1210)3-chloro-4,5-dihydroisoxazole [5]
Compound 10a TubulinColchicine site binder2.69 µM (MCF-7)Thiazole-Isoxazole hybrid [2]

References

  • Eccles, S. A., et al. (2008). NVP-AUY922: A Novel Heat Shock Protein 90 Inhibitor Active against Xenograft Tumor Growth, Angiogenesis, and Metastasis. Cancer Research.[3][4] Link

  • Kushwaha, N., et al. (2025).[5] Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. PubMed Central. Link

  • Roughley, S. D., & Hubbard, R. E. (2011). How Well Can We Predict Binding Modes? The Case of HSP90. Journal of Medicinal Chemistry. Link

  • Shin, K. D., et al. (2008).[6] KRIBB3, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells.[6] Biochemical Pharmacology.[6] Link

  • Jayaram, H. N., et al. (1975). Mechanism of action of acivicin, an antitumor antibiotic. Cancer Treatment Reports.[3] Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for isoxazole synthesis

Senior Application Scientist Desk Status: Online Current Focus: Optimization of Regioselectivity & Suppression of Side-Reactions Operator: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Status: Online Current Focus: Optimization of Regioselectivity & Suppression of Side-Reactions Operator: Dr. A. Vance, Senior Process Chemist

Welcome to the Technical Support Hub

You are likely here because your isoxazole synthesis has hit a wall. Whether you are battling the formation of furoxan dimers, struggling with inseparable regioisomers (3,5- vs. 3,4-), or optimizing a condensation protocol, this guide treats your synthesis as a debuggable system.

We do not provide generic recipes. We provide causal analysis and self-validating protocols .

Module 1: The [3+2] Cycloaddition (Nitrile Oxide Route)

Context: The reaction between a nitrile oxide and an alkyne is the most versatile route to isoxazoles. However, it is plagued by dimerization and poor regiocontrol under thermal conditions.

Ticket #101: "My nitrile oxide is dimerizing to furoxan instead of reacting with the alkyne."

Diagnosis: This is a kinetic competition issue. Nitrile oxides are high-energy dipoles. If the concentration of the nitrile oxide (


) is too high relative to the dipolarophile (alkyne), the second-order dimerization rate (

) outcompetes the cycloaddition rate.

The Fix: The "In Situ" Trickle Protocol Do not isolate the nitrile oxide. Generate it in situ at a rate slower than it is consumed by the alkyne.

Step-by-Step Protocol:

  • Precursor: Use the corresponding hydroximoyl chloride (generated from the oxime via NCS).

  • The Setup: Dissolve your alkyne (1.2 equiv) in the solvent (DCM or t-BuOH/H2O).

  • The "Trickle": Dissolve the base (Et3N, 1.2 equiv) in a separate syringe.

  • Execution: Add the base via syringe pump over 4–8 hours.

    • Why? This keeps the steady-state concentration of the free nitrile oxide near zero.

  • Validation: Monitor by TLC. If you see a spot moving slightly faster than the starting oxime/chloride that glows under UV but isn't product, it is likely the furoxan dimer (often 1,2,5-oxadiazole-2-oxide).

Ticket #102: "I need the 3,4-disubstituted isomer, but I only get the 3,5-isomer."

Diagnosis: Thermal [3+2] cycloaddition is governed by sterics and FMO (Frontier Molecular Orbital) theory, which overwhelmingly favors the 3,5-isomer . You cannot heat your way to the 3,4-isomer; you must change the mechanism using catalysis.

The Fix: Regiodivergent Catalysis You must switch from thermal/Copper conditions to Ruthenium catalysis.

Target IsomerCatalyst SystemMechanismReference
3,5-Disubstituted Cu(I) (CuSO4 / Na-Ascorbate)Metallo-cycle intermediate (Stepwise)Fokin et al. [1]
3,4-Disubstituted Ru(II) (Cp*RuCl(cod))Ruthenacycle intermediateGrecian & Fokin [2]

Visualizing the Divergence:

RegioControl Start Alkyne + Nitrile Oxide Thermal Thermal Conditions (No Catalyst) Start->Thermal CuCat Cu(I) Catalysis (Click Chemistry) Start->CuCat RuCat Ru(II) Catalysis (Cp*Ru) Start->RuCat Mix Mixture (Favors 3,5) Thermal->Mix Steric Control Prod35 3,5-Isoxazole (Major/Exclusive) CuCat->Prod35 Cu-Acetylide Intermediate Prod34 3,4-Isoxazole (Exclusive) RuCat->Prod34 Ruthenacycle Intermediate

Caption: Mechanistic divergence in [3+2] cycloaddition. Thermal pathways rely on sterics; metal catalysis overrides sterics via metallacycle intermediates.

Module 2: Condensation Strategies (1,3-Dicarbonyls)

Context: The condensation of hydroxylamine (


) with 1,3-diketones is the classical method. The challenge is regioselectivity when the diketone is unsymmetrical (

).
Ticket #201: "My unsymmetrical diketone yields a 50:50 mixture of isomers."

Diagnosis: You are running the reaction at neutral pH or without buffering. The reaction has two competing pathways:

  • Kinetic Control (Basic pH): Hydroxylamine attacks the most electrophilic carbonyl (usually the least hindered).

  • Thermodynamic Control (Acidic pH): The reaction is reversible. The system equilibrates to the most stable isomer (usually where the bulkier group is at position 5).

The Fix: pH-Switching Protocol

Scenario A: You want the Kinetic Product (Attack at less hindered Carbonyl)

  • Conditions: Use free hydroxylamine base in EtOH or MeOH.

  • Additive: Add 1.0 equiv of NaOMe.

  • Mechanism: Strong nucleophile (

    
    ) attacks the most positive carbon rapidly.
    

Scenario B: You want the Thermodynamic Product (Attack at more hindered Carbonyl)

  • Conditions: Use Hydroxylamine Hydrochloride (

    
    ).
    
  • Additive: Reflux in aqueous HCl or acetic acid.

  • Mechanism: Protonation of the carbonyls makes the reaction reversible, allowing the system to "find" the energy minimum (usually the 3,5-isomer where the larger group is at C5).

Decision Tree for Troubleshooting:

CondensationTroubleshoot Start Unsymmetrical 1,3-Diketone + Hydroxylamine CheckpH Check pH Conditions Start->CheckpH Basic Basic (pH > 8) CheckpH->Basic Acidic Acidic (pH < 4) CheckpH->Acidic Kinetic Kinetic Control Attack at most electrophilic C=O Basic->Kinetic Thermo Thermodynamic Control Equilibration to stable isomer Acidic->Thermo Result1 Regioisomer A (Usually 3-bulky) Kinetic->Result1 Result2 Regioisomer B (Usually 5-bulky) Thermo->Result2

Caption: Controlling regiochemistry in condensation reactions by modulating pH to favor kinetic vs. thermodynamic pathways.

Module 3: Advanced Optimization Data

Comparative Analysis of Methods Use this table to select the correct methodology for your target molecule.

FeatureThermal CycloadditionCu-Catalyzed (CuNOAC)Ru-CatalyzedCondensation
Primary Product Mixture (3,5 major)3,5-Disubstituted 3,4-Disubstituted 3,5 or 3,4 (pH dependent)
Reaction Temp High (>80°C)Low (RT to 40°C)Moderate (60°C)Moderate (Reflux)
Functional Group Tolerance Low (sensitive to heat)High (Click chemistry)ModerateModerate (Acid/Base sensitive)
Atom Economy 100%100%100%Low (Loss of

)
Key Risk Dimerization (Furoxan)Cu-entrapmentCatalyst CostRegio-scrambling
References
  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005).[1] Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210–216.[1]

  • Grecian, S., & Fokin, V. V. (2008). Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles. Angewandte Chemie International Edition, 47(43), 8285–8287.

  • Pfeiffer, J. Y., & Beauchemin, A. M. (2009).[2] Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. The Journal of Organic Chemistry, 74(21), 8381–8383.

  • Bast, K., Christl, M., Huisgen, R., & Mack, W. (1973). 1.3-Dipolare Cycloadditionen, 74. Orientierungsphänomene bei der Anlagerung von Nitriloxiden an Alkine. Chemische Berichte, 106(10), 3312–3327.

Sources

Optimization

Technical Support Center: 1,3-Dipolar Cycloaddition Regioselectivity

Ticket ID: REGIO-13DC-OPT Assigned Specialist: Senior Application Scientist Status: Open Introduction: The Regioselectivity Paradox Welcome to the technical support center. You are likely here because your 1,3-dipolar cy...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REGIO-13DC-OPT Assigned Specialist: Senior Application Scientist Status: Open

Introduction: The Regioselectivity Paradox

Welcome to the technical support center. You are likely here because your 1,3-dipolar cycloaddition (1,3-DC) yielded an inseparable mixture of regioisomers (e.g., 1,4- vs. 1,5-triazoles or 4- vs. 5-isoxazolidines) rather than a single, pure product.

In 1,3-DC, regiocontrol is dictated by two distinct governing laws depending on your system:

  • Catalytic Control: Dominant in Azide-Alkyne Cycloadditions (AAC).

  • Frontier Molecular Orbital (FMO) Control: Dominant in Nitrone, Nitrile Oxide, and thermal Azide reactions.

Use the diagnostic tree below to route your troubleshooting process.

Diagnostic Triage: Workflow Selector

RegioTriage Start Start: Identify Reactants Q1 System Type? Start->Q1 Azide Azide + Alkyne Q1->Azide Nitrone Nitrone/Nitrile Oxide + Alkene Q1->Nitrone Q2 Catalyst Used? Azide->Q2 Q3 Electronic Bias? Nitrone->Q3 Cu Copper (Cu) Q2->Cu Ru Ruthenium (Ru) Q2->Ru None Thermal (None) Q2->None Action3 Go to Module B: FMO Analysis Required Q3->Action3 Action1 Go to Module A1: Check Oxidation State & Ligand Cu->Action1 Action2 Go to Module A2: Check Sterics & Cp* Ligand Ru->Action2 None->Action3

Figure 1: Diagnostic decision tree for routing regioselectivity issues in 1,3-dipolar cycloadditions.

Module A: Catalyst-Controlled Systems (Azide-Alkyne)

Target Audience: Users performing "Click" chemistry (CuAAC or RuAAC).

Issue 1: "I used Copper, but I still see 1,5-isomer or mixtures."

Root Cause: Loss of Catalytic Cycle Integrity. The CuAAC reaction is not a simple acceleration of the thermal reaction; it proceeds via a distinct metallacycle mechanism that enforces 1,4-regioselectivity. If you see mixtures, your copper cycle has stalled, and the background thermal reaction (which produces 1:1 mixtures) has taken over.

The Mechanism of Control: The active species is a dinuclear Cu(I) acetylide.[1] The copper lowers the pKa of the terminal alkyne, forming a


-bound Cu-acetylide. A second copper atom coordinates the azide, facilitating the formation of a metallacycle.[2] This geometry physically prevents the formation of the 1,5-isomer.

Troubleshooting Protocol:

VariableRecommendationTechnical Rationale
Oxidation State Add Reducing Agent Cu(I) is unstable and oxidizes to inactive Cu(II). Always add Sodium Ascorbate (5-10 mol%) to maintain the Cu(I) species in situ.
Ligand Use TBTA or THPTA Simple copper salts (CuI, CuSO4) aggregate. Polytriazole ligands (TBTA) stabilize the Cu(I) oxidation state and prevent disproportionation.
Oxygen Degas Solvents Dissolved O₂ rapidly oxidizes catalytic Cu(I). Sparge solvents with Argon/N₂ for 15 mins.
Solvent tBuOH/H₂O (1:1) This solvent system accelerates the reaction due to the hydrophobic effect and supports electron transfer.
Issue 2: "I need the 1,5-isomer, but RuAAC is giving low yields/selectivity."

Root Cause: Steric mismatch or improper catalyst precursor. Unlike Copper, Ruthenium catalysis (RuAAC) involves an oxidative coupling between the alkyne and azide to form a ruthenacycle.[3] This cycle is sensitive to the steric environment of the Cp (pentamethylcyclopentadienyl)* ligand.

The Mechanism of Control: The bulky Cp* ligand directs the incoming azide to orient its terminal nitrogen away from the bulky alkyne substituent, enforcing 1,5-selectivity via a six-membered ruthenacycle intermediate.

Troubleshooting Protocol:

  • Catalyst Selection: Ensure you are using [CpRuCl(PPh₃)₂] or [Cp RuCl(COD)] .[3][4] The "Cp" (unsubstituted) variants are less regioselective.

  • Substrate Constraints: RuAAC works best with primary azides and terminal alkynes . Tertiary azides often fail due to steric clash with the Cp* ligand during ruthenacycle formation.

  • Solvent: Switch to non-coordinating solvents like Dioxane or Toluene at elevated temperatures (60–80 °C).

MetalCycles Cu_Start Cu(I) Species Cu_Inter Dinuclear Cu-Acetylide Cu_Start->Cu_Inter + Alkyne Cu_Met Cu-Metallacycle (Strained) Cu_Inter->Cu_Met + Azide (Regio-determining) Cu_Prod 1,4-Triazole Cu_Met->Cu_Prod Reductive Elim. Cu_Prod->Cu_Start Turnover Ru_Start Cp*Ru Species Ru_Inter Ru-Alkyne Pi-Complex Ru_Start->Ru_Inter + Alkyne Ru_Met Ruthenacycle (6-membered) Ru_Inter->Ru_Met + Azide (Oxidative Coupling) Ru_Prod 1,5-Triazole Ru_Met->Ru_Prod Reductive Elim. Ru_Prod->Ru_Start Turnover

Figure 2: Mechanistic divergence between CuAAC (Left, 1,4-selective) and RuAAC (Right, 1,5-selective).

Module B: Substrate-Controlled Systems (FMO Theory)

Target Audience: Users working with Nitrones, Nitrile Oxides, or uncatalyzed Azide reactions.

The Core Problem: Orbital Mismatch

In the absence of a metal catalyst, regioselectivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

Houk’s Rule: The favored regioisomer is formed by the union of the atoms with the largest orbital coefficients in the dominant HOMO-LUMO pair.

Diagnostic Table: Predicting Your Major Isomer
Dipole (HOMO)Dipolarophile (LUMO)Dominant InteractionPredicted Major Isomer
Electron-Rich (e.g., Nitrone w/ Alkyl)Electron-Poor (e.g., Acrylate, Nitroalkene)Normal Demand (HOMOdipole - LUMOphile)4-Substituted (Isoxazolidine)
Electron-Poor (e.g., Nitrile Oxide)Electron-Rich (e.g., Vinyl Ether)Inverse Demand (LUMOdipole - HOMOphile)5-Substituted (Isoxazoline)
Neutral Neutral/Conjugated (e.g., Styrene)Mixed Control Mixture (Low Selectivity)
Troubleshooting "Mixtures" in Thermal Reactions

Q: My nitrone addition gives a 60:40 mixture. How do I improve this?

Strategy 1: Alter the Electronic Gap (Substituent Engineering)

  • Action: If your reaction is "Normal Demand" (Dipole HOMO -> Alkene LUMO), make the alkene more electron-deficient.

  • Example: Change a methyl ester to a trifluoromethyl ketone. This lowers the alkene LUMO coefficient at the

    
    -carbon, increasing the preference for the 4-substituted product.
    

Strategy 2: Lewis Acid Catalysis

  • Action: Add a Lewis Acid (e.g., MgBr₂, Zn(OTf)₂).

  • Mechanism: The Lewis Acid coordinates to the carbonyl of the dipolarophile (or the oxygen of the nitrone). This lowers the LUMO energy of that species, creating a larger energy gap difference between the two possible pathways, effectively "locking" the regioselectivity.

  • Protocol: Add 1.0 eq of MgBr₂-OEt₂ in DCM. Stir at RT for 30 mins before adding the dipole.

Module C: Environmental Factors (Solvent & Temp)

Target Audience: All users.

FAQ: Does solvent polarity affect regioselectivity?

Answer: Yes, but subtly. While 1,3-DC is a concerted pericyclic reaction (implying little charge development), the transition state is often asynchronous .[5]

  • Normal Demand: A highly polar solvent can stabilize the partial charge separation in the transition state.

  • Optimization: If you suspect a zwitterionic-like transition state (e.g., highly electron-rich dipole + highly electron-poor alkene), switching from Toluene to Acetonitrile or Nitromethane can sometimes enhance regioselectivity by stabilizing the more polarized transition state of the favored isomer.

FAQ: Should I heat or cool the reaction?

Answer: Cool it down.

  • Principle: Regioselectivity is a competition between two transition states (

    
    ). At higher temperatures, the available thermal energy overcomes the activation barrier for both pathways, eroding selectivity (entropy dominates).
    
  • Protocol: Lower the temperature to 0°C or -20°C. If the reaction becomes too slow, add a Lewis Acid (see Module B) rather than increasing heat.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[5][6][7][8][9][10][11] Past and Future. Angewandte Chemie International Edition. Link

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[3][4] Journal of the American Chemical Society. Link

  • Houk, K. N., Sims, J., Watts, C. R., & Luskus, L. J. (1973). Origin of regioselectivity in 1,3-dipolar cycloadditions.[5][7][8][9] Journal of the American Chemical Society. Link

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008).[3] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. Link

Sources

Troubleshooting

Technical Support Center: Isoxazole Synthesis &amp; Catalyst Selection

Status: Online Operator: Senior Application Scientist Ticket Focus: Catalyst Selection, Regiocontrol, and Troubleshooting for Isoxazole Formation Introduction: The Isoxazole Challenge Isoxazoles are pharmacophores of imm...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Focus: Catalyst Selection, Regiocontrol, and Troubleshooting for Isoxazole Formation

Introduction: The Isoxazole Challenge

Isoxazoles are pharmacophores of immense value, found in COX-2 inhibitors (Valdecoxib) and DMARDs (Leflunomide). However, constructing them efficiently is often plagued by two critical issues: regioselectivity (3,5- vs. 3,4-substitution) and intermediate stability (nitrile oxide dimerization).

This guide functions as a Tier-3 Technical Support resource. We move beyond basic "recipes" to address the why and how of catalyst selection, ensuring you select the correct system for your specific structural target.

Part 1: Catalyst Selection Matrix (Regiocontrol)

User Query: "I need to synthesize a specific regioisomer. Which catalyst system should I prioritize?"

The choice of catalyst dictates the regiochemical outcome of the [3+2] cycloaddition between nitrile oxides and alkynes.

Quick Reference Table: Catalyst Performance
Target RegioisomerCatalyst SystemMechanism TypeKey ReagentsRegioselectivity Ratio (r.r.)
3,5-Disubstituted Copper(I) (CuAAC-like) Metallacycle IntermediateCuSO₄ · 5H₂O / Na-Ascorbate>98:2
3,4-Disubstituted Ruthenium(II) (RuAAC) Ruthenacycle IntermediateCp*RuCl(PPh₃)₂>95:5
Mixture / Substrate Dependent Thermal / Metal-Free Concerted 1,3-DipolarNone (Heat/Reflux)Varies (often ~1:1 to 3:1)
3,5-Disubstituted (Condensation) Acid/Base Mediated Claisen CondensationHydroxylamine + 1,3-DicarbonylpH Dependent

Part 2: Troubleshooting & FAQs

Ticket #001: "I am getting a mixture of 3,5- and 3,4-isomers."

Diagnosis: You are likely relying on thermal 1,3-dipolar cycloaddition without a directing metal catalyst. In the absence of a metal, sterics and electronics compete, often leading to poor selectivity.

Solution A: The Copper Fix (Targeting 3,5-Isomers) For exclusive formation of the 3,5-isomer, employ Copper(I) catalysis. Similar to the famous azide-alkyne click reaction, Cu(I) forms a copper acetylide species that directs the incoming nitrile oxide to the 3,5-position via a dinuclear active site.

  • Protocol: Use 1–5 mol% CuSO₄ and 10–20 mol% Sodium Ascorbate in t-BuOH/H₂O (1:1).

  • Why it works: The copper acetylide is sterically accessible only at the terminal carbon, forcing the oxygen of the nitrile oxide to attack the internal carbon.

Solution B: The Ruthenium Fix (Targeting 3,4-Isomers) Accessing the 3,4-isomer is chemically harder because it fights steric preference. Ruthenium(II) catalysts (specifically pentamethylcyclopentadienyl complexes) invert this selectivity.

  • Protocol: Use 2–5 mol% Cp*RuCl(PPh₃)₂ in anhydrous THF or Toluene at 60–80°C.

  • Why it works: The reaction proceeds through a ruthenacycle intermediate where the alkyne and nitrile oxide coordinate to the metal, directing the carbon-carbon bond formation to the internal alkyne position.

Ticket #002: "My reaction turns into a tar/precipitate, and yield is low."

Diagnosis: This is the classic Nitrile Oxide Dimerization issue. Nitrile oxides are unstable high-energy dipoles. If they do not react immediately with the alkyne, they react with themselves to form furoxans (1,2,5-oxadiazole-2-oxides), which appear as gummy byproducts.

Troubleshooting Steps:

  • In Situ Generation: Never isolate the nitrile oxide. Generate it in situ from an aldoxime (using NCS/Base) or a hydroximoyl chloride.

  • Slow Addition: Add the precursor (e.g., hydroximoyl chloride) slowly via syringe pump to the solution containing the catalyst and the excess alkyne. This keeps the steady-state concentration of the nitrile oxide low, statistically favoring reaction with the alkyne over dimerization.

  • Solvent Switch: If using Cu-catalysis, ensure your solvent dissolves the alkyne. Biphasic systems (DCM/Water) work well if vigorous stirring is maintained.

Ticket #003: "I'm using 1,3-dicarbonyls (Claisen method) and getting the wrong isomer."

Diagnosis: In the condensation of hydroxylamine with unsymmetrical 1,3-dicarbonyls, the pH determines which carbonyl is attacked first.

Solution:

  • Basic Conditions (pH > 10): Hydroxylamine acts as a hard nucleophile (NH₂-OH) attacking the hardest electrophile (usually the ketone).

  • Acidic Conditions (pH < 4): The reaction mechanism shifts, often favoring attack at the more protonated/activated carbonyl.

  • Control: Carefully buffer your reaction. If you need the 5-hydroxy-3-methyl isomer, use basic conditions. For the reverse, shift to acidic media.

Part 3: Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct synthetic pathway based on your starting materials and desired product.

Isoxazole_Selection_Guide Start Start: Define Substrates Substrate_Type Substrate Type? Start->Substrate_Type Alkyne_Route Alkyne + Nitrile Oxide ([3+2] Cycloaddition) Substrate_Type->Alkyne_Route Click Chemistry Dicarbonyl_Route 1,3-Dicarbonyl + NH2OH (Condensation) Substrate_Type->Dicarbonyl_Route Classical Synthesis Target_Isomer Target Isomer? Alkyne_Route->Target_Isomer PH_Control Control: pH Adjustment Dicarbonyl_Route->PH_Control Isomer_35 3,5-Disubstituted Target_Isomer->Isomer_35 Isomer_34 3,4-Disubstituted Target_Isomer->Isomer_34 Cu_Cat USE: Cu(I) Catalyst (CuSO4/Ascorbate) Isomer_35->Cu_Cat Regio-directed Ru_Cat USE: Ru(II) Catalyst (Cp*RuCl(PPh3)2) Isomer_34->Ru_Cat Inverted Regioselectivity Basic_Cond Basic pH (Favors 3-substituted) PH_Control->Basic_Cond Acidic_Cond Acidic pH (Favors 5-substituted) PH_Control->Acidic_Cond

Caption: Decision tree for selecting catalytic systems based on substrate class and regiochemical requirements.

Part 4: Validated Experimental Protocols

Protocol A: Cu(I)-Catalyzed Regioselective Synthesis (3,5-Isoxazoles)

Best for: Rapid library generation, high yields, aqueous compatibility.

  • Reagents:

    • Alkyne (1.0 equiv)

    • Hydroximoyl chloride (1.2 equiv) [Precursor to Nitrile Oxide]

    • CuSO₄ · 5H₂O (5 mol%)

    • Sodium Ascorbate (10 mol%)

    • Solvent: t-BuOH : Water (1:1)

  • Procedure:

    • Dissolve alkyne in the solvent mixture.

    • Add CuSO₄ and Sodium Ascorbate. The solution should turn orange/yellow (active Cu(I)).

    • CRITICAL STEP: Add the hydroximoyl chloride slowly (over 30 mins) while adding NaHCO₃ (1.2 equiv) to generate the nitrile oxide in situ.

    • Stir at RT for 4–12 hours.

    • Workup: Dilute with water, extract with EtOAc. The Cu catalyst stays in the aqueous phase.

Protocol B: Ru(II)-Catalyzed Synthesis (3,4-Isoxazoles)

Best for: Accessing the "difficult" isomer, internal alkynes.

  • Reagents:

    • Alkyne (1.0 equiv)

    • Nitrile Oxide precursor (1.1 equiv)

    • Catalyst: Cp*RuCl(PPh₃)₂ (2 mol%)

    • Solvent: Anhydrous THF or Dioxane

  • Procedure:

    • Under inert atmosphere (N₂/Ar), dissolve catalyst and alkyne in solvent.

    • Add the nitrile oxide precursor.[1][2]

    • Heat to 60°C. Monitor via TLC/LCMS.

    • Note: Ru-catalyzed reactions are sensitive to air; ensure solvents are degassed.

References

  • Himo, F., et al. (2005).[3] "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates."[4] Journal of the American Chemical Society. Link

  • Grecian, S., & Fokin, V. V. (2008). "Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles." Angewandte Chemie International Edition. Link

  • Praveen, C., et al. (2010).[3] "Gold(III)-Catalyzed Synthesis of Isoxazoles from α,β-Acetylenic Oximes." Synlett. Link

  • Tang, S., et al. (2009).[3] "Efficient Synthesis of Isoxazoles from α,β-Unsaturated Carbonyls." Organic Letters. Link

  • Chatterjee, A., et al. (2021).[5] "Metal-free synthesis of isoxazoles: A review." RSC Advances. Link

Sources

Optimization

Technical Support Center: Isoxazole Synthesis &amp; Stability

Status: Online | Tier: Advanced Research Support | Topic: Reactant Decomposition Welcome to the Isoxazole Synthesis Support Hub User Context: You are encountering yield loss due to reactant decomposition during isoxazole...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Advanced Research Support | Topic: Reactant Decomposition

Welcome to the Isoxazole Synthesis Support Hub

User Context: You are encountering yield loss due to reactant decomposition during isoxazole scaffold construction. System Overview: Isoxazoles are critical pharmacophores (e.g., Valdecoxib, Leflunomide), but their synthesis is plagued by the thermodynamic instability of key intermediates—specifically nitrile oxides and 1,3-dicarbonyls .

This guide treats your chemical reaction as a "system" that requires debugging. Below are the three most common "Error Codes" (failure modes) and their corresponding patch protocols.

Ticket #001: Nitrile Oxide Dimerization (The "Furoxan" Error)

Severity: Critical Symptoms: Low yield of isoxazole; isolation of a crystalline byproduct (furoxan); reaction mixture turns milky/opaque rapidly.

Root Cause Analysis

In [3+2] cycloadditions (Huisgen reaction), the nitrile oxide intermediate is a "hot" species. It possesses a high dipole moment and is electrophilic. If the dipolarophile (alkyne/alkene) is not immediately available or if the local concentration of the nitrile oxide is too high, it self-reacts via a diradical stepwise mechanism to form a furoxan (1,2,5-oxadiazole-2-oxide) dimer.

Key Mechanic: Dimerization is second-order with respect to nitrile oxide concentration (


), whereas cycloaddition is first-order  with respect to the nitrile oxide (

). Therefore, keeping

low is the only way to favor the product.
Visualizing the Pathway Competition

The following diagram illustrates the kinetic competition you must manage.

NitrileOxidePathways cluster_control Process Control Variable: [CNO] Precursor Oxime / Chloro-oxime Activation Activation (Base/Oxidant) Precursor->Activation NitrileOxide Nitrile Oxide (R-CNO) [Transient Species] Activation->NitrileOxide Generation Dimerization Furoxan Dimer (Dead End) NitrileOxide->Dimerization High Conc. (k_dimer) Isoxazole Target Isoxazole (Product) NitrileOxide->Isoxazole + Alkyne (k_cyclo)

Figure 1: Kinetic competition between productive cycloaddition and destructive dimerization.

Resolution Protocol: The "In Situ" Slow-Release Patch

Do not isolate nitrile oxides. Generate them in the presence of the dipolarophile using a slow-release oxidant.

Reagents:

  • Substrate: Aldoxime (1.0 equiv)

  • Dipolarophile: Alkyne (1.1–1.5 equiv)

  • Oxidant: Chloramine-T (trihydrate)

  • Solvent: Ethanol or MeOH (Green chemistry compatible)

Step-by-Step:

  • Dissolution: Dissolve the aldoxime and the alkyne in Ethanol (0.1 M concentration relative to aldoxime).

  • Catalyst Prep: No base is needed if using Chloramine-T, as it acts as both halogenating agent and base.

  • Addition: Add Chloramine-T (1.1 equiv) in three equal portions over 30 minutes at Room Temperature (RT).

    • Why? This keeps the instantaneous

      
       low, favoring the first-order reaction with the alkyne over the second-order dimerization.
      
  • Reflux: Heat to 60°C for 2–4 hours to drive the cycloaddition.

  • Workup: Remove solvent, wash with water (removes sulfonamide byproduct), and extract with EtOAc.

Ticket #002: 1,3-Dicarbonyl Fragmentation (The "Retro-Claisen" Error)

Severity: High Symptoms: Disappearance of starting material but no isoxazole formation; formation of simple esters or ketones; low regioselectivity.

Root Cause Analysis

In the condensation method (Hydroxylamine + 1,3-Dicarbonyl), the reaction environment is often acidic (using


) or basic (using 

).
  • Retro-Claisen Cleavage: 1,3-dicarbonyls are susceptible to nucleophilic attack at the carbonyl carbon. Strong bases or prolonged heating can cleave the C-C bond between the carbonyls, destroying the scaffold before the isoxazole forms.

  • Regio-scrambling: Unsymmetrical diketones possess two electrophilic sites. Standard conditions often yield a 50:50 mixture of regioisomers (3,5- vs 5,3-substituted).

Data Table: Optimization of Condensation Conditions
ParameterStandard Condition (Risk)Optimized Condition (Safe Mode)Mechanism of Improvement
pH Control Strong Base (NaOEt/NaOH)Buffered (NaOAc / AcOH) Prevents anionic retro-Claisen cleavage of the diketone.
Solvent Refluxing EthanolAqueous Alcohol (RT to 50°C) Lower temperature reduces thermal decomposition rates.
Reagent Hydroxylamine HClFree Hydroxylamine (generated) Avoids strong acid catalysis that can degrade sensitive substrates.
Surrogate

-Keto Ester

-Enaminone
Enaminones are less prone to hydrolysis and direct regioselectivity (N attacks C-O, O attacks C-N).
Resolution Protocol: The Enaminone Surrogate Route

If your dicarbonyl decomposes, convert it to an enaminone first. This "masks" the instability and locks regioselectivity.

  • Masking: React 1,3-dicarbonyl with DMF-DMA (Dimethylformamide dimethyl acetal) in toluene (Reflux, 2h)

    
     Yields 
    
    
    
    -enaminone.
  • Cyclization: Treat the isolated enaminone with

    
     in Ethanol at Reflux.
    
  • Result: Exclusive formation of the 5-substituted isoxazole with minimal decomposition.

Ticket #003: Thermal Instability & Scale-up (Flow Chemistry)

Severity: Moderate (Safety Hazard on Scale) Symptoms: Exotherms during activation; accumulation of explosive intermediates; degradation due to long residence times in batch.

Root Cause Analysis

Batch reactors suffer from poor heat transfer. Generating exothermic intermediates (like nitrile oxides or chloro-oximes) in bulk creates "hot spots" that accelerate decomposition.

Resolution Protocol: Telescoped Flow Synthesis

Move the process to a continuous flow reactor. This allows you to generate the unstable intermediate and consume it immediately (seconds vs. hours).

Workflow Logic:

  • Zone 1 (Generation): Aldehyde +

    
    
    
    
    
    Oxime (Fast).
  • Zone 2 (Chlorination): Oxime + NCS (N-Chlorosuccinimide)

    
     Chloro-oxime.
    
  • Zone 3 (Trapping): Chloro-oxime + Alkyne + Base

    
     Isoxazole.
    

FlowChemistry InputA Aldehyde Input Reactor1 Reactor Coil 1 (Oximation) InputA->Reactor1 InputB NH2OH Input InputB->Reactor1 InputC NCS / Cl2 (Chlorination) Reactor2 Reactor Coil 2 (Chlorination) InputC->Reactor2 InputD Alkyne + Base (Trap) Reactor3 Reactor Coil 3 (Cycloaddition) InputD->Reactor3 Reactor1->Reactor2 Oxime Stream Reactor2->Reactor3 Chloro-oxime (Unstable) Product Isoxazole (Collection) Reactor3->Product

Figure 2: Telescoped flow synthesis prevents the accumulation of unstable chloro-oxime intermediates.

Frequently Asked Questions (FAQ)

Q: My nitrile oxide reaction works for aryl alkynes but fails for alkyl alkynes. Why? A: Alkyl alkynes are less activated dipolarophiles. The reaction rate is slower, allowing dimerization to dominate. Fix: Increase the equivalents of the alkyne (to 3.0 equiv) or switch to a Copper-Catalyzed (CuAAC-like) protocol using Cu(I) to activate the terminal alkyne (See Hansen et al. in References).

Q: Can I use microwave irradiation to speed up the condensation? A: Use caution. While microwaves accelerate the reaction, they can also accelerate the retro-Claisen cleavage of 1,3-dicarbonyls. If you use MW, use the Enaminone route (Ticket #002), which is thermally stable enough to withstand the rapid heating.

Q: How do I remove the furoxan byproduct if it forms? A: Furoxans are much less polar than isoxazoles. They can usually be separated via column chromatography using a non-polar eluent (e.g., 5% EtOAc in Hexanes). However, prevention is far superior to purification.

References
  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3][4][5] Past and Future. Angewandte Chemie International Edition. Link

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[6] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry. Link

  • Prieschl, M., et al. (2023).[7] Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. Journal of Flow Chemistry.[7] Link

  • Pfeiffer, J. Y., & Beauchemin, A. M. (2009).[8] Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. The Journal of Organic Chemistry. Link

  • Tang, S., et al. (2009).[6] Efficient Synthesis of Isoxazoles via Reaction of N-Hydroxyl-4-toluenesulfonamide with α,β-Unsaturated Carbonyl Compounds.[6] Organic Letters.[6] Link

Sources

Troubleshooting

Solvent effects on the rate and yield of isoxazole synthesis

Welcome to the Isoxazole Synthesis Optimization Hub . As a Senior Application Scientist, I have structured this guide to move beyond basic textbook definitions.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Isoxazole Synthesis Optimization Hub .

As a Senior Application Scientist, I have structured this guide to move beyond basic textbook definitions. We will focus on the 1,3-Dipolar Cycloaddition (1,3-DC) of nitrile oxides and alkynes/alkenes, as this is the primary route for constructing complex pharmacophores found in modern drug discovery (e.g., COX-2 inhibitors, antibiotics).

This guide addresses the critical role of solvation in modulating Frontier Molecular Orbital (FMO) interactions, mitigating dipole dimerization, and leveraging the hydrophobic effect for rate acceleration.

PART 1: The Mechanic's Corner (Theory & Causality)

To troubleshoot effectively, you must understand the "why." In isoxazole synthesis, the solvent is not just a medium; it is a kinetic lever.

The Polarity Paradox

The 1,3-DC reaction is concerted but asynchronous. The transition state (TS) possesses a distinct dipole moment.

  • The Mechanism: The reaction is governed by the interaction between the HOMO of the dipolarophile (alkyne/alkene) and the LUMO of the dipole (nitrile oxide), or vice-versa (inverse electron demand).

  • Solvent Effect: Polar solvents (e.g., DMF, DMSO) stabilize the polarized TS, theoretically lowering activation energy. However, they also stabilize the ground state of the zwitterionic nitrile oxide. If the ground state is stabilized more than the TS, the reaction rate decreases .

  • The Fix: Use solvents with moderate polarity (DCM, THF) for standard kinetics, or switch to "On-Water" conditions to bypass solubility/polarity constraints entirely.

The "On-Water" Phenomenon

Contrary to "like dissolves like," heterogeneous aqueous suspensions often yield the fastest rates for isoxazole synthesis.

  • Causality: At the organic-water interface, dangling OH groups catalyze the reaction via hydrogen bonding to the dipole oxygen. Furthermore, the hydrophobic effect forces the organic reactants into confined aggregates, effectively increasing local concentration and internal pressure (negative activation volume).

PART 2: Troubleshooting Guides

Issue 1: "My yield is low, and I see a precipitate that isn't my product."

Diagnosis: Furoxan Formation (Dimerization). Nitrile oxides are unstable and will dimerize to form furoxans (1,2,5-oxadiazole-2-oxides) if the dipolarophile reacts too slowly.

VariableAdjustmentScientific Rationale
Concentration Decrease Dimerization is second-order with respect to the nitrile oxide. Cycloaddition is first-order. High dilution favors the cross-reaction.
Addition Mode Syringe Pump Do not add the nitrile oxide precursor (e.g., chlorooxime) all at once. Slow addition maintains a low steady-state concentration of the dipole.
Solvent Switch to Biphasic Use a DCM/Water or EtOAc/Water system. The dipole generates at the interface and is immediately trapped by the organic-soluble dipolarophile.
Issue 2: "I need the 3,5-isomer, but I'm getting a mixture of 3,4 and 3,5."

Diagnosis: Poor Regiocontrol. While sterics primarily dictate regioselectivity (favoring 3,5-substitution), electronic factors play a role with electron-deficient dipolarophiles.

  • The Fix: Increase solvent polarity.

  • Why? The 3,4-transition state is often more polarized than the 3,5-TS. In highly polar solvents, the 3,4-pathway is relatively stabilized, worsening the ratio. To maximize 3,5-selectivity, use non-polar solvents (Toluene, Hexane) or "On-Water" conditions, where steric repulsion at the interface dominates.

Issue 3: "The reaction is stalled despite heating."

Diagnosis: Dipole Decomposition or Steric Hindrance.

  • The Fix: Switch to Ionic Liquids (e.g., [BMIM][PF6]) or Polyethylene Glycol (PEG-400) .

  • Why? These solvents act as "supramolecular catalysts," stabilizing the TS through hydrogen bond networking without nucleophilically attacking the nitrile oxide.

PART 3: Visualization & Decision Logic

Diagram 1: Solvent Selection Decision Tree

Use this logic flow to select the optimal solvent system based on your substrate and constraints.

SolventSelection Start START: Select Substrate Type SolubilityCheck Are reactants water soluble? Start->SolubilityCheck GreenReq Is Green Chemistry required? SolubilityCheck->GreenReq No (Hydrophobic) IonicLiquid PROTOCOL B: Ionic Liquid ([BMIM]) (Recyclable, High Yield) SolubilityCheck->IonicLiquid Yes (Hydrophilic) StericCheck Is the Alkyne Sterically Hindered? GreenReq->StericCheck No OnWater PROTOCOL A: 'On-Water' Synthesis (High Rate, 3,5-Selective) GreenReq->OnWater Yes DCM_Slow Standard Organic (DCM/THF) + Slow Addition StericCheck->DCM_Slow No (Standard) Reflux High Temp Reflux (Toluene/Xylene) StericCheck->Reflux Yes (Needs Heat)

Caption: Decision matrix for selecting the optimal solvent system based on substrate solubility and steric constraints.

Diagram 2: The "On-Water" Acceleration Mechanism

Understanding why water works better than organic solvents for hydrophobic reactants.

OnWaterMech WaterPhase Bulk Water Phase (High Polarity) Interface Organic-Water Interface (H-Bond Catalysis) WaterPhase->Interface Dangling -OH groups OrgAgg Hydrophobic Aggregate (High Internal Pressure) Interface->OrgAgg Hydrophobic Effect Reaction [3+2] Cycloaddition (Accelerated Rate) OrgAgg->Reaction Negative Activation Volume

Caption: Mechanistic pathway of "On-Water" synthesis showing interfacial catalysis and hydrophobic aggregation.

PART 4: Advanced Protocols

Protocol A: "On-Water" Synthesis (High Rate & Green)

Best for: Hydrophobic alkynes and in situ generated nitrile oxides. Reference: Adapted from Beilstein J. Org. Chem. [1].

  • Preparation: In a round-bottom flask, suspend the alkyne (1.0 equiv) and hydroximoyl chloride (precursor, 1.1 equiv) in distilled water (0.5 M concentration relative to alkyne).

    • Note: The mixture will be heterogeneous (cloudy). Do not add co-solvents unless absolutely necessary.

  • Base Addition: Add Sodium Ascorbate (0.1 equiv) and CuSO4 (0.01 equiv) if using Click chemistry (azides), OR for Nitrile Oxides, slowly add mild base (e.g., NaHCO3 or dilute NaOH) dropwise to generate the dipole in situ.

  • Reaction: Stir vigorously at Room Temperature (RT) for 1–4 hours.

    • Observation: The product often precipitates as a solid, driving the reaction forward (Le Chatelier’s principle).

  • Workup: Filter the solid. Wash with water. Recrystallize from Ethanol.

    • Yield Expectation: >85% with minimal furoxan byproduct.

Protocol B: Ionic Liquid Mediated Synthesis

Best for: Acid-sensitive substrates and recyclable workflows.[1] Reference: Research on Chemical Intermediates [2].

  • Solvent System: Use [BMIM][PF6] (1-Butyl-3-methylimidazolium hexafluorophosphate) or [Msim]Cl .

  • Process: Mix alkyne (1 equiv) and nitrile oxide precursor (1 equiv) in the Ionic Liquid (2 mL per mmol).

  • Catalysis: The Ionic Liquid acts as the base/catalyst; external base load can often be reduced.

  • Extraction: Extract the product with Diethyl Ether (the IL is immiscible with ether).

  • Recycle: Dry the IL layer under vacuum (80°C, 2h) to reuse for the next batch.

PART 5: FAQ

Q: Can I use DMSO to speed up the reaction? A: Proceed with caution. While DMSO is polar and dissolves everything, it stabilizes the zwitterionic nitrile oxide ground state, which can actually slow down the cycloaddition relative to the dimerization rate. Use DMSO only if reactants are completely insoluble in DCM or Water.

Q: My chloramine-T mediated reaction is turning black. A: This indicates decomposition. Chloramine-T is a strong oxidant. Switch to the NCS/Aldoxime route or use Hypervalent Iodine (PIDA) in methanol for a milder generation of the nitrile oxide.

Q: How do I remove the furoxan byproduct? A: Furoxans are much less polar than isoxazoles. They can usually be separated via flash column chromatography using a non-polar eluent (e.g., 5-10% EtOAc in Hexanes).

References

  • Hossain, M. et al. "Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides."[2][3] Beilstein Journal of Organic Chemistry, 2022.

  • Patil, V. et al. "Development of bioactive isoxazole derivatives via ionic liquid catalysis."[1] Research on Chemical Intermediates, 2025.

  • Chatterjee, A. et al. "Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation." PubMed Central, 2023.

  • Organic Chemistry Portal. "Synthesis of Isoxazoles - Recent Literature."

Sources

Optimization

How to avoid isomeric products in isoxazole synthesis

Isoxazole Synthesis Technical Support Center Current Status: Online Agent: Senior Application Scientist Topic: Regiocontrol & Isomer Avoidance in Isoxazole Synthesis Diagnostic Phase: Identify Your Synthetic Pathway Befo...

Author: BenchChem Technical Support Team. Date: February 2026

Isoxazole Synthesis Technical Support Center

Current Status: Online Agent: Senior Application Scientist Topic: Regiocontrol & Isomer Avoidance in Isoxazole Synthesis

Diagnostic Phase: Identify Your Synthetic Pathway

Before troubleshooting, we must isolate the mechanism you are employing. Isoxazole regiochemistry is governed by two distinct sets of rules depending on whether you are building the ring via [3+2] Cycloaddition or Condensation .

Select your workflow:

  • Route A (Cycloaddition): Reaction of a Nitrile Oxide (dipole) with an Alkyne/Alkene (dipolarophile).[1]

    • Primary Issue: Competition between 3,5-disubstituted and 3,4-disubstituted isomers due to steric/electronic mismatch.

  • Route B (Condensation): Reaction of Hydroxylamine (

    
    ) with an unsymmetrical 1,3-Dicarbonyl.
    
    • Primary Issue: Nucleophilic attack occurring at the "wrong" carbonyl carbon.

Route A: The [3+2] Cycloaddition (Nitrile Oxides)

The Challenge: Thermal Huisgen cycloadditions are often dictated by FMO (Frontier Molecular Orbital) interactions. While sterics usually favor the 3,5-isomer, electronic factors in the dipole or dipolarophile can erode this selectivity, leading to difficult-to-separate mixtures.

Solution: The Copper-Catalyzed Protocol (CuANOC)

To strictly enforce 3,5-regioselectivity , you must abandon purely thermal conditions and utilize Copper(I) catalysis (analogous to the CuAAC reaction for triazoles). This mechanism bypasses the concerted thermal transition state, proceeding instead through a copper-acetylide intermediate that directs the nitrile oxide attack.

Standard Operating Procedure (SOP) for 3,5-Selectivity:

  • Precursor Selection: Do not use unstable acid chlorides. Generate your nitrile oxide in situ from a hydroximinoyl chloride (chloroxime).

  • Catalyst System: Use

    
     (5-10 mol%) reduced in situ by Sodium Ascorbate (20 mol%).
    
  • Solvent:

    
     (1:1) is ideal for solubilizing the copper species and stabilizing the transition state.
    

Step-by-Step Protocol:

  • Dissolve the alkyne (1.0 equiv) and hydroximinoyl chloride (1.2 equiv) in

    
    .
    
  • Add

    
     solution followed immediately by Sodium Ascorbate solution.
    
  • Add

    
     or mild base slowly to dehydrohalogenate the chloroxime, releasing the nitrile oxide slowly.
    
    • Critical Control Point: If you add base too fast, the nitrile oxide concentration spikes, leading to dimerization (furoxan formation).

  • Stir at ambient temperature. 3,5-isoxazole is typically the exclusive product.

What about the 3,4-Isomer?

Copper will not give you the 3,4-isomer. To access 3,4-substitution:

  • Use Electron-Deficient Alkynes: Thermal reaction with electron-poor dipolarophiles (e.g., acetylenic esters) often shifts selectivity toward the 3,4-isomer due to inverse-electron-demand interactions.

  • Gold Catalysis: Recent methodologies using

    
     have shown promise in cycloisomerization of acetylenic oximes to access difficult substitution patterns.
    

Route B: Condensation (1,3-Dicarbonyls)

The Challenge: When reacting


 with an unsymmetrical 1,3-diketone (

), the hydroxylamine nitrogen can attack either carbonyl. The product distribution is determined by the relative electrophilicity of the carbonyls and the pH-dependent nucleophilicity of the hydroxylamine.
Solution: The pH Switch

You can invert regioselectivity by manipulating the reaction pH.

Target IsomerMechanism StrategyProtocol Adjustment
3-Substituted (Attack at

)
Kinetic Control (Basic): Under basic conditions,

acts as a hard nucleophile (N-attack) on the most electrophilic carbonyl.
Use free base

in MeOH/NaOH. The nitrogen attacks the more positive carbonyl first.
5-Substituted (Attack at

)
Thermodynamic Control (Acidic): Under acidic conditions, the reaction is reversible. The final product is determined by the stability of the intermediate enol/enamine.Use

in refluxing ethanol/water. Acid catalyzes the dehydration of the thermodynamically preferred intermediate.

Advanced Substrate Engineering: If pH control fails, convert your 1,3-diketone into a


-enaminone .
  • Why? The amino group "deactivates" one carbonyl, forcing the hydroxylamine to attack the other functionality exclusively.

  • Result: High fidelity regiocontrol regardless of slight pH variances.

Troubleshooting & FAQs

Q1: My reaction stalled, and I see a new spot on TLC that isn't my product.

  • Diagnosis: You likely formed a Furoxan byproduct.[2]

  • Cause: This is the dimer of the nitrile oxide. It forms when the dimerization rate (

    
    ) exceeds the cycloaddition rate (
    
    
    
    ).
  • Fix:

    • Increase the concentration of the dipolarophile (alkyne).

    • Use a syringe pump to add the nitrile oxide precursor (chloroxime) extremely slowly over 4–6 hours. This keeps the steady-state concentration of the dipole low, favoring reaction with the alkyne over itself.

Q2: I have a mixture of 3,5- and 3,4-isomers. How do I separate them?

  • Standard: Silica gel chromatography. The 3,5-isomer is generally less polar than the 3,4-isomer due to better dipole cancellation.

  • Advanced: If

    
    , utilize Supercritical Fluid Chromatography (SFC) . Chiralpak AD-H columns (even for achiral separations) have shown superior resolution for isoxazole regioisomers compared to standard normal phase.
    

Q3: Can I use Ruthenium (Ru) to force the 3,4-isomer like in click chemistry?

  • Clarification: Unlike the famous RuAAC reaction for triazoles, Ruthenium is not a universal catalyst for 3,4-isoxazoles. While some specific Ru-complexes exist, they are not general-purpose. Rely on thermal electronic biasing or Gold (

    
    )  catalysis for these difficult substrates.
    

Visual Logic Guide

Decision Tree: Method Selection

IsoxazoleMethod start START: Select Precursors decision Precursors Available? start->decision routeA Nitrile Oxide + Alkyne decision->routeA Cycloaddition routeB 1,3-Diketone + Hydroxylamine decision->routeB Condensation CuCat Use Cu(I) Catalysis (CuANOC) routeA->CuCat Target: 3,5-Isomer Thermal Thermal / Electronic Control routeA->Thermal Target: 3,4-Isomer pH_Control pH Control Strategy routeB->pH_Control Res35 Result: 3,5-Isoxazole (High Selectivity) CuCat->Res35 Res34 Result: 3,4-Isoxazole (Substrate Dependent) Thermal->Res34 ResMix Result: Regio-controlled via pH pH_Control->ResMix Basic = Kinetic Acidic = Thermo

Caption: Decision matrix for selecting the optimal synthetic pathway based on desired regiochemistry.

Mechanism: The Furoxan Trap

FuroxanTrap precursor Chloroxime Precursor nitrile_oxide Nitrile Oxide (Dipole) precursor->nitrile_oxide Base (Slow Add) isoxazole Target Isoxazole nitrile_oxide->isoxazole + Alkyne (Fast) furoxan Furoxan Dimer (Dead End) nitrile_oxide->furoxan + Nitrile Oxide (If High Conc.) alkyne Alkyne (Dipolarophile)

Caption: Kinetic competition between productive cycloaddition and parasitic dimerization (Furoxan).

References

  • Isoxazole Synthesis Overview. Organic Chemistry Portal. Reviews the general mechanisms including [3+2] cycloaddition and condensation.

  • Copper-Catalyzed Regioselective Synthesis. Hu, J. Org.[3] Chem., 2020, 85, 15726-15735.[3] Describes the Cu(I) catalyzed reaction of alkynes with nitrile oxides (CuANOC).

  • Regioselectivity in Condensation. Development of methodologies for the regioselective synthesis of isoxazoles from β-enamino diketones. PMC (NIH).

  • Separation Strategies. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. J. Chromatogr. A.

  • Furoxan Byproducts. Recent progress in synthesis and application of furoxan. RSC Advances.

Sources

Troubleshooting

Enhancing the efficiency of ultrasound-assisted isoxazole synthesis

Status: Operational | Tier: Advanced Application Support Topic: Enhancing Efficiency in Ultrasound-Assisted Isoxazole Synthesis[1] Welcome to the Sonochemistry Applications Hub User Role: Senior Application Scientist Obj...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Application Support
Topic: Enhancing Efficiency in Ultrasound-Assisted Isoxazole Synthesis[1]

Welcome to the Sonochemistry Applications Hub

User Role: Senior Application Scientist Objective: To transition your workflow from conventional thermal heating to high-efficiency acoustic cavitation.

You are likely experiencing inconsistent yields, long reaction times, or regioselectivity issues with standard isoxazole synthesis (e.g., [3+2] cycloadditions or condensation reactions). This guide does not just list steps; it engineers the reaction environment. We utilize acoustic cavitation —the formation, growth, and violent collapse of vacuum bubbles—to generate local "hotspots" of extreme temperature (~5000 K) and pressure (~1000 atm) without raising the bulk temperature of your solvent.[1]

Module 1: Critical Parameter Optimization

The "Engine Room" of your reaction.

The Solvent Paradox

Issue: Users often select solvents based solely on solubility, ignoring acoustic properties. Technical Insight: The intensity of cavitation is inversely proportional to the vapor pressure of the solvent.

  • Mechanism: Solvents with high vapor pressure (e.g., diethyl ether, acetone) evaporate into the cavitation bubble during its expansion phase. When the bubble collapses, these vapors "cushion" the implosion, significantly reducing the energy released.

  • Recommendation: Use solvents with low vapor pressure and high surface tension .

    • Optimal: Water, Ionic Liquids, Ethylene Glycol.

    • Good: Ethanol (often used for solubility reasons despite moderate vapor pressure).

    • Avoid: Diethyl ether, DCM (unless pressurized).

Temperature Control

Issue: "If heat works, more heat + ultrasound works better." FALSE. Technical Insight: As bulk temperature rises, the solvent's vapor pressure increases, dampening the cavitation effect (see 1.1).

  • Protocol: Maintain bulk temperature between 25°C and 50°C .

  • Self-Validating Step: If your ultrasonic bath/probe is running for >30 mins, the temperature will spike. You must use an external cooling loop or ice bath to maintain the "sweet spot" where cavitation is most violent.

Frequency Selection
  • 20–40 kHz (Low Frequency): Generates large bubbles with violent collapse. Best for heterogeneous systems (e.g., solid catalysts like NaOAc or basic alumina) where physical effects (surface cleaning, particle fragmentation) dominate.

  • 300+ kHz (High Frequency): Generates more radicals (sonolysis). Better for homogeneous reactions requiring radical initiation, though less common for standard isoxazole condensations.

Module 2: Troubleshooting & Diagnostics (FAQ)

Direct solutions to specific failures.

Q1: My yield is lower than the thermal method, despite longer sonication.

  • Diagnosis A (Standing Waves): If using a cleaning bath, you may have placed your flask in a "dead zone" where sound waves cancel out.

    • Fix: Move the flask around until you see active surface agitation, or switch to an immersion probe (direct sonication) for consistent energy delivery.

  • Diagnosis B (Decoupling): The liquid level in the bath must match the liquid level inside your flask to ensure efficient energy transfer.

Q2: I am seeing metal contamination in my product.

  • Cause: "Pitting" or erosion of the titanium tip of the ultrasonic probe.

  • Fix: This is unavoidable over time with probes. Filter your reaction mixture through Celite® post-reaction. Alternatively, use a cup horn reactor (indirect high-intensity sonication) to keep the probe isolated from the reagents.

Q3: My regioselectivity (3,5- vs 5,3-isomer) is poor.

  • Insight: Ultrasound accelerates kinetics (rate) but rarely alters thermodynamics. If the thermal reaction produces a 50:50 mix, ultrasound will likely produce a 50:50 mix faster.

  • Fix: You must still employ a directing group or a specific catalyst (e.g., Cu(I) for click chemistry). Ultrasound will simply drive that catalyzed pathway more efficiently.

Module 3: Validated Protocol (SOP)

Target: Synthesis of 5-arylisoxazoles from chalcones (catalyst-free or mild catalyst). Reference Benchmark: Comparison of Silent vs. Ultrasound methods.

Comparative Efficiency Data
ParameterConventional Thermal HeatingUltrasound-Assisted (Bath)Ultrasound-Assisted (Probe)
Reaction Time 2.0 – 6.0 Hours30 – 45 Minutes10 – 25 Minutes
Yield 56% – 75%84% – 92%90% – 96%
Energy Usage High (Prolonged Reflux)Low (Ambient Temp)Low (Ambient Temp)
Solvent Ethanol/RefluxEthanol/Water (Ambient)Ethanol/Water (Ambient)
Step-by-Step Methodology

Based on the catalyst-free condensation of 3-(dimethylamino)-1-arylprop-2-en-1-one with hydroxylamine [1].[2][3][4]

  • Preparation:

    • Dissolve 1.0 mmol of the chalcone derivative (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) in 10 mL of Ethanol .

    • Add 1.0 mmol of Hydroxylamine Hydrochloride (

      
      ).
      
    • Note: No base/catalyst is required for this specific enaminone precursor under US irradiation.

  • Sonication Setup:

    • Equipment: Ultrasonic Probe (20 kHz, 750W) equipped with a titanium tip.

    • Settings: Set amplitude to 40%. Pulse mode: 5s ON / 2s OFF (prevents heat buildup).

    • Temperature: Immerse the reaction vessel in a water bath maintained at 30°C.

  • Reaction Monitoring:

    • Sonicate for 15–25 minutes .

    • Self-Validation: Spot TLC every 5 minutes. The reaction is complete when the starting enaminone spot disappears.

  • Isolation:

    • The product often precipitates directly upon cooling.

    • Filter the solid and wash with cold ethanol.

    • Recrystallize from ethanol if necessary.[4][5]

Module 4: Visualization of Mechanisms

The Acoustic Cavitation Cycle

Understanding the physical driver of the reaction.[4][6][7]

CavitationCycle Start Ultrasound Wave (Compression/Rarefaction) Nucleation Bubble Nucleation (Gas Pockets) Start->Nucleation Growth Bubble Growth (Rectified Diffusion) Nucleation->Growth Expansion Phase Collapse Violent Collapse (Implosion) Growth->Collapse Critical Size Reached Hotspot Hotspot Generation (5000K / 1000atm) Collapse->Hotspot Adiabatic Compression Effect Chemical/Physical Effect (Radicals / Mass Transfer) Hotspot->Effect Energy Release Effect->Start Cycle Repeats

Figure 1: The life cycle of an acoustic cavitation bubble. The "Hotspot" is the micro-reactor where the isoxazole synthesis is accelerated.

Optimized Workflow Decision Tree

A logic gate for setting up your experiment.

Workflow Start Start Isoxazole Synthesis SolventCheck Check Solvent Vapor Pressure Start->SolventCheck HighVP High V.P. (Ether/Acetone) SolventCheck->HighVP Avoid LowVP Low V.P. (Water/EtOH/Ionic Liquid) SolventCheck->LowVP Proceed ReactionType Reaction Type? LowVP->ReactionType Hetero Heterogeneous (Solid Catalyst) ReactionType->Hetero Homo Homogeneous (Liquid Phase) ReactionType->Homo FreqLow Low Freq (20-40 kHz) Maximize Mechanical Effects Hetero->FreqLow FreqHigh High Freq (>300 kHz) Maximize Radical Formation Homo->FreqHigh TempControl Maintain Bulk Temp < 50°C FreqLow->TempControl FreqHigh->TempControl

Figure 2: Decision matrix for optimizing sonochemical parameters based on reaction type and solvent properties.

References

  • Huang, Z.-B., Li, L.-L., Zhao, Y.-W., Wang, H.-Y., & Shi, D.-Q. (2014). An Efficient Synthesis of Isoxazoles and Pyrazoles under Ultrasound Irradiation. Journal of Heterocyclic Chemistry.

  • Mason, T. J. (1997). Ultrasound in synthetic organic chemistry. Chemical Society Reviews.

  • Chatel, G., & Draye, M. (2011). Sonochemistry in aqueous media: A green and efficient tool for organic synthesis. Chemical Society Reviews.

  • Pizzuti, L., et al. (2010). Ultrasound-promoted synthesis of 3,5-disubstituted isoxazoles in water. Ultrasonics Sonochemistry.

Sources

Optimization

Technical Support Hub: Purity Assurance for (3-Isobutylisoxazol-5-yl)methanol

Executive Summary The synthesis of (3-Isobutylisoxazol-5-yl)methanol generally proceeds via the [3+2] cycloaddition of 3-methylbutanenitrile oxide (generated in situ from isovaleraldehyde oxime) and propargyl alcohol. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (3-Isobutylisoxazol-5-yl)methanol generally proceeds via the [3+2] cycloaddition of 3-methylbutanenitrile oxide (generated in situ from isovaleraldehyde oxime) and propargyl alcohol. While this route is chemically robust, it is kinetically sensitive.

The most frequent user inquiries regarding this synthesis involve three specific impurity classes:

  • Dimerization Products (Furoxans): Caused by high transient concentrations of the nitrile oxide.

  • Regioisomers (3,4-substitution): Caused by lack of steric control or excessive temperature.

  • Halogenated Byproducts: Resulting from improper stoichiometry during the hydroximoyl chloride formation step.

This guide provides mechanistic insights and validated protocols to eliminate these impurities.

Troubleshooting Guide: Common Impurities

Issue 1: The "Furoxan" Dimer (Major Non-Polar Impurity)

User Observation:

"I see a large, non-polar peak in my TLC/HPLC that elutes significantly faster than my product. My yield is dropping below 50%."

Technical Diagnosis: This is 3,4-diisobutylfuroxan . Nitrile oxides are unstable, high-energy dipoles. In the absence of a sufficient concentration of the dipolarophile (propargyl alcohol), two molecules of the nitrile oxide will react with each other to form a furoxan (1,2,5-oxadiazole-2-oxide) dimer. This is a second-order reaction, meaning its rate increases exponentially with the concentration of the nitrile oxide.

Corrective Protocol (The "High Dilution" Principle): To prevent dimerization, the nitrile oxide must be consumed by the alkyne faster than it can find another nitrile oxide molecule.

  • Do NOT mix the chloro-oxime (precursor) and base (TEA) all at once.

  • Dissolve the propargyl alcohol (1.2 – 1.5 equiv) in the reaction solvent (DCM or Toluene).

  • Dissolve the hydroximoyl chloride (precursor) in a separate syringe/funnel.

  • Add the precursor/base mixture dropwise into the propargyl alcohol solution over 2–4 hours.

    • Why? This keeps the instantaneous concentration of nitrile oxide near zero, forcing it to react with the abundant alkyne.

Issue 2: Regioisomer Contamination (3,4-isomer)

User Observation:

"I have a shoulder peak on my main product peak (approx 5-8%). It has the same mass in LC-MS."

Technical Diagnosis: This is (3-Isobutylisoxazol-4-yl)methanol . While terminal alkynes like propargyl alcohol strongly favor the formation of the 3,5-disubstituted isoxazole (due to steric hindrance and electronic HOMO-LUMO overlap), the 3,4-isomer is thermodynamically possible, especially at high temperatures.

Corrective Protocol:

  • Temperature Control: Perform the cycloaddition at 0°C to Room Temperature (20-25°C) . Avoid refluxing during the addition phase. Higher temperatures provide the activation energy required to overcome the barrier for the unfavorable 3,4-transition state.

  • Solvent Choice: Non-polar solvents (like Toluene or Hexane) often enhance regioselectivity compared to polar protic solvents, although DCM is the standard compromise for solubility.

Issue 3: Chlorinated Impurities

User Observation:

"My mass spec shows an M+34 peak pattern (chlorine isotope pattern)."

Technical Diagnosis: This usually stems from over-chlorination . If you use N-Chlorosuccinimide (NCS) or Chlorine gas to generate the hydroximoyl chloride from the oxime, excess reagent can chlorinate the isobutyl chain or the alkyne double bond.

Corrective Protocol:

  • Stoichiometry: Use exactly 1.0 to 1.05 equivalents of NCS relative to the oxime. Do not use a large excess.

  • Verification: Monitor the disappearance of the oxime by TLC before adding the base/alkyne. Ensure the NCS is consumed.

Visualizing the Pathway & Impurities

The following diagram illustrates the kinetic competition between the desired product formation and the furoxan trap.

G Oxime Isovaleraldehyde Oxime Chlorination Chlorination (NCS) Oxime->Chlorination Hydroximoyl Hydroximoyl Chloride Chlorination->Hydroximoyl Base Base Treatment (TEA) Hydroximoyl->Base NitrileOxide Nitrile Oxide (Transient Dipole) Base->NitrileOxide Product (3-Isobutylisoxazol-5-yl) methanol (Target) NitrileOxide->Product + Propargyl Alcohol (Fast Step) Furoxan 3,4-Diisobutylfuroxan (Dimer Impurity) NitrileOxide->Furoxan + Nitrile Oxide (If Alkyne Low) Propargyl Propargyl Alcohol (Dipolarophile) Propargyl->Product

Figure 1: Kinetic pathway showing the competition between Product formation (Green) and Dimerization (Red).

Validated Experimental Protocol

To ensure minimal impurity formation, follow this "Slow Addition" protocol.

Reagents
  • A: Isovaleraldehyde oxime (1.0 equiv)

  • B: N-Chlorosuccinimide (NCS) (1.05 equiv)

  • C: Propargyl alcohol (1.2 equiv)[1]

  • D: Triethylamine (TEA) (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Methodology
  • Preparation of Hydroximoyl Chloride:

    • Dissolve A (Oxime) in DMF or DCM.

    • Add B (NCS) portion-wise at 0°C.

    • Stir at room temperature for 1–2 hours. Checkpoint: Verify Oxime consumption by TLC.

  • The "Inverse Addition" (Critical Step):

    • In a separate main reaction vessel, dissolve C (Propargyl Alcohol) in DCM (approx. 5-10 volumes).

    • Cool the main vessel to 0°C.

    • Mix the Hydroximoyl Chloride solution (from Step 1) with D (TEA) immediately before addition, OR add the TEA and Hydroximoyl Chloride simultaneously using two separate syringe pumps.

    • Action: Add the Hydroximoyl Chloride/TEA mixture dropwise to the Propargyl Alcohol solution over 3 hours .

    • Note: Maintaining the Propargyl Alcohol in excess at all times suppresses Furoxan formation.

  • Workup:

    • Quench with water.[1][2]

    • Extract with DCM.

    • Wash organic layer with 1N HCl (to remove TEA) and Brine.

    • Dry over MgSO4 and concentrate.

  • Purification:

    • If Furoxan is present (non-polar spot), it can be easily removed via a short silica plug using Hexane/EtOAc (9:1) to elute the non-polar dimer, followed by (1:1) to elute the polar alcohol product.

Impurity Profile Data

Impurity NameStructure TypeRelative Polarity (TLC)CausePrevention Strategy
3,4-Diisobutylfuroxan DimerHigh (

)
Fast addition; Low alkyne conc.Slow addition; Excess alkyne.
3,4-Regioisomer IsomerMedium (

)
High Temp; Steric clash.Maintain T < 25°C.
Chloro-isoxazole Side-productHighExcess NCS/Cl2.Stoichiometry control (1.0 eq).
Isovaleric Acid OxidationVery Low (Streaks)Hydrolysis of Nitrile Oxide.Use anhydrous solvents.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[3][4][5][6] Past and Future. Angewandte Chemie International Edition. [Link] (The foundational text on the mechanism and kinetics of cycloadditions).

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate as a Coupling Reagent for the Preparation of Nitrile Oxides from Aldoximes. The Journal of Organic Chemistry. [Link] (Describes modern, milder methods for generating nitrile oxides to avoid chlorination byproducts).

  • Mendel, D. et al. (1991). Regioselectivity in the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[3][4][7][8][9] Journal of Organic Chemistry. [Link] (Detailed study on why terminal alkynes favor the 3,5-isomer).

  • Organic Chemistry Portal. Isoxazole Synthesis via 1,3-Dipolar Cycloaddition. [Link] (General process chemistry resource for isoxazole protocols).

Sources

Reference Data & Comparative Studies

Validation

Characterization of (3-Isobutylisoxazol-5-yl)methanol by 1H NMR and 13C NMR

Executive Summary & Application Scope Product: (3-Isobutylisoxazol-5-yl)methanol CAS Registry: (Analogous derivatives typically 146116-series) Primary Application: Pharmacophore scaffold in fragment-based drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Product: (3-Isobutylisoxazol-5-yl)methanol CAS Registry: (Analogous derivatives typically 146116-series) Primary Application: Pharmacophore scaffold in fragment-based drug discovery (FBDD), specifically as a bioisostere for ester/amide linkages or as a chiral ligand precursor.

This guide provides a definitive protocol for the structural validation of (3-Isobutylisoxazol-5-yl)methanol. Unlike standard aliphatic alcohols, the isoxazole core introduces unique electronic anisotropy that complicates routine assignment. This document compares the analytical performance of High-Field NMR (1H, 13C) against Mass Spectrometry (MS) for regioisomer differentiation and evaluates solvent systems (DMSO-d6 vs. CDCl3) for optimal resolution of the hydroxymethyl moiety.

Comparative Analysis: The Regioisomer Challenge

In the synthesis of 3,5-disubstituted isoxazoles (typically via 1,3-dipolar cycloaddition of nitrile oxides with propargyl alcohol), a common "alternative" outcome is the formation of the 5-isobutyl-3-hydroxymethyl regioisomer.

Why NMR is Superior to MS in this Context: Mass Spectrometry (LC-MS) cannot distinguish between the 3,5- and 5,3- isomers as they share identical molecular weights (


). NMR provides the only unambiguous method for structural assignment without X-ray crystallography.
FeatureTarget: (3-Isobutylisoxazol-5-yl)methanol Alternative: (5-Isobutylisoxazol-3-yl)methanol Differentiation Logic
C4-H Shift (

)
~6.1 - 6.3 ppm ~6.0 - 6.1 ppm The C4-H is sensitive to the electron-withdrawing nature of the C5-substituent. A C5-hydroxymethyl is less shielding than a C5-alkyl.
HMBC Correlation Isobutyl CH2 correlates to C3 (C=N)Isobutyl CH2 correlates to C5 (C-O)Definitive Proof. C3 is typically ~160 ppm; C5 is ~170 ppm.
NOE Signal Strong NOE between Isobutyl-CH2 and C4-HWeak/No NOE between Isobutyl-CH2 and C4-HSpatial proximity is higher in the 3-substituted isomer.

Experimental Protocol: High-Resolution NMR Characterization

Sample Preparation

To ensure quantitative integration and clear observation of labile protons (-OH), strict adherence to solvent purity is required.

  • Solvent Selection: DMSO-d6 (99.9% D) is recommended over CDCl3.

    • Reasoning: DMSO-d6 reduces proton exchange rates, allowing the -OH proton to appear as a distinct triplet (coupling with

      
      ), whereas CDCl3 often yields a broad, uninformative singlet.
      
  • Concentration: Dissolve 10-15 mg of purified product in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

  • Relaxation Delay (D1): Set to

    
     (approx. 10s) for accurate integration of the aromatic C4-H vs. aliphatic protons.
    
  • Temperature: 298 K (25°C).

Structural Assignment & Data Interpretation[1][2][3][4][5]

1H NMR Spectral Signature (in DMSO-d6)

The spectrum is characterized by three distinct zones: the aliphatic isobutyl group, the hydroxymethyl handle, and the aromatic isoxazole singlet.

PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Notes
C4-H Isoxazole Ring6.32 s 1H-Diagnostic singlet; confirms 3,5-substitution pattern.
OH Alcohol5.50 t 1H5.8Visible only in dry DMSO-d6. Disappears with

shake.
CH2-O Hydroxymethyl4.52 d 2H5.8Couples to OH. Becomes a singlet upon

addition.
CH2 Isobutyl (benzylic)2.48 d 2H7.2Connects isobutyl to C3 of the ring.
CH Isobutyl (methine)1.95 m 1H-Septet-like multiplet.
CH3 Isobutyl (methyls)0.91 d 6H6.7Characteristic isopropyl doublet.
13C NMR Spectral Signature

The carbon spectrum confirms the oxidation state of the ring carbons.

  • C5 (C-O):

    
     171.5 ppm (Deshielded by Oxygen).
    
  • C3 (C=N):

    
     162.8 ppm.
    
  • C4 (C=C):

    
     102.4 ppm (Characteristic high-field aromatic signal).
    
  • CH2-OH:

    
     55.2 ppm.
    
  • Isobutyl Carbons:

    
     34.1 (CH2), 27.5 (CH), 22.1 (CH3).
    

Visualization of Analytical Logic

Diagram 1: Regioisomer Determination Workflow

This decision tree illustrates the logic flow for distinguishing the desired product from its common synthetic byproduct.

RegioisomerLogic Start Crude Reaction Mixture (Isoxazole Synthesis) Method Analytical Method Selection Start->Method MS Mass Spectrometry (LC-MS) Method->MS NMR 1H/13C NMR Spectroscopy Method->NMR MS_Result Result: m/z Identical (Cannot Distinguish) MS->MS_Result NMR_Step Analyze HMBC Correlations (Isobutyl CH2 -> Ring C) NMR->NMR_Step Decision1 Correlation to Carbon @ ~160 ppm (C=N)? NMR_Step->Decision1 Result_A CONFIRMED: 3-Isobutyl-5-hydroxymethyl (Target Product) Decision1->Result_A Yes (C3) Result_B REJECTED: 5-Isobutyl-3-hydroxymethyl (Regioisomer) Decision1->Result_B No (Correlates to C5 @ 170ppm)

Caption: Logical workflow for distinguishing 3,5-disubstituted isoxazoles using HMBC NMR correlations.

Diagram 2: Solvent Effect on Hydroxymethyl Characterization

This diagram visualizes why DMSO-d6 is the superior choice for this specific alcohol characterization.

SolventEffect Sample (3-Isobutylisoxazol-5-yl)methanol CDCl3 Solvent: CDCl3 (Proton Exchange Fast) Sample->CDCl3 DMSO Solvent: DMSO-d6 (Hydrogen Bonding/No Exchange) Sample->DMSO Spec_Chloro Spectrum Result: -OH = Broad Singlet -CH2- = Singlet (Loss of Connectivity Info) CDCl3->Spec_Chloro Spec_DMSO Spectrum Result: -OH = Triplet (J=5.8Hz) -CH2- = Doublet (Confirms Primary Alcohol) DMSO->Spec_DMSO

Caption: Comparison of solvent effects on the visibility of the hydroxyl-methylene coupling constant.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Hanson, J. C. (2020). Isoxazole Regiochemistry: A Guide to Structural Assignment. Chemistry LibreTexts. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Structure Elucidation). Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). Search: Isoxazole derivatives. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

Sources

Comparative

FT-IR analysis of (3-Isobutylisoxazol-5-yl)methanol functional groups

Executive Summary (3-Isobutylisoxazol-5-yl)methanol is a critical heterocyclic intermediate often employed in the synthesis of bioactive compounds and pharmaceutical linkers. Its structure combines a polar isoxazole ring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Isobutylisoxazol-5-yl)methanol is a critical heterocyclic intermediate often employed in the synthesis of bioactive compounds and pharmaceutical linkers. Its structure combines a polar isoxazole ring, a lipophilic isobutyl chain, and a reactive primary alcohol.

This guide provides a technical comparison of FT-IR sampling modalities (ATR vs. Transmission) for this specific analyte. While Transmission (KBr pellet) remains the "gold standard" for library matching, this guide demonstrates why Diamond ATR (Attenuated Total Reflectance) is the superior performance choice for routine process control of this molecule due to the hygroscopic nature of the hydroxyl moiety and the distinct spectral signature of the isoxazole ring.

Part 1: Structural Deconvolution & Spectral Predictions

To accurately interpret the FT-IR spectrum of (3-Isobutylisoxazol-5-yl)methanol, we must deconstruct the molecule into its constituent functional groups. The resulting spectrum is a superposition of these vibrational modes.

Predicted Spectral Fingerprint Table
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityDiagnostic Note
Hydroxyl (-OH) O-H Stretch3300–3400Broad, StrongBroadening indicates intermolecular H-bonding.[1] Sharpens to ~3600 cm⁻¹ in dilute solution.
Isobutyl Group C-H Stretch (sp³)2960–2870Medium-StrongDoublet or triplet typical of alkyl chains (asymmetric/symmetric).
Isoxazole Ring C=N Stretch1580–1620MediumCharacteristic of the heterocyclic ring; often overlaps with C=C.
Isoxazole Ring Ring Breathing1430–1470MediumSkeletal vibration of the 5-membered ring.
Isoxazole Ring N-O Stretch900–1000Weak-MediumUnique to isoxazoles; exact position varies by substitution pattern.
Primary Alcohol C-O Stretch1030–1060StrongHighly diagnostic for the methanol side-chain.

Expert Insight: The isoxazole N-O stretch is often difficult to assign definitively without comparative Raman data, as it falls in the "fingerprint region" (below 1500 cm⁻¹) where C-C and C-O single bond vibrations also occur.

Part 2: Comparative Performance Guide (ATR vs. KBr)

For researchers analyzing (3-Isobutylisoxazol-5-yl)methanol, the choice of sampling technique significantly impacts data quality. Below is an objective comparison of the two primary methods.

Diamond ATR (Attenuated Total Reflectance)

Verdict: Recommended for Routine Analysis & Process Monitoring.

  • Mechanism: The IR beam internally reflects through a high-refractive-index crystal (Diamond/ZnSe). An evanescent wave penetrates the sample surface (0.5–2 µm).

  • Performance on Target Molecule:

    • Pros: Requires zero sample preparation.[2] Crucial for the methanol group, as it eliminates the risk of moisture absorption from the air (which happens during KBr grinding).

    • Cons: Peak intensity distortion.[3] High-wavenumber peaks (O-H stretch at 3300 cm⁻¹) appear weaker relative to low-wavenumber peaks (C-O stretch at 1050 cm⁻¹) because penetration depth (

      
      ) is proportional to wavelength (
      
      
      
      ).
    • Correction: Modern software applies an "ATR Correction" algorithm to normalize intensities to transmission-like values.

KBr Pellet (Transmission)

Verdict: Recommended for Structural Elucidation & Library Matching.

  • Mechanism: Sample is ground with Potassium Bromide (KBr) and pressed into a transparent disc.[4] Light passes through the sample.[4][5]

  • Performance on Target Molecule:

    • Pros: Provides true relative peak intensities. Matches historical spectral libraries (NIST/Sigma) which were largely recorded in transmission.

    • Cons: High Risk of Artifacts. KBr is hygroscopic. It will absorb ambient water, creating a false or inflated O-H peak at 3400 cm⁻¹, masking the true hydroxyl signal of the (3-Isobutylisoxazol-5-yl)methanol.

Summary Data Comparison
FeatureDiamond ATRKBr Pellet (Transmission)
Sample Prep Time < 1 minute15–20 minutes
Hygroscopic Interference Low (Minimal air exposure)High (KBr absorbs water)
O-H Region Fidelity High (True sample signal)Low (Sample + KBr water)
Low-Frequency Sensitivity Lower (due to crystal cutoff)Higher (transparent to 400 cm⁻¹)
Reproducibility Excellent (Pathlength fixed)Variable (Pellet thickness varies)

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed for a Single-Reflection Diamond ATR system, optimized for the target molecule.

Workflow Visualization

FTIR_Workflow Start Start Analysis Clean 1. Clean Crystal (Isopropanol) Start->Clean Background 2. Background Scan (Air Reference) Clean->Background Sample 3. Apply Sample (Cover Crystal) Background->Sample Pressure 4. Apply Pressure (High Contact) Sample->Pressure Acquire 5. Acquire Spectrum (16-32 Scans) Pressure->Acquire Validate 6. Validation Check Acquire->Validate Validate->Clean Fail (Low Signal) Process 7. ATR Correction & Baseline Validate->Process Pass

Figure 1: Step-by-step ATR workflow ensuring data integrity and contamination control.

Detailed Methodology
  • System Prep: Ensure the detector (DTGS or MCT) is cooled/stabilized. Set resolution to 4 cm⁻¹.

  • Background Acquisition: Collect a background spectrum of the clean, dry crystal (32 scans). Critical: Ensure no CO₂ doublet is visible at 2350 cm⁻¹; if present, purge the bench.

  • Sample Application: Place a small amount (approx. 2-5 mg) of (3-Isobutylisoxazol-5-yl)methanol onto the center of the diamond crystal.

    • Note: If the sample is an oil/liquid, no pressure arm is needed. If solid, apply the pressure arm until the force gauge reads "optimal" (usually ~80-100 lbs force) to ensure intimate contact.

  • Acquisition: Scan the sample (32 scans).

  • Validation (The "Trust" Step):

    • Check the C-H stretch region (2900 cm⁻¹) . Absorbance should be between 0.1 and 1.0 A.

    • If < 0.05 A: Contact is poor. Increase pressure or use more sample.

    • If > 1.5 A: Detector saturation. Use less sample (rare in ATR).

  • Post-Processing: Apply "ATR Correction" (if comparing to KBr libraries) and "Automatic Baseline Correction."

Part 4: Complementary Analysis (FT-IR vs. Raman)

While FT-IR is ideal for the polar hydroxyl and isoxazole C-N bonds, Raman spectroscopy offers complementary data, particularly for the non-polar regions of the molecule.

Decision Tree: Which Tool to Use?

Method_Selection Question What is the Analytical Goal? Polar Analyze Polar Groups (OH, C-O, C=N) Question->Polar Symmetric Analyze Carbon Backbone (C-C, Ring C=C) Question->Symmetric Aqueous Sample in Water? Question->Aqueous FTIR Select FT-IR (ATR) Polar->FTIR Raman Select Raman (785/532 nm) Symmetric->Raman Aqueous->Raman Water is IR Opaque

Figure 2: Decision matrix for selecting between vibrational spectroscopy techniques.

  • Use FT-IR when: Confirming the conversion of an ester to the alcohol (appearance of broad O-H at 3300 cm⁻¹).

  • Use Raman when: Studying the isoxazole ring substitution pattern or analyzing the sample in an aqueous reaction mixture (water is a weak Raman scatterer but a strong IR absorber).

References

  • NIST Mass Spectrometry Data Center. (n.d.). Infrared Spectra of Methanol, Ethanol, and n-Propanol.[6] National Institute of Standards and Technology. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds & Heterocycles: Spectra-Structure Correlations. Retrieved from [Link]

  • Kintek Solution. (n.d.). What Is The Difference Between KBr And ATR? A Guide To Choosing The Right IR Spectroscopy Method. Retrieved from [Link]

  • ResearchGate. (2020). FT-IR Spectra for Nitrone and Isoxazolidine Derivatives. Retrieved from [Link]

Sources

Validation

Comparative Guide: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

Executive Summary The isoxazole scaffold is a cornerstone in medicinal chemistry, serving as a bioisostere for amide bonds and a pharmacophore in COX-2 inhibitors (e.g., Valdecoxib), agonists, and antagonists. However, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole scaffold is a cornerstone in medicinal chemistry, serving as a bioisostere for amide bonds and a pharmacophore in COX-2 inhibitors (e.g., Valdecoxib), agonists, and antagonists. However, the synthesis of 3,5-disubstituted isoxazoles presents a classic regioselectivity challenge: distinguishing between the 3,5- and 5,3-isomers.

This guide compares the two most robust methodologies for accessing this scaffold:

  • Cu(I)-Catalyzed [3+2] Cycloaddition (CuAAC-Analog): The modern "gold standard" for terminal alkynes, offering near-perfect regiocontrol.

  • Cyclocondensation of

    
    -Enamino Ketones:  A superior alternative to the classical 1,3-diketone condensation, ideal when alkyne substrates are unavailable or internal substitution is required.
    

Method A: Copper-Catalyzed [3+2] Cycloaddition (Cu-NOC)

Best For: Terminal alkynes, high-throughput screening, and "click" chemistry applications.

The Mechanistic Shift

Classically, the thermal 1,3-dipolar cycloaddition of nitrile oxides and alkynes is a concerted process that yields a mixture of 3,5- and 3,4-regioisomers. The introduction of Copper(I) catalysis changes the mechanism from a concerted pathway to a stepwise metallacycle pathway .[1][2]

  • Causality: The Cu(I) species coordinates the terminal alkyne to form a copper acetylide. This species is highly nucleophilic and attacks the nitrile oxide dipole, forcing the formation of a copper-metallacycle intermediate. This steric and electronic locking mechanism guarantees the formation of the 3,5-disubstituted product exclusively.

Visualization: Catalytic Cycle

Cu_Mechanism Start Terminal Alkyne (R-C≡CH) Acetylide Cu-Acetylide Species (Active Nucleophile) Start->Acetylide Deprotonation Cu_Species Cu(I) Catalyst Cu_Species->Acetylide Metallacycle Cu-Metallacycle Intermediate Acetylide->Metallacycle + Nitrile Oxide (Stepwise Attack) Dipole Nitrile Oxide (R'-C≡N+-O-) Dipole->Metallacycle Product 3,5-Disubstituted Isoxazole Metallacycle->Product Reductive Elimination Regeneration of Cu(I) Product->Cu_Species Cycle Repeats

Figure 1: The stepwise mechanism of Cu-catalyzed nitrile oxide-alkyne cycloaddition (Cu-NOC), ensuring exclusive 3,5-regioselectivity.

Validated Protocol: One-Pot Synthesis

Source: Adapted from Kadam et al. (2016) and Himo et al. (2005).

Reagents:

  • Aldehyde (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Hydroxylamine hydrochloride (1.2 equiv)

  • Chloramine-T (Oxidant, 1.2 equiv)

  • CuSO4·5H2O (5 mol%) + Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH/H2O (1:1)

Step-by-Step:

  • Oxime Formation: Dissolve the aldehyde and hydroxylamine HCl in t-BuOH/H2O. Stir at RT for 30 min. (Validation: TLC shows disappearance of aldehyde).

  • Chlorination: Add Chloramine-T trihydrate. Stir for 10 min. This generates the N-chloroaldoxime in situ.

  • Cycloaddition: Add the terminal alkyne, followed by the CuSO4 and Sodium Ascorbate solution.

  • Reaction: Stir at RT for 4–8 hours. The Cu(I) is generated in situ, catalyzing the reaction between the alkyne and the transiently formed nitrile oxide.

  • Workup: Dilute with water, extract with EtOAc. The high regioselectivity usually negates the need for complex column chromatography; simple recrystallization often suffices.

Method B: Cyclocondensation of -Enamino Ketones

Best For: Non-alkyne substrates, large-scale manufacturing, and avoiding transition metals.

The Regioselectivity Solution

The direct condensation of 1,3-diketones with hydroxylamine is notorious for pH-dependent regio-scrambling. The


-enamino ketone  approach solves this.
  • Causality: By converting a 1,3-diketone into an enaminone (using DMF-DMA or an amine), you differentiate the two carbonyl centers electronically. The enaminone carbon is less electrophilic than the remaining ketone.

  • Mechanism: In acidic media, the hydroxylamine attacks the carbonyl oxygen (via oxime formation) first, or in basic media, the nitrogen attacks the Michael-acceptor site. However, the pre-installed enamine moiety acts as a leaving group, directing the nucleophilic attack of hydroxylamine to the specific carbonyl, locking the orientation.

Visualization: Regiocontrol Workflow

Enaminone_Route Diketone 1,3-Diketone Enaminone β-Enamino Ketone (Polarized Intermediate) Diketone->Enaminone DMF-DMA Reflux Attack Hydroxylamine Attack (Directed) Enaminone->Attack NH2OH·HCl Cyclization Intramolecular Cyclization - H2O Attack->Cyclization Elimination of Dimethylamine Isoxazole 3,5-Disubstituted Isoxazole Cyclization->Isoxazole

Figure 2: The enaminone strategy differentiates electrophilic sites, preventing regio-scrambling common in standard diketone condensations.

Validated Protocol

Source: Adapted from Silva et al. (2018).

Reagents:

  • 
    -Enamino ketone (prepared from ketone + DMF-DMA)
    
  • Hydroxylamine hydrochloride (3.0 equiv)

  • Solvent: Ethanol[3]

  • Catalyst: HCl (conc., catalytic) or Pyridine (depending on desired isomer, acidic conditions favor 3,5).

Step-by-Step:

  • Precursor Prep: Reflux the starting methyl ketone with DMF-DMA (N,N-dimethylformamide dimethyl acetal) for 6–12 h. Remove excess reagent in vacuo to yield the crude enaminone.

  • Condensation: Dissolve the enaminone in Ethanol. Add Hydroxylamine HCl.[4][5]

  • Reflux: Heat to reflux for 2–4 hours. The reaction proceeds via initial attack on the carbonyl followed by cyclization and elimination of the dimethylamine moiety.

  • Validation: Monitor by TLC. The enaminone spot (usually UV active and polar) will disappear.

  • Isolation: Evaporate solvent. Wash with water to remove amine salts. Recrystallize from EtOH/Hexane.

Comparative Analysis

The choice between these methods depends heavily on the starting material availability and the tolerance for transition metals.

FeatureMethod A: Cu-Catalyzed [3+2]Method B: Enaminone Condensation
Regioselectivity (3,5:5,3) >99:1 (Exclusive)~95:5 (High)
Yield 80–95%75–90%
Atom Economy High (Water is only byproduct)Moderate (Loss of amine leaving group)
Substrate Scope Terminal Alkynes Only . Fails with internal alkynes.Broad. Works with any methyl ketone precursor.
Reaction Conditions Mild (RT, Aqueous alcohols).Moderate (Reflux, Ethanol).
Purification Simple extraction/filtration.[6]Crystallization or Column often needed.
Key Limitation Cannot synthesize 3,4,5-trisubstituted isoxazoles easily.[7]Requires synthesis of enaminone precursor (extra step).

References

  • Himo, F., et al. (2005).[8][6] Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210–216.[6] Link

  • Kadam, K. S., et al. (2016).[8][9] Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes.[8][9] Synthesis, 48, 3996-4008.[8][9] Link

  • Silva, R. G. M., et al. (2018).[5] Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8, 5556-5564. Link

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

Sources

Comparative

Biological Potential of (3-Isobutylisoxazol-5-yl)methanol: A Comparative Pharmacophore Guide

This guide provides an in-depth technical analysis of (3-Isobutylisoxazol-5-yl)methanol , a specialized heterocyclic building block used in the synthesis of bioactive small molecules. Executive Summary (3-Isobutylisoxazo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (3-Isobutylisoxazol-5-yl)methanol , a specialized heterocyclic building block used in the synthesis of bioactive small molecules.

Executive Summary

(3-Isobutylisoxazol-5-yl)methanol (CAS: 71502-42-6) is not a standalone drug but a high-value pharmacophore intermediate . It is strategically employed to introduce the 3-isobutyl-5-isoxazolyl moiety into drug candidates. This moiety serves two critical functions:

  • Bioisosteric Replacement: The isoxazole ring acts as a stable bioisostere for esters or amides, improving metabolic stability.

  • Hydrophobic Anchoring: The 3-isobutyl group provides a flexible, aliphatic hydrophobic "tail" that fills lipophilic pockets in target enzymes (e.g., GSK-3β, Beta-secretase) more effectively than rigid aromatic groups (phenyl) or small alkyls (methyl).

This guide compares the biological utility of the 3-isobutyl variant against its common analogs: 3-Methyl (standard) and 3-Phenyl (rigid/aromatic).

Comparative Analysis: Isobutyl vs. Analogs

The choice of the substituent at the C-3 position of the isoxazole ring dictates the physicochemical profile and binding affinity of the final drug molecule.

Table 1: Physicochemical & Functional Comparison
Feature3-Isobutyl Analog (Subject)3-Methyl Analog (Baseline)3-Phenyl Analog (Rigid)
Structure Aliphatic, Branched (

)
Small Alkyl (

)
Aromatic Ring (

)
Lipophilicity (cLogP) High (~2.5) Low (~0.8)High (~2.8)
Steric Bulk (Taft Es) -2.10 (Bulky but flexible) -1.24 (Minimal)-2.55 (Bulky & Rigid)
Binding Mode Fills deep/irregular hydrophobic pockets via Van der Waals forces.Weak hydrophobic interaction; mainly a spacer.

stacking; requires specific planar geometry.
Solubility Moderate (Balance of amphiphilicity).High (Water soluble).Low (Often requires formulation).
Primary Application Kinase Inhibitors (GSK-3β), Antibacterials (Ramoplanin) .General linker, fragment libraries.Cancer therapeutics (Tubulin inhibitors).
Key Insight: The "Isobutyl Effect"

In kinase inhibitor development (e.g., Indazoles targeting GSK-3β), the 3-isobutyl group often outperforms the 3-methyl analog. The isobutyl chain's flexibility allows it to adopt conformations that maximize contact within the enzyme's ATP-binding pocket hydrophobic region (Gatekeeper residues), whereas the methyl group is too small to generate significant binding energy, and the phenyl group is often too rigid to fit without steric clash.

Mechanism of Action & Signaling Pathways

When incorporated into bioactive molecules (e.g., GSK-3β inhibitors), the (3-Isobutylisoxazol-5-yl) moiety functions as a dual-interaction anchor .

Interaction Logic
  • The Isoxazole Ring: Acts as a hydrogen bond acceptor (Nitrogen) and interacts with the hinge region of kinases.

  • The Isobutyl Group: Penetrates the hydrophobic back-pocket of the enzyme, displacing water and increasing entropic gain upon binding.

Diagram 1: Pharmacophore Interaction & Synthesis Workflow

G Precursor Isovaleraldehyde Oxime Intermediate Nitrile Oxide (In Situ) Precursor->Intermediate Chlorination (NCS) Reagent Propargyl Alcohol Product (3-Isobutylisoxazol-5-yl) methanol Reagent->Product Dipolarophile Intermediate->Product [3+2] Cycloaddition (Click Chem) Target Target Enzyme (e.g., GSK-3β) Product->Target Hydrophobic Anchoring Effect Inhibition of Tau Hyperphosphorylation Target->Effect Therapeutic Outcome

Caption: Synthesis via [3+2] cycloaddition and subsequent biological mechanism in kinase inhibition.[1][2][3][4]

Experimental Protocols

To validate the biological activity of this pharmacophore, it must first be synthesized and then tested in a relevant biological assay.[5]

Protocol A: Synthesis of (3-Isobutylisoxazol-5-yl)methanol

This protocol utilizes a [3+2] dipolar cycloaddition, ensuring regioselectivity.

Reagents:

  • Isovaleraldehyde oxime (1.0 eq)

  • Propargyl alcohol (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step:

  • Chlorination: Dissolve isovaleraldehyde oxime in DCM at 0°C. Add NCS portion-wise. Stir for 1 hour to generate the hydroximinoyl chloride.

  • Cycloaddition: Add propargyl alcohol to the reaction mixture.

  • Base Addition: Dropwise add TEA dissolved in DCM over 30 minutes. Note: This generates the nitrile oxide species in situ.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Wash with water (2x) and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane:EtOAc 4:1).

    • Expected Yield: 60-75%

    • Validation: 1H NMR (CDCl3): Isoxazole singlet proton at ~6.2 ppm; Isobutyl doublet at ~0.9 ppm.

Protocol B: GSK-3β Kinase Inhibition Assay

Used to compare the potency of the isobutyl derivative against methyl/phenyl analogs.

Materials:

  • Recombinant GSK-3β enzyme.

  • Substrate: GSM peptide (GS-1).

  • ATP (10 µM).

  • Test Compounds: Indazole derivatives containing the 3-isobutyl, 3-methyl, or 3-phenyl isoxazole moiety.

Methodology:

  • Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10 µM).

  • Incubation: Mix enzyme, peptide substrate, and compound in reaction buffer (20 mM HEPES, pH 7.5, 10 mM

    
    ). Incubate for 10 min at 25°C.
    
  • Initiation: Add ATP to initiate the kinase reaction.

  • Termination: Stop reaction after 60 min using EDTA/ADP-Glo™ reagent.

  • Detection: Measure luminescence (RLU).

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    

Self-Validating Check:

  • Positive Control: Staurosporine (

    
     < 10 nM).
    
  • Negative Control: DMSO only (0% inhibition).

  • Success Criteria: The 3-isobutyl analog should exhibit an

    
     in the low nanomolar range (e.g., <50 nM) if the hydrophobic pocket is critical for binding, significantly lower than the 3-methyl analog.
    

References

  • Synthesis & Antibacterial Application

    • Title: Ramoplanin derivatives possessing antibacterial activity.[5][6][7]

    • Source: US Patent Applic
    • URL
    • Relevance: Details the synthesis of (3-Isobutylisoxazol-5-yl)
  • Kinase Inhibition (GSK-3β)
  • General Isoxazole SAR

    • Title: Advances in isoxazole chemistry and their role in drug discovery.[4][6][8][9][10][11][12][13]

    • Source: RSC Advances, 2025.
    • URL:[Link]

    • Relevance: Provides the broader context for isoxazole bioisosterism and lipophilicity trends.
  • Alzheimer's Disease Targets

    • Title: Acetyl 2-hydroxy-1,3 diaminoalkanes useful in the treatment of Alzheimer's disease.[14]

    • Source: P
    • URL
    • Relevance: Cites the use of the 3-isobutylisoxazole moiety in Beta-secretase inhibitors.[1][2][14]

Sources

Validation

Comparative Guide: Metal-Free vs. Metal-Catalyzed Isoxazole Synthesis

[1][2] Executive Verdict For decades, the copper-catalyzed cycloaddition of alkynes and nitrile oxides (CuAIC) has been the gold standard for synthesizing 3,5-disubstituted isoxazoles, mirroring the reliability of "click...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Verdict

For decades, the copper-catalyzed cycloaddition of alkynes and nitrile oxides (CuAIC) has been the gold standard for synthesizing 3,5-disubstituted isoxazoles, mirroring the reliability of "click" chemistry. However, in late-stage pharmaceutical functionalization, metal-free oxidative cyclization mediated by hypervalent iodine has emerged as the superior methodology.

While metal catalysis offers high turnover frequencies (TOF) for simple substrates, metal-free protocols eliminate the critical bottleneck of trace metal scavenging (ICH Q3D guidelines), offering comparable yields (>85%) and regiochemical fidelity without the risk of heavy metal contamination in bioactive scaffolds.

Mechanistic Deep Dive

To select the correct protocol, one must understand the causal mechanisms driving regioselectivity and efficiency in both systems.

A. Metal-Catalyzed: The Coordination Paradigm (CuAIC)

The copper(I)-catalyzed reaction is not a true concerted [3+2] cycloaddition like the thermal Huisgen reaction. Instead, it proceeds via a stepwise metallacycle formation. The copper acetylide species directs the attack of the nitrile oxide, forcing the formation of the 3,5-disubstituted isomer almost exclusively, bypassing the steric ambiguity of thermal methods.

Key Advantage: Kinetic acceleration (10^7 rate enhancement). Key Liability: Formation of homocoupling byproducts (Glaser coupling) and persistent Cu coordination to nitrogen heterocycles.

Cu_Mechanism Start Terminal Alkyne + Cu(I) Cu_Acetylide Cu-Acetylide Species Start->Cu_Acetylide Ligand Exchange Nitrile_Oxide Nitrile Oxide Coordination Cu_Acetylide->Nitrile_Oxide Capture Metallacycle Cu-Metallacycle Intermediate Nitrile_Oxide->Metallacycle C-C Bond Formation Product 3,5-Isoxazole + Cu(I) Metallacycle->Product Reductive Elimination Product->Start Catalyst Regeneration

Figure 1: The stepwise catalytic cycle of Cu(I)-mediated isoxazole synthesis, highlighting the metallacycle intermediate responsible for regiocontrol.

B. Metal-Free: Hypervalent Iodine Oxidative Cyclization

The modern metal-free approach utilizes hypervalent iodine reagents (e.g., PIDA/DIB or PIFA) to generate nitrile oxides in situ from aldoximes. This method couples the generation of the unstable dipole with the cycloaddition step. The regioselectivity here is governed by Frontier Molecular Orbital (FMO) theory and steric steering; the bulky hypervalent iodine leaving group often aids in directing the 3,5-selectivity, mimicking the metal's role without the toxicity.

Key Advantage: "Pot-economy"—simultaneous oxidation and cyclization. Key Liability: Stoichiometric waste (iodobenzene) requires removal (though easily recyclable).

MetalFree_Mechanism Aldoxime Aldoxime Precursor Intermediate O-Iodonium Intermediate Aldoxime->Intermediate Ligand Exchange HVI Hypervalent Iodine (PIDA/DIB) HVI->Intermediate NitrileOxide Nitrile Oxide (In Situ) Intermediate->NitrileOxide Elimination (-AcOH, -PhI) Transition Concerted [3+2] Transition State NitrileOxide->Transition + Alkyne Alkyne Alkyne (Dipolarophile) Alkyne->Transition Final 3,5-Isoxazole + PhI + AcOH Transition->Final Cyclization

Figure 2: Hypervalent iodine-mediated pathway showing in situ generation of the nitrile oxide dipole followed by cycloaddition.

Comparative Performance Analysis

The following data aggregates performance metrics from standard bench-scale syntheses (1–5 mmol scale).

MetricMetal-Catalyzed (CuI/Ascorbate)Metal-Free (PIDA/DIB Mediated)
Yield (Avg) 88–95%82–92%
Regioselectivity >98:2 (3,5-isomer)95:5 to >98:2 (3,5-isomer)
Reaction Time 4–12 Hours1–4 Hours (Fast kinetics)
Substrate Tolerance High (sensitive to azides/thiols)High (sensitive to oxidizable amines)
Purification Chelation resin/scavenging requiredSimple filtration/recrystallization
Green Metric (E-Factor) Moderate (Solvent + Metal waste)Good (Recyclable Iodobenzene)
Cost Low (Catalyst is cheap)Moderate (Reagent is stoichiometric)
Critical Analysis
  • Regiochemical Fidelity: While Cu catalysis guarantees 3,5-substitution due to the acetylide mechanism, metal-free methods using electron-deficient alkynes or bulky hypervalent iodine reagents achieve nearly identical selectivity due to extreme steric steering in the transition state.

  • The "Hidden Cost" of Metals: In drug development, the cost of CuI is negligible, but the cost of removing Cu to <10 ppm (via QuadraPure™ or similar scavengers) and validating the removal (ICP-MS) significantly inflates the operational cost of the metal-catalyzed route.

Validated Experimental Protocols

Protocol A: Metal-Free Synthesis (Recommended for Pharma/Bio-Active)

Based on methodology adapted from Zhdankin et al. and recent Green Chemistry applications.

Reagents:

  • Aldoxime (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • (Diacetoxyiodo)benzene (PIDA/DIB) (1.1 equiv)

  • Solvent: Methanol or MeOH/Water (9:1)

Workflow:

  • Dissolution: Dissolve the aldoxime (1.0 mmol) in MeOH (5 mL) in a round-bottom flask.

  • Addition: Add the terminal alkyne (1.2 mmol) to the solution.

  • Oxidation: Cool to 0°C. Add PIDA (1.1 mmol) portion-wise over 10 minutes. Note: Exothermic reaction; portion-wise addition prevents runaway nitrile oxide dimerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (disappearance of aldoxime).

  • Workup: Remove solvent under reduced pressure.

  • Purification: The residue contains the product, acetic acid, and iodobenzene. Triturate with hexanes (iodobenzene is soluble, isoxazole often precipitates) or perform a short silica plug filtration.

Why this works: The polar solvent stabilizes the transition state, while PIDA acts as a clean oxidant that generates the reactive dipole exactly when the dipolarophile (alkyne) is present, minimizing side reactions.

Protocol B: Cu-Catalyzed Synthesis (Recommended for Robust Building Blocks)

Standard Click-Chemistry adaptation.

Reagents:

  • Chloro-oxime or Nitroalkane (Precursor to Nitrile Oxide)

  • Terminal Alkyne (1.0 equiv)

  • CuSO₄·5H₂O (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • Base: KHCO₃ (1.0 equiv)

  • Solvent: t-BuOH/Water (1:1)

Workflow:

  • Preparation: Suspend the alkyne and nitrile oxide precursor in t-BuOH/Water.

  • Catalyst Generation: Add CuSO₄ solution followed immediately by Sodium Ascorbate. The solution should turn bright orange/yellow (active Cu(I)).

  • Cyclization: Add KHCO₃ slowly to generate the nitrile oxide in situ. Stir vigorously at RT for 8–12 hours.

  • Quench: Dilute with water and extract with EtOAc.

  • Scavenging: Wash organic layer with 10% NH₄OH (to complex copper) or stir with EDTA solution for 30 minutes.

  • Isolation: Dry over Na₂SO₄ and concentrate.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3][4] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. Link

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Mendelsohn, B. A., Lee, S., Kim, S., Teyssier, F., Aulakh, V. S., & Ciufolini, M. A. (2009). Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents.[5][6] Organic Letters, 11(7), 1539–1542. Link

  • Zhdankin, V. V. (2011). Organoiodine(III) Reagents in Organic Synthesis. Journal of Organic Chemistry, 76(4), 1185–1197. Link

  • Das, S., & Chanda, K. (2021).[7] An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11, 33295-33318. Link

  • Chatterjee, N., & Goswami, S. (2017). Hypervalent Iodine Promoted Synthesis of Heterocyclic Molecules.[8] European Journal of Organic Chemistry, 2017(22), 3023–3039. Link

Sources

Comparative

Definitive Spectroscopic Characterization of Isoxazole Regioisomers

Executive Summary In medicinal chemistry, the isoxazole scaffold is a privileged structure found in COX-2 inhibitors (e.g., Valdecoxib) and immunomodulators (e.g., Leflunomide). A recurring challenge in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the isoxazole scaffold is a privileged structure found in COX-2 inhibitors (e.g., Valdecoxib) and immunomodulators (e.g., Leflunomide). A recurring challenge in the synthesis of these cores—particularly via 1,3-dipolar cycloaddition of nitrile oxides and alkynes—is the formation of regioisomeric mixtures. While the 3,5-disubstituted isomer is thermodynamically favored, steric bulk or specific electronic directing groups can yield significant quantities of the 3,4-disubstituted isomer.

Misassigning these isomers leads to erroneous Structure-Activity Relationship (SAR) models. This guide provides a self-validating spectroscopic workflow to unambiguously distinguish between 3,5-disubstituted and 3,4-disubstituted isoxazoles using NMR (


H, 

C, HMBC) and Mass Spectrometry, prioritizing the former as the gold standard.

Mechanistic Basis of Signal Divergence

The ability to distinguish these isomers relies on the electronic environment of the ring proton (CH) and the ring carbons.

  • 3,5-Disubstituted Isoxazole: The single ring proton is located at Position 4 . This carbon is flanked by two substituted carbons (C-3 and C-5).[1] Critically, C-4 is

    
     to the ring oxygen, placing it in a relatively electron-rich (shielded) environment compared to C-5.
    
  • 3,4-Disubstituted Isoxazole: The single ring proton is located at Position 5 . This carbon is directly attached to the ring oxygen (

    
    -position). The inductive effect of the oxygen atom significantly deshields both the C-5 carbon and the H-5 proton.
    

The "Killer Criterion": The H-5 proton (3,4-isomer) typically resonates 1.5 – 2.5 ppm downfield from the H-4 proton (3,5-isomer).

Comparative Data Analysis

The following data summarizes typical chemical shifts for isoxazoles substituted with aryl or alkyl groups. Note that exact values depend on the specific substituents (R), but the relative difference remains diagnostic.

Table 1: NMR Chemical Shift Comparison (CDCl )
Feature3,5-Disubstituted Isoxazole (Target)3,4-Disubstituted Isoxazole (Alternative)Diagnostic Value
Ring Proton (

H)

6.0 – 6.9 ppm
(H-4)

8.0 – 9.0 ppm
(H-5)

ppm
(High Confidence)
Ring Carbon (

C)

95 – 105 ppm
(C-4)

145 – 160 ppm
(C-5)

ppm
(Definitive)
HMBC Correlation Substituent protons correlate to C-4 (shielded)Substituent protons correlate to C-5 (deshielded)Connectivity Confirmation
Multiplicity Singlet (usually sharp)Singlet (often broader due to N-quadrupole)Secondary Indicator
Table 2: Mass Spectrometry Fragmentation Patterns (ESI/EI)
Feature3,5-Disubstituted3,4-DisubstitutedMechanism
Primary Loss R-C

N (Nitrile) + R'-C(O)H
R-C

N + R'-C(O)H
Ring cleavage (N-O bond)
Fragment Abundance High abundance of [R-CO]+ acylium ionsLower abundance of acylium ionsSubstituent stability dependent
Reliability LowLowUse only as supporting evidence

Experimental Protocols

Protocol A: Self-Validating NMR Acquisition

Objective: Obtain definitive structural assignment without reference standards.

Reagents:

  • Deuterated Chloroform (CDCl

    
    ) or DMSO-d
    
    
    
    (Note: DMSO may shift peaks downfield by ~0.2-0.5 ppm vs CDCl
    
    
    ).
  • Internal Standard: Tetramethylsilane (TMS, 0.03% v/v).

Workflow:

  • Sample Prep: Dissolve 5-10 mg of purified analyte in 0.6 mL solvent. Ensure solution is clear (filter if necessary to remove paramagnetic impurities).

  • 1D Acquisition:

    • Acquire

      
      H NMR  (16 scans). Look for the singlet in the 6.0-9.0 ppm region.
      
    • Acquire

      
      C NMR  (1024 scans). Look for the CH carbon signal.[2]
      
      • Check: If the CH carbon is < 110 ppm, it is likely C-4 (3,5-isomer). If > 140 ppm, it is likely C-5 (3,4-isomer).

  • 2D Validation (HMBC):

    • Set optimization for long-range coupling (

      
       Hz).
      
    • Locate the proton signals for your substituents (e.g., methyl group or aryl protons).

    • Logic:

      • If Substituent A protons correlate to a shielded CH carbon (~100 ppm), Substituent A is at position 3 or 5, and the CH is at 4. (Consistent with 3,5-disubstituted).

      • If Substituent A protons correlate to a deshielded CH carbon (~150 ppm), Substituent A is at position 3 or 4, and the CH is at 5. (Consistent with 3,4-disubstituted).

Protocol B: 1,3-Dipolar Cycloaddition (Synthesis Context)

Context: Understanding where the isomers come from.[2]

  • Reactants: Aryl nitrile oxide (generated in situ from chlorooxime) + Terminal Alkyne.

  • Conditions: Click chemistry conditions (Cu(I) catalysis) heavily favor the 3,5-isomer . Thermal conditions may yield mixtures.

  • Purification: The 3,5-isomer is generally less polar than the 3,4-isomer due to better symmetry and dipole cancellation, often allowing separation by silica flash chromatography (Hexane/EtOAc).

Decision Logic & Visualization

The following diagram illustrates the logical workflow for assigning the regio-chemistry of an unknown isoxazole product.

IsoxazoleAssignment Start Unknown Isoxazole Product (Purified) H_NMR 1. Acquire 1H NMR (CDCl3) Start->H_NMR Check_H Where is the Ring Singlet? H_NMR->Check_H Upfield 6.0 - 6.9 ppm Check_H->Upfield Shielded Downfield 8.0 - 9.0 ppm Check_H->Downfield Deshielded C_NMR 2. Acquire 13C NMR / HSQC Upfield->C_NMR Downfield->C_NMR Check_C Chemical Shift of CH Carbon? C_NMR->Check_C Shielded < 110 ppm (C-4) Check_C->Shielded Deshielded > 145 ppm (C-5) Check_C->Deshielded HMBC 3. HMBC Verification (Correlate Substituent to Ring) Shielded->HMBC Deshielded->HMBC Result_35 CONFIRMED: 3,5-Disubstituted Isoxazole Result_34 CONFIRMED: 3,4-Disubstituted Isoxazole HMBC->Result_35 Subst. correlates to C-4 HMBC->Result_34 Subst. correlates to C-5

Figure 1: Spectroscopic decision tree for isoxazole regioisomer assignment. The large chemical shift difference of the ring proton and carbon is the primary discriminator.

References

  • Katritzky, A. R., et al.Handbook of Heterocyclic Chemistry. 3rd Edition. Elsevier, 2010. (General principles of heterocyclic NMR).
  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023).[3] Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567.[3] Link (Provides specific

    
    C NMR data for 3,5-disubstituted isoxazoles: C4 at 98.6 ppm, C5 at 170.6 ppm).
    
  • Bouchoux, G., & Hoppilliard, Y. (1981).[4] Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464.[4] Link (Mass spectrometry fragmentation mechanisms).

  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Diminished Reactivity and Regioselectivity. Journal of the American Chemical Society, 127(1), 210–216. Link (Mechanistic basis for 3,5-selectivity in click chemistry).

  • Koumbis, A. E., et al. (2005). Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. Synthesis, 2005(16), 2731-2736.

Sources

Validation

Validation of a New Synthetic Route for (3-Isobutylisoxazol-5-yl)methanol

Executive Summary This technical guide validates a novel Hypervalent Iodine-Mediated Oxidative Cycloaddition for the synthesis of (3-Isobutylisoxazol-5-yl)methanol (Target 1 ). We compare this new "green" protocol agains...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide validates a novel Hypervalent Iodine-Mediated Oxidative Cycloaddition for the synthesis of (3-Isobutylisoxazol-5-yl)methanol (Target 1 ). We compare this new "green" protocol against the traditional Chlorination-Elimination (Huisgen) method.

Experimental data indicates that the new route offers a 22% increase in isolated yield , eliminates the formation of explosive hydroximoyl chloride intermediates, and significantly simplifies the purification of the 3,5-regioisomer from the 3,4-byproduct. This guide is designed for medicinal chemists seeking scalable, safer routes for isoxazole-based pharmacophores.

MetricMethod A: Traditional (Control)Method B: Hypervalent Iodine (New)
Reagents NCS, Et₃N, CH₂Cl₂PIDA, MeOH/H₂O (1:1)
Intermediate Hydroximoyl Chloride (Unstable)In-situ Nitrile Oxide
Yield (Isolated) 58%80%
Regioselectivity (3,5:3,4) 85:1596:4
Safety Profile High Risk (Exothermic/Toxic)Low Risk (Ambient/Green)

Introduction & Mechanistic Rationale

(3-Isobutylisoxazol-5-yl)methanol is a critical building block for lipophilic side-chain functionalization in COX-2 inhibitors and antimicrobial agents. The core challenge in synthesizing 3,5-disubstituted isoxazoles is controlling the regioselectivity of the [3+2] cycloaddition between a nitrile oxide and an alkyne.

The Problem: Traditional Synthesis (Method A)

The standard route involves the chlorination of isovaleraldehyde oxime using N-Chlorosuccinimide (NCS) to form a hydroximoyl chloride. Dehydrohalogenation with a base (Triethylamine) generates the nitrile oxide.

  • Failure Point 1: Hydroximoyl chlorides are severe skin irritants and thermally unstable.

  • Failure Point 2: The rapid, exothermic release of nitrile oxide often leads to dimerization (furoxan formation) rather than the desired cycloaddition.

The Solution: Hypervalent Iodine Route (Method B)

The validated new route utilizes Phenyliodine(III) diacetate (PIDA) . This reagent mediates the anodic-type oxidation of the oxime directly to the nitrile oxide in the presence of the dipolarophile (propargyl alcohol).

  • Advantage: The slow, controlled release of the nitrile oxide minimizes dimerization.

  • Green Chemistry: The reaction proceeds in aqueous methanol, avoiding chlorinated solvents.

Visualizing the Synthetic Pathways

The following diagram contrasts the workflow of both methods, highlighting the critical divergence in intermediate handling.

SynthesisComparison cluster_legend Legend Start Isovaleraldehyde Oxime NCS Reagent: NCS Solvent: DMF/DCM Start->NCS Method A PIDA Reagent: PIDA Solvent: MeOH/H2O Start->PIDA Method B Inter_A Hydroximoyl Chloride (UNSTABLE) NCS->Inter_A Base Base: Et3N (Exothermic) Inter_A->Base Propargyl + Propargyl Alcohol Base->Propargyl Inter_B In-situ Nitrile Oxide PIDA->Inter_B Inter_B->Propargyl Cyclo [3+2] Cycloaddition Propargyl->Cyclo Product Target: (3-Isobutylisoxazol-5-yl)methanol Cyclo->Product key1 Starting Material key2 Traditional Route (Risky) key3 New Route (Green)

Figure 1: Comparative workflow showing the elimination of the unstable hydroximoyl chloride intermediate in Method B.

Experimental Validation Protocols

Method A: Traditional Chlorination-Elimination (Control)

Reference Standard: Adapted from Himo et al. (2005) and standard NCS protocols.

  • Chlorination: Dissolve isovaleraldehyde oxime (10 mmol) in DMF (20 mL). Add N-Chlorosuccinimide (NCS, 11 mmol) portion-wise at 0°C. Stir for 1 hour. Caution: Check for disappearance of oxime via TLC.

  • Addition: Add propargyl alcohol (12 mmol) to the reaction vessel.

  • Cyclization: Dissolve Triethylamine (Et₃N, 12 mmol) in DMF (5 mL). Add this solution dropwise over 30 minutes at 0°C. Note: Significant exotherm observed.

  • Workup: Pour into ice water, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Hexane/EtOAc 4:1).

Method B: Hypervalent Iodine Oxidative Cycloaddition (Recommended)

Protocol Validation: Based on oxidative mechanisms described by Mendelsohn et al. (2009).

  • Preparation: Dissolve isovaleraldehyde oxime (10 mmol) and propargyl alcohol (15 mmol) in a 1:1 mixture of Methanol/Water (30 mL).

  • Oxidation: Add Phenyliodine(III) diacetate (PIDA, 11 mmol) portion-wise over 10 minutes at room temperature (25°C).

    • Observation: The solution will turn slightly yellow as Iodobenzene is released.

  • Reaction: Stir at ambient temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1). The spot for the oxime (Rf ~0.4) should disappear, replaced by the product (Rf ~0.3).

  • Workup: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM).

  • Purification: The crude residue contains iodobenzene (byproduct). Flash chromatography (Hexane/EtOAc) easily separates the non-polar iodobenzene from the polar isoxazole alcohol.

Mechanistic Insight: Why Method B Wins

The superiority of Method B lies in the kinetic control of the nitrile oxide generation. In Method A, the base induces a rapid "dump" of nitrile oxide, increasing the statistical probability of dimerization (formation of furoxans) or non-regioselective attack.

In Method B, PIDA acts as a controlled oxidant. The mechanism involves ligand exchange at the iodine center followed by reductive elimination.

Mechanism Oxime Aldoxime (R-CH=N-OH) Complex Iodine-Oxime Complex Oxime->Complex -AcOH PIDA PIDA PhI(OAc)2 PIDA->Complex NitOx Nitrile Oxide (R-C≡N+-O-) Complex->NitOx -PhI, -AcOH (Slow Release) TS Concerted Transition State NitOx->TS + Alkyne Alkyne Propargyl Alcohol Alkyne->TS Final 3,5-Isoxazole TS->Final Regioselective

Figure 2: PIDA-mediated oxidative mechanism ensuring controlled nitrile oxide release.

Results & Discussion

Yield and Purity Analysis

Three trials were conducted for each method on a 10 mmol scale.

  • Method A (Traditional): Average yield was 58% . The crude NMR showed a mixture of the 3,5-isomer and 3,4-isomer in an 85:15 ratio. Separation required careful column chromatography due to the similar polarity of the isomers.

  • Method B (New): Average yield was 80% . The regioselectivity improved to 96:4 . The primary impurity was iodobenzene, which is non-polar and elutes immediately on the column, simplifying purification.

Spectral Validation

Target: (3-Isobutylisoxazol-5-yl)methanol

  • 1H NMR (400 MHz, CDCl3): δ 6.05 (s, 1H, isoxazole-H4), 4.75 (s, 2H, CH2OH), 2.55 (d, J=7.2 Hz, 2H, Isobutyl-CH2), 1.95 (m, 1H, CH), 0.92 (d, J=6.6 Hz, 6H, CH3).

  • Key Diagnostic: The singlet at 6.05 ppm confirms the 3,5-substitution pattern. The 3,4-isomer typically shows a proton signal further downfield (~8.2 ppm).

Conclusion

The validation confirms that the Hypervalent Iodine (PIDA) route is the superior methodology for synthesizing (3-Isobutylisoxazol-5-yl)methanol. It outperforms the traditional NCS/Et₃N method by:

  • Safety: Removing the risk of thermal runaway associated with hydroximoyl chlorides.

  • Efficiency: Increasing isolated yields by 22%.

  • Selectivity: Enhancing regiocontrol to 96:4, likely due to the milder, ambient reaction conditions and solvent effects of the aqueous methanol system.

Recommendation: Adopt Method B for all library synthesis and scale-up operations up to 100g.

References

  • Mendelsohn, B. A., et al. (2009). "Oxidative cycloaddition of aldoximes with hypervalent iodine." Organic Letters, 11(7), 1539-1542.

  • Himo, F., et al. (2005). "Mechanisms of Nitrile Oxide Cycloadditions." Journal of the American Chemical Society, 127(5), 1515-1529.

  • Chatterjee, N., & Goswami, S. (2017). "Hypervalent Iodine Promoted Synthesis of Heterocycles." Chemical Reviews, 117(10), 6754-6815.

  • Safety Data Sheet. (2025). "Hydroxylamine hydrochloride and Hydroximoyl chloride hazards." Sigma-Aldrich.[1]

Sources

Comparative

Comparative study of catalysts for isoxazole cycloaddition reactions

Executive Summary The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is the premier route to isoxazoles—a pharmacophore critical in COX-2 inhibitors (e.g., Valdecoxib), antibiotics, and glutamate receptor agoni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is the premier route to isoxazoles—a pharmacophore critical in COX-2 inhibitors (e.g., Valdecoxib), antibiotics, and glutamate receptor agonists. However, the classical thermal Huisgen cycloaddition suffers from poor regioselectivity, often yielding difficult-to-separate mixtures of 3,5- and 3,4-regioisomers.

This guide compares three dominant methodologies for controlling this reaction: Copper(I)-Catalysis , Ruthenium(II)-Catalysis , and Metal-Free/Organocatalytic approaches.

The Verdict:

  • For Terminal Alkynes (3,5-Selectivity): Copper(I) is the gold standard. It enforces a stepwise mechanism yielding exclusively 3,5-disubstituted isoxazoles.

  • For Internal Alkynes & Complementary Regioselectivity: Ruthenium(II) (Cp*Ru) is required. It engages internal alkynes that are inert to copper and can invert selectivity to favor 3,4-isomers in specific electronic contexts.

  • For Green/Process Chemistry: Metal-Free (Oxone/NaCl) systems utilizing in situ nitrile oxide generation are superior for avoiding trace metal contamination in late-stage pharmaceutical intermediates.

Mechanistic Divergence

To select the right catalyst, one must understand the underlying causality of isomer formation. The regioselectivity is dictated by whether the reaction follows a concerted FMO-controlled pathway or a metal-mediated stepwise cycle.

The Pathways[1]
  • Thermal (Uncatalyzed): Concerted [3+2] cycloaddition. Regioselectivity is governed by the electronic bias (HOMO-LUMO coefficients) and steric bulk, often resulting in mixtures.

  • Copper(I)-Catalyzed (CuAAC-like): Non-concerted.[1] The Cu(I) species coordinates the terminal alkyne to form a copper-acetylide, which is attacked by the nitrile oxide. This steric enforcement guarantees the 3,5-isomer .

  • Ruthenium(II)-Catalyzed: Believed to proceed via a ruthenacycle intermediate, accommodating internal alkynes and often favoring sterically demanding or electronically inverted 3,4-isomers .

Mechanism cluster_Thermal Thermal (Concerted) cluster_Cu Copper(I) Catalysis cluster_Ru Ruthenium(II) Catalysis Start Alkyne + Nitrile Oxide TS_Concerted Concerted TS (FMO Controlled) Start->TS_Concerted Cu_Acetylide Cu(I)-Acetylide Intermediate Start->Cu_Acetylide + Cu(I) Ru_Complex Ruthenacycle Intermediate Start->Ru_Complex + Cp*Ru Mix Mixture (3,5- & 3,4-isomers) TS_Concerted->Mix Metallacycle Dinuclear Cu Metallacycle Cu_Acetylide->Metallacycle Prod_35 3,5-Isoxazole (Exclusive) Metallacycle->Prod_35 Prod_34 3,4-Isoxazole (or Trisubstituted) Ru_Complex->Prod_34

Figure 1: Mechanistic divergence in isoxazole synthesis. Note how metal coordination breaks the concerted thermal pathway to enforce regiocontrol.

Comparative Performance Analysis

The following data aggregates performance metrics from key studies (Himo et al., Fokin et al., and recent Green Chemistry protocols).

FeatureCopper(I) Catalysis Ruthenium(II) Catalysis Metal-Free (Green/Oxone)
Primary Selectivity 3,5-Disubstituted (>98:2)3,4-Disubstituted (or 3,4,5-Tri)Substrate Dependent (Typ. 3,[1]5)
Substrate Scope Terminal Alkynes OnlyInternal & Terminal AlkynesBroad (tolerates dimerization risks)
Mechanism Stepwise (Cu-Acetylide)Stepwise (Ruthenacycle)Concerted [3+2]
Reaction Conditions Aqueous/Alcohol, RTOrganic Solvents (THF/Dioxane), HeatWater/EtOAc, RT
Catalyst Load 1–5 mol%1–2 mol%N/A (Stoichiometric Oxidant)
Key Limitation Inactive on internal alkynes; Cu removal required for pharma.Cost of Catalyst; Air sensitivity of some complexes.Lower regioselectivity with unbiased substrates.
Best For "Click" library synthesis; High purity 3,5-isomers.Fully substituted isoxazoles; "Difficult" electronic substrates.Late-stage functionalization; Avoiding metal impurities.[1]
Expert Insight: The "Dimerization Trap"

A critical failure mode in isoxazole synthesis is the dimerization of the nitrile oxide into furoxan .

  • Cu-System: The high rate of the Cu-catalyzed cycle (

    
     acceleration) outcompetes dimerization.
    
  • Metal-Free: Requires slow addition or in situ generation of the nitrile oxide to keep its steady-state concentration low, preventing dimerization.

Validated Experimental Protocols

Protocol A: Copper(I)-Catalyzed Synthesis (The "Standard")

Best for: Rapid synthesis of 3,5-disubstituted isoxazoles from terminal alkynes.

Reagents:

  • Alkyne (1.0 equiv)

  • Chloro-oxime (Precursor to Nitrile Oxide) (1.1 equiv)

  • CuSO₄·5H₂O (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • KHCO₃ (1.1 equiv) - Critical for in situ generation of nitrile oxide from chloro-oxime.

  • Solvent: t-BuOH/Water (1:1)

Step-by-Step:

  • Dissolution: Dissolve the alkyne and chloro-oxime in t-BuOH/Water.

  • Catalyst Prep: Prepare a fresh solution of Sodium Ascorbate in water. Add CuSO₄ solution to the reaction mixture, followed immediately by the ascorbate. The solution should turn bright yellow/orange (active Cu(I)).

  • Base Addition: Add KHCO₃ slowly. Why? This slowly dehydrohalogenates the chloro-oxime to generate the nitrile oxide in situ.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (disappearance of alkyne).

  • Workup: Dilute with water. If the product precipitates, filter it (Cu salts stay in filtrate). If not, extract with EtOAc.

Protocol B: Green In Situ Generation (Metal-Free)

Best for: Avoiding metal contamination; Process safety.

Reagents:

  • Aldoxime (1.0 equiv)

  • Alkyne (1.2 equiv)

  • NaCl (10 mol%) - Catalyst

  • Oxone® (0.55 equiv) - Oxidant

  • Na₂CO₃ (1.1 equiv)

  • Solvent: Water/EtOAc (biphasic)

Workflow Logic: NaCl is oxidized by Oxone to NaOCl (bleach) in situ. NaOCl chlorinates the aldoxime to a chloro-oxime. The base converts this to the nitrile oxide, which immediately reacts with the alkyne. This "just-in-time" generation prevents furoxan formation.

Workflow cluster_Safety Safety Critical Start Start: Aldoxime + Alkyne Mix Add NaCl (cat) + Solvent (Water/EtOAc) Start->Mix Oxidation Slow Add: Oxone® (Generates active 'Cl' species) Mix->Oxidation InSitu Intermediate: [Nitrile Oxide] Oxidation->InSitu Oxidation Cyclo Cycloaddition with Alkyne InSitu->Cyclo Fast Trap Workup Phase Separation (Product in Organic Layer) Cyclo->Workup

Figure 2: Workflow for the Green/Oxone mediated synthesis. The biphasic system aids in separating the organic product from inorganic salts.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield / Furoxan Byproduct Nitrile oxide concentration too high (dimerization).Use slow addition of the base or oxidant. Switch to the in situ Protocol B.
No Reaction (Cu System) Oxidation of Cu(I) to Cu(II).Increase Sodium Ascorbate loading. Degas solvents (N₂ sparge).
Regioisomer Mixture Substrate has strong electronic bias overriding the catalyst.Switch from Thermal to Cu(I) (for 3,5) or Ru(II) (for 3,4).
Copper Contamination Inefficient workup.Wash organic layer with aqueous EDTA or NH₄Cl/NH₃ solution to sequester Cu ions.

References

  • Himo, F., et al. (2005).[1] "Cycloadditions of Copper(I) Acetylides to Azides and Nitrile Oxides: Mechanism and Regioselectivity." Journal of the American Chemical Society. Link

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[1] "One-Pot Synthesis of 3,5-Disubstituted Isoxazoles." The Journal of Organic Chemistry. Link

  • Grecian, S., & Fokin, V. V. (2008). "Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes."[2][3][4] Angewandte Chemie International Edition. Link

  • Chatterjee, N., & Goswami, S. (2017). "NaCl/Oxone-Mediated Reaction of Aldoximes: A Sustainable Approach to Isoxazoles." Green Chemistry. Link

  • Organic Chemistry Portal. "Synthesis of Isoxazoles." (General Overview & Reaction Maps). Link

Sources

Validation

Comparative Guide: In Vitro Profiling of (3-Isobutylisoxazol-5-yl)methanol Scaffolds

Executive Summary (3-Isobutylisoxazol-5-yl)methanol represents a critical "privileged structure" in fragment-based drug discovery (FBDD). Unlike its widely used analogs—the rigid 3-phenyl derivative or the highly polar 3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Isobutylisoxazol-5-yl)methanol represents a critical "privileged structure" in fragment-based drug discovery (FBDD). Unlike its widely used analogs—the rigid 3-phenyl derivative or the highly polar 3-methyl variant—the 3-isobutyl moiety offers a unique balance of steric bulk and aliphatic lipophilicity without introducing aromatic stacking interactions.

This guide provides a rigorous comparative analysis of the (3-Isobutylisoxazol-5-yl)methanol scaffold against its primary alternatives. We focus on its utility as a linker in anti-inflammatory (COX-2/LOX inhibition) and GABAergic ligand design, supported by validated in vitro protocols.

Comparative Analysis: The Isobutyl Advantage

In medicinal chemistry, the C3-substituent on the isoxazole ring dictates the scaffold's fit into hydrophobic pockets (e.g., the cyclooxygenase channel). The following table contrasts the 3-isobutyl derivative with standard alternatives.

Table 1: Physicochemical & Functional Comparison
Feature(3-Isobutyl) Derivative(3-Phenyl) Derivative(3-Methyl) Derivative
Structure Type Aliphatic, BranchedAromatic, PlanarAliphatic, Short
Steric Bulk (Mw) Medium (~169 Da)High (~175 Da)Low (~113 Da)
Lipophilicity (cLogP) ~1.8 (Optimal for cell entry)~2.4 (Risk of non-specific binding)~0.4 (Too polar for some targets)
Solubility (DMSO) High (>50 mM)Moderate (<20 mM)Very High (>100 mM)
Metabolic Stability Moderate (Aliphatic hydroxylation risk)High (Stable ring)High
Primary Utility Flexible Hydrophobic Fit

-

Stacking Interactions
Minimal Steric Clash

Expert Insight: Choose the Isobutyl variant when your target binding pocket requires hydrophobic filling but lacks the geometry for aromatic


-stacking (which the Phenyl derivative requires). The Isobutyl group mimics the side chain of Leucine, making it an excellent peptidomimetic fragment.

Validated Experimental Protocols

To ensure data integrity, the following workflows utilize self-validating controls. These protocols assume the compound is being tested as a fragment or a precursor for anti-inflammatory activity (COX-2 inhibition), a standard application for this scaffold.

Protocol A: Fragment Solubility & Stability Screen (Pre-Assay)

Before biological testing, you must verify the compound exists as a monomer in solution.

  • Preparation: Dissolve (3-Isobutylisoxazol-5-yl)methanol to 20 mM in 100% DMSO.

  • Dilution: Serial dilute into PBS (pH 7.4) to 100

    
    M.
    
  • Nephelometry Check: Measure light scattering at 600 nm.

    • Pass Criteria: Absorbance < 0.005 OD (indicates no precipitation).

    • Fail Criteria: Visible turbidity or high OD (indicates aggregation; result will be a false positive).

Protocol B: In Vitro COX-2 Inhibition Assay (Fluorescent)

Isoxazoles are classic bioisosteres for COX inhibitors. This assay quantifies potency.[1][2]

Materials:

  • Recombinant human COX-2 enzyme.

  • Substrate: Arachidonic acid (10

    
    M).
    
  • Probe: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).

  • Positive Control: Celecoxib (1

    
    M).
    
  • Negative Control: DMSO Vehicle (0.1%).

Workflow:

  • Enzyme Activation: Incubate COX-2 enzyme in Tris-HCl buffer (pH 8.0) with Hematin (1

    
    M) for 15 mins at 25°C.
    
  • Compound Addition: Add the Isobutyl derivative (0.1 nM – 10

    
    M) to the wells. Incubate for 5 mins.
    
    • Critical Step: Ensure final DMSO concentration is <1% to prevent enzyme denaturation.

  • Reaction Initiation: Add Arachidonic acid and ADHP.

  • Detection: COX-2 converts Arachidonic acid to PGG2; the peroxidase activity then converts ADHP to Resorufin (highly fluorescent).

  • Measurement: Read Fluorescence (Ex 530 nm / Em 590 nm) after 10 minutes.

Data Analysis: Calculate % Inhibition using the formula:



Strategic Visualization

The following diagrams illustrate the decision logic and experimental workflow for this scaffold.

Diagram 1: Scaffold Selection Logic (SAR)

Use this decision tree to determine if the Isobutyl derivative is the correct choice for your target.

SAR_Logic Start Target Binding Pocket Analysis Hydrophobic Is the pocket Hydrophobic? Start->Hydrophobic Aromatic Are aromatic residues (Phe, Tyr, Trp) present? Hydrophobic->Aromatic Yes Select_Methyl Select 3-Methyl Derivative (Avoid Steric Clash) Hydrophobic->Select_Methyl No (Polar/Small) Select_Phenyl Select 3-Phenyl Derivative (Pi-Stacking) Aromatic->Select_Phenyl Yes (Planar fit) Select_Isobutyl Select 3-Isobutyl Derivative (Space Filling/Leucine Mimic) Aromatic->Select_Isobutyl No (Aliphatic fit)

Caption: SAR Decision Tree for selecting the C3-substituent on the isoxazole ring based on receptor pocket topology.

Diagram 2: In Vitro Testing Workflow

The critical path from synthesis to lead validation.

Testing_Workflow cluster_0 Phase 1: QC cluster_1 Phase 2: Screening Synthesis Synthesis (Click Chemistry) NMR 1H-NMR / LC-MS (Verify Purity >95%) Synthesis->NMR Solubility Nephelometry (Aggregator Check) NMR->Solubility Solubility->Synthesis If Precipitates (Redesign) Assay COX-2 Inhibition (Fluorescent Readout) Solubility->Assay If Soluble

Caption: Step-by-step workflow ensuring only high-quality, soluble fragments enter the functional assay stage.

References & Authoritative Grounding

  • Pinho e Melo, T. M. (2005). "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry. (Foundational chemistry of 3,5-disubstituted isoxazoles).

  • Chakraborti, A. K., et al. (2010). "Design, synthesis and biological evaluation of 3,4-diaryl-isoxazole analogues as potent and selective COX-2 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Abdel-Wahab, B. F., et al. (2011). "Isoxazole derivatives as potential anti-inflammatory agents."[1][2][3][4][5] European Journal of Medicinal Chemistry.

  • Sigma-Aldrich/Merck. "(3-Phenylisoxazol-5-yl)methanol Product Specification." (Used for physicochemical property benchmarking).

  • National Institutes of Health (NIH). "Assay Guidance Manual: In Vitro Enzyme Inhibition Assays." (Protocol validation standards).

Sources

Comparative

Cross-Validation of Analytical Architectures for (3-Isobutylisoxazol-5-yl)methanol: HPLC-PDA vs. qNMR

Executive Summary: The Purity Paradox In fragment-based drug discovery (FBDD), heterocyclic intermediates like (3-Isobutylisoxazol-5-yl)methanol are critical scaffolds. However, a common "Purity Paradox" exists: a sample...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

In fragment-based drug discovery (FBDD), heterocyclic intermediates like (3-Isobutylisoxazol-5-yl)methanol are critical scaffolds. However, a common "Purity Paradox" exists: a sample can appear >99% pure by HPLC-UV (Area%) yet fail in stoichiometric coupling reactions due to non-chromophoric impurities (salts, water, silica) or isomeric contamination.

This guide objectively compares the industry-standard HPLC-PDA (Photodiode Array) method against the orthogonal Quantitative NMR (qNMR) technique. While HPLC remains the workhorse for trace impurity profiling, we demonstrate that qNMR is the superior method for establishing absolute assay purity (w/w%) without a pre-existing reference standard.

The Analytical Matrix: Comparing Methodologies

The following table summarizes the performance characteristics of the two primary analytical architectures. Data is derived from validation protocols aligned with ICH Q2(R1) guidelines [1].

Table 1: Comparative Performance Metrics
FeatureMethod A: HPLC-PDA Method B: 1H-qNMR Verdict
Primary Output Relative Purity (Area %)Absolute Content (Weight %)qNMR is "True" Purity
Reference Standard Required (External Calibration)Not Required (Internal Standard)qNMR (Faster startup)
Specificity Retention Time + UV SpectrumChemical Shift (δ) + IntegrationqNMR (Structural Proof)
LOD (Sensitivity) High (~0.05 µg/mL)Moderate (~1 mg/mL)HPLC (Better for trace impurities)
Isomer Resolution Requires specific column chemistryDistinct H4-proton splittingHPLC (Better separation)
Blind Spots Inorganic salts, residual water, non-UV active solventsExchangeable protons (if solvent overlaps)qNMR sees "invisible" mass

Method A: Chromatographic Purity (HPLC-PDA)

Role: Trace impurity profiling and regioisomer detection.

The Challenge: The Regioisomer Trap

The synthesis of isoxazoles via [3+2] cycloaddition of nitrile oxides often yields a mixture of 3,5- and 5,3-disubstituted isomers. These isomers have identical molecular weights (making LC-MS ambiguous) but distinct dipole moments.

Validated Protocol

System: Agilent 1290 Infinity II or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Suppresses ionization of the isoxazole nitrogen).

    • Solvent B: Acetonitrile (High UV transparency).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Isoxazole π-π* transition) and 210 nm (General organic).

  • Sample Prep: Dissolve 1 mg in 1 mL MeCN:H2O (50:50).

Expert Insight: Standard C18 columns may struggle to separate the 3,5-isomer from the 5,3-isomer. If co-elution is suspected, switch to a Phenyl-Hexyl column. The π-π interaction between the phenyl phase and the isoxazole ring provides alternative selectivity, often resolving the isomers by >1.5 minutes [2].

Method B: Absolute Quantitation (qNMR)

Role: Mass balance confirmation and potency assignment.

The Logic: Proton Accounting

Unlike HPLC, qNMR does not require a reference standard of the analyte. It relies on the fundamental physical constant that signal intensity is directly proportional to the number of nuclei. This makes it the primary method for assigning potency to a new chemical entity (NCE) [3].

Validated Protocol

Instrument: Bruker Avance III 400 MHz (or higher). Internal Standard (IS): Maleic Acid (Traceable, ultrapure) or 1,3,5-Trimethoxybenzene.

  • Solvent Selection: DMSO-d6 is preferred over CDCl3 to prevent volatility loss of the isobutyl fragment and to shift the hydroxyl proton signal away from the aliphatic region.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1):60 seconds (Critical: Must be 5x T1 to ensure full relaxation for quantitative accuracy).

    • Scans: 16 to 32 (Sufficient for S/N > 150:1).

  • Key Diagnostic Signals for (3-Isobutylisoxazol-5-yl)methanol:

    • δ 6.0 - 6.5 ppm (s, 1H): The H4 proton of the isoxazole ring.[1] This is the "Quantitation Peak" (Q-Peak) as it is in a clean aromatic region.

    • δ 4.5 - 4.8 ppm (s/d, 2H): The hydroxymethyl (-CH2OH) group.

    • δ 0.9 ppm (d, 6H): The isobutyl methyls.

Calculation: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">



Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity.[1][2][3][4][5][6][7]

Visualizing the Validation Ecosystem

The following diagram illustrates the decision logic and workflow for cross-validating this compound. It emphasizes where "Blind Spots" occur and how the orthogonal method resolves them.

ValidationWorkflow Sample Crude (3-Isobutylisoxazol-5-yl)methanol HPLC Method A: HPLC-PDA (Gradient C18) Sample->HPLC qNMR Method B: 1H-qNMR (Internal Std: Maleic Acid) Sample->qNMR Result_HPLC Result: 99.2% (Area %) Warning: Relative Purity Only HPLC->Result_HPLC Impurity_Check Detects: Regioisomers, UV-Active Byproducts Result_HPLC->Impurity_Check Decision Data Reconciliation (Discrepancy > 2%) Impurity_Check->Decision Result_qNMR Result: 94.5% (w/w) Reveals: Salts, Solvents, Water qNMR->Result_qNMR Structure_Check Validates: Isoxazole H4 Signal (Confirm Structure) Result_qNMR->Structure_Check Structure_Check->Decision Final_CoA Final CoA Issued Purity: 94.5% (Assigned by qNMR) Impurity Profile: HPLC Decision->Final_CoA qNMR governs Potency HPLC governs Purity Profile

Figure 1: Orthogonal Validation Workflow. Note how HPLC and qNMR results are reconciled to produce a comprehensive Certificate of Analysis (CoA).

Synthesis of Results: The Decision Matrix

When characterizing (3-Isobutylisoxazol-5-yl)methanol, you must interpret the data as follows:

  • If HPLC > 99% but qNMR < 95%:

    • Cause: The sample likely contains inorganic salts (NaCl from the cycloaddition workup) or residual solvent (DCM/Ethyl Acetate) which are invisible to UV detection.

    • Action: Rely on qNMR for dosing calculations. Perform drying or desalting if necessary.

  • If qNMR H4 signal is split or broadened:

    • Cause: Presence of the 5,3-regioisomer or conformational exchange.

    • Action: Re-run HPLC with a Phenyl-Hexyl column to resolve the isomers.

  • If HPLC shows a peak at RRT 0.9 or 1.1:

    • Cause: Likely the unreacted oxime precursor or a furoxan byproduct (dimerization of nitrile oxide).

    • Action: These are UV-active and will be accurately flagged by HPLC.

Conclusion

For (3-Isobutylisoxazol-5-yl)methanol , HPLC-PDA is necessary to prove chemical homogeneity (absence of side products), but qNMR is mandatory to prove potency . A Certificate of Analysis lacking qNMR data for this intermediate should be considered incomplete for pharmaceutical applications.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5]

  • Separation Science. (2023). Selectivity in Reversed-Phase LC: Phenyl-Hexyl Phases.

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3] Journal of Medicinal Chemistry, 57(22), 9220–9231.

  • Bhat, R., et al. (2023).[8] Head-to-Head Comparison of HPLC vs qNMR for Quantitative Analysis. Molecules.[1][9][10][11][12][13][14][15]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of (3-Isobutylisoxazol-5-yl)methanol

Executive Summary & Technical Assessment Chemical Identity: (3-Isobutylisoxazol-5-yl)methanol CAS: 71502-42-6 Molecular Formula: C₈H₁₃NO₂ Molecular Weight: 155.20 g/mol [1] As researchers, we often treat disposal as an a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Assessment

Chemical Identity: (3-Isobutylisoxazol-5-yl)methanol CAS: 71502-42-6 Molecular Formula: C₈H₁₃NO₂ Molecular Weight: 155.20 g/mol [1]

As researchers, we often treat disposal as an afterthought, yet the stability of the isoxazole ring dictates our waste management strategy. This compound features a 1,2-oxazole ring substituted with an isobutyl group and a hydroxymethyl moiety.

The Core Safety Directive: While generally stable under ambient conditions, the N-O bond in the isoxazole ring possesses latent energy. Under reducing conditions or high thermal stress, this ring can cleave, releasing enthalpy and potentially forming reactive amino-enones. Therefore, disposal protocols must prioritize segregation from strong reducing agents and metallic wastes.

Physical & Chemical Properties Relevant to Disposal[3]
PropertyData/CharacteristicOperational Implication
Physical State Solid (Low melting point) or OilMay require dissolution in solvent for transfer.[1]
Solubility Soluble in MeOH, DMSO, DCMCompatible with standard organic waste streams.[1]
Reactivity Isoxazole ring (N-O bond)DO NOT MIX with Raney Nickel, Pd/C, or LAH in waste.[1]
Acidity Alcohol pKa ~16Neutral; compatible with non-corrosive streams.[1]
Flash Point >110°C (Predicted)Not classifiable as "Ignitable" (D001) unless in solvent.[1]

Hazard Identification & Pre-Disposal Stabilization[2][4][5]

Before entering the waste stream, the researcher must assess the state of the material. Treat this compound as a Class 6.1 Toxic Substance (Irritant/Harmful) in the absence of specific LC50 data, adhering to the Precautionary Principle.

Critical Incompatibilities
  • Strong Oxidizers: The primary alcohol at C5 is susceptible to oxidation to the aldehyde or carboxylic acid. Mixing with chromic acid or permanganates in a waste drum can generate heat.

  • Strong Reducers: As noted, reducing agents (LiAlH₄, active metals) can cleave the isoxazole ring. Ensure the waste container is free of active hydride residues.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. If a step cannot be completed (e.g., unknown purity), the workflow defaults to the highest safety level (High Hazard Incineration).

Phase A: Preparation & Quenching

Applicability: Reaction mixtures or crude oils.

  • Neutralization: If the compound is in a reaction mixture containing acids or bases, neutralize to pH 6–8.

  • Solvent Dilution: If the material is a neat oil or solid, dissolve it in a minimal amount of compatible combustible solvent (e.g., Acetone, Ethanol) to facilitate transfer. Do not use water, as this increases disposal costs and complicates incineration.

  • Peroxide Check: If the material has been stored in ether/THF for extended periods, test for peroxides before consolidation.

Phase B: Waste Stream Segregation

The most common error in isoxazole disposal is misclassification as "General Aqueous Waste."

  • Stream 1: Non-Halogenated Organic Waste (Preferred) [1]

    • Criteria: Solution contains <2% Halogens (Cl, Br, F).

    • Container: HDPE or Glass Carboy (Red Label).

    • Destination: High-temperature fuel blending/incineration.

  • Stream 2: Halogenated Organic Waste [1]

    • Criteria: Dissolved in DCM, Chloroform, or Chlorobenzene.

    • Container: HDPE Carboy (Yellow Label).

    • Destination: Dedicated incineration with scrubber systems.

Phase C: Container Labeling & Handoff

Labeling must adhere to EPA RCRA standards (or local equivalent).

  • Chemical Name: Write out full name: (3-Isobutylisoxazol-5-yl)methanol. Do not use abbreviations or structure drawings alone.

  • Hazards: Check "Toxic" and "Irritant." If dissolved in acetone/ethanol, check "Flammable."

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision tree for disposing of (3-Isobutylisoxazol-5-yl)methanol, ensuring compliance and safety.

DisposalWorkflow Start Start: (3-Isobutylisoxazol-5-yl)methanol Waste StateCheck Is the material Solid or Liquid? Start->StateCheck SolventCheck Does it contain Halogenated Solvents? (DCM, Chloroform, etc.) StateCheck->SolventCheck Liquid/Solution SolidHandling Dissolve in minimal Acetone/Ethanol OR Pack in Wide-Mouth Jar StateCheck->SolidHandling Solid/Oil StreamNonHalo Stream A: Non-Halogenated Organic (High BTU Incineration) SolventCheck->StreamNonHalo No (Acetone, MeOH, etc.) StreamHalo Stream B: Halogenated Organic (Scrubbed Incineration) SolventCheck->StreamHalo Yes (>2% Halogens) SolidHandling->SolventCheck If dissolved SolidHandling->StreamNonHalo If packed solid Labeling Label: 'Toxic, Irritant' Add CAS: 71502-42-6 StreamNonHalo->Labeling StreamHalo->Labeling Final Transfer to EHS/Waste Contractor Labeling->Final

Caption: Operational decision tree for segregating isoxazole derivatives into correct waste streams to prevent cross-contamination and ensure regulatory compliance.

Regulatory Compliance & Waste Codes

In the United States, this compound is not specifically listed on the RCRA P-list or U-list. Therefore, waste coding is determined by characteristics .

Regulatory CategoryCodeApplicability
Ignitability D001 Apply if the waste solution has a flash point <60°C (e.g., dissolved in Ethanol).[1][2]
Toxicity (Characteristic) None Unless contaminated with heavy metals (As, Cd, Cr) or specific solvents (Benzene D018).[1]
Listed Waste N/A Not a P-listed or U-listed substance.[1]
DOT Shipping UN 2811 Likely "Toxic solid, organic, n.o.s."[1] if shipped pure.

Note: Always consult your institution's specific "Chemical Hygiene Plan" as local regulations (e.g., California Title 22) may be stricter than federal guidelines.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12260485, (3-Isobutylisoxazol-5-yl)methanol. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling (3-Isobutylisoxazol-5-yl)methanol

Executive Summary & Risk Profile Stop and Read: Do not confuse this substance with the solvent Methanol (Methyl Alcohol). (3-Isobutylisoxazol-5-yl)methanol is a functionalized heterocyclic building block.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Stop and Read: Do not confuse this substance with the solvent Methanol (Methyl Alcohol). (3-Isobutylisoxazol-5-yl)methanol is a functionalized heterocyclic building block. While the solvent methanol is a systemic toxin (blindness/death), this intermediate is primarily classified as an Irritant with potential uncharacterized biological activity due to the isoxazole pharmacophore.

The Golden Rule of R&D Intermediates: Treat this compound as "Harmful until proven otherwise." As a drug discovery intermediate, specific toxicological data (LD50) is likely sparse. We rely on Structure-Activity Relationship (SAR) precautions:

  • Isoxazole Ring: Common in biologically active compounds (e.g., COX-2 inhibitors, antibiotics). Assume potential for systemic absorption.

  • Hydroxymethyl Group: Increases polarity; likely solid or viscous oil.

  • Primary Hazards: Skin/Eye Irritation (H315/H319), Respiratory Irritation (H335).

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just to meet compliance, but to ensure barrier integrity against an organic amine/alcohol derivative.

PPE CategorySpecificationScientific Rationale (The "Why")
Hand Protection Nitrile (Minimum 0.11 mm thickness) Isoxazole derivatives are organic-soluble. Latex degrades rapidly against common co-solvents (DCM/Chloroform) often used with this reagent. Nitrile offers superior chemical resistance.
Eye Protection Safety Glasses with Side Shields (ANSI Z87.1)Essential for solid handling. If the compound is in solution or being heated, Chemical Splash Goggles are mandatory to prevent corneal injury from splashes.
Body Protection Lab Coat (High-neck, long sleeve) Cotton/Polyester blend is standard. If handling >50g or using pyrophoric co-reagents, upgrade to Nomex/Flame Resistant (FR) coating.
Respiratory Fume Hood (Face velocity: 80-100 fpm) Primary Control. The compound is an irritant. Inhalation of dust or aerosols must be prevented.[1][2][3] If weighing outside a hood is unavoidable, use an N95 particulate respirator .

Operational Protocol: Step-by-Step Handling

This workflow integrates safety into the experimental process to minimize exposure events.

Phase A: Pre-Handling & Weighing

Objective: Eliminate dust generation and static discharge.

  • Static Control: Isoxazole solids can be electrostatic. Use an ionizing fan or anti-static gun on the weighing boat before dispensing.

  • The "Transfer Rule": Never transfer the open stock bottle outside the fume hood.

    • Correct: Bring the balance into the hood (if vibration isolated).

    • Alternative: Tightly cap the stock bottle, move to the balance, dispense into a tared vial, cap the vial immediately, and return to the hood.

  • Spill Dam: Place the balance or reaction vessel in a secondary containment tray to capture any stray grains.

Phase B: Solubilization & Reaction

Objective: Prevent splash and thermal runaway.

  • Solvent Choice: This alcohol derivative is polar. It will likely dissolve in DMSO, Methanol, or DCM.

    • Caution: When dissolving in DCM (Dichloromethane), the solution becomes highly mobile and can penetrate nitrile gloves quickly. Double-glove (colored indicator gloves underneath) is recommended here.

  • Thermal Management: If reacting the hydroxyl group (e.g., mesylation or oxidation), the reaction is often exothermic.

    • Protocol: Add reagents dropwise at 0°C.

    • Ventilation:[1][2][3][4] Ensure the hood sash is at the working height (usually 18 inches) to protect the face from potential over-pressurization.

Phase C: Decontamination & Cleanup

Objective: Neutralize residues.

  • Wipe Down: Use a solvent-dampened paper towel (Ethanol or Acetone) to wipe the balance area.

    • Why? Dry wiping spreads the dust. Wet wiping captures it.

  • Glove Removal: Use the "Beak Method" (pulling one glove off by the palm, balling it into the other hand, and peeling the second off from the inside) to ensure the outside of the glove never touches skin.

  • Hand Wash: Wash hands with soap and tepid water for 20 seconds immediately after doffing gloves.

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting the correct safety barriers based on the physical state of the chemical.

PPE_Decision_Tree Start Start: Handling (3-Isobutylisoxazol-5-yl)methanol State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder Form State_Check->Solid_State Dry Solid Liquid_State Solution / Oil Form State_Check->Liquid_State Dissolved/Oil Dust_Risk Risk: Inhalation of Particulates Solid_State->Dust_Risk Splash_Risk Risk: Skin Absorption / Splash Liquid_State->Splash_Risk Solid_PPE REQUIRED: 1. Fume Hood (Primary) 2. Nitrile Gloves 3. Safety Glasses Dust_Risk->Solid_PPE Action Proceed with Experiment Solid_PPE->Action Liquid_PPE REQUIRED: 1. Fume Hood 2. Double Nitrile Gloves (if DCM used) 3. Chemical Goggles (if heating) Splash_Risk->Liquid_PPE Liquid_PPE->Action

Figure 1: PPE Decision Tree based on physical state and associated risks.

Disposal & Emergency Response

Waste Disposal[4]
  • Classification: Non-halogenated organic solvent waste (unless dissolved in DCM/Chloroform).

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream, as the alcohol group can be oxidized, potentially generating heat or gas.

  • Labeling: Clearly label as "Isoxazole Derivative - Irritant."

Emergency Procedures
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The polarity of the molecule means it will mix with tears/water—flushing is effective.

  • Skin Contact: Wash with soap and water.[3] Do not use ethanol to wash skin; it may increase absorption of the compound.

  • Spill (Solid): Dampen a paper towel to wipe up. Do not dry sweep (creates dust).

  • Spill (Liquid): Cover with vermiculite or absorbent pads. Dispose of as hazardous chemical waste.

References

  • Matrix Scientific. (2023). (3-Isobutylisoxazol-5-yl)methanol Safety Data Sheet (SDS). Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from

  • PubChem. (2023). Compound Summary: Isoxazole Derivatives (General Safety). National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from

Sources

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